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Core Science & Biosynthesis

Foundational

chemical structure and properties of (2R)-2-methylpiperidin-4-one hydrochloride

An In-Depth Technical Guide to (2R)-2-Methylpiperidin-4-one Hydrochloride: A Key Chiral Building Block in Drug Discovery This guide provides an in-depth technical overview of (2R)-2-methylpiperidin-4-one hydrochloride, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R)-2-Methylpiperidin-4-one Hydrochloride: A Key Chiral Building Block in Drug Discovery

This guide provides an in-depth technical overview of (2R)-2-methylpiperidin-4-one hydrochloride, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The piperidine ring is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids, making its derivatives essential tools in medicinal chemistry.[1][2] This specific molecule, with its defined stereochemistry and versatile ketone functionality, serves as a crucial intermediate for the synthesis of complex, biologically active agents.[3][4] The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic applications.[3]

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is paramount before its inclusion in any synthetic or developmental workflow. This section details the structural and physical nature of (2R)-2-methylpiperidin-4-one hydrochloride.

Chemical Structure and Stereochemistry

(2R)-2-methylpiperidin-4-one hydrochloride is a six-membered saturated heterocycle containing a nitrogen atom. Its structure is distinguished by a methyl group at the C2 position and a carbonyl group at the C4 position.[3] The designation "(2R)" specifies the absolute stereochemistry at the chiral center C2, where the methyl group is oriented in the R configuration. This enantiomeric purity is critical in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles. The nitrogen atom is protonated and associated with a chloride ion, forming the hydrochloride salt.

Caption: Chemical structure of (2R)-2-methylpiperidin-4-one hydrochloride.

Physicochemical Characteristics

The physical properties of a starting material dictate its handling, storage, and reaction conditions. As a hydrochloride salt, this compound exhibits enhanced aqueous solubility compared to its free base form, a crucial attribute for many synthetic protocols.[3]

PropertyValueSource(s)
CAS Number 1434126-97-2[3][5]
Molecular Formula C₆H₁₂ClNO[3][5]
Molecular Weight 149.62 g/mol [3][5]
Appearance White to off-white crystalline powder[3][5]
Melting Point Approximately 200 °C[3]
Solubility Soluble in water and polar organic solvents[3]
Purity Commercially available in purities of 95-98%[5]
SMILES C[C@@H]1CC(=O)CCN1.Cl[3][5]
InChI Key ACXLFVKOKDSUOU-NUBCRITNSA-N[3]

Part 2: Synthesis and Chemical Reactivity

The utility of (2R)-2-methylpiperidin-4-one hydrochloride as a building block stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Approaches

Substituted piperidin-4-ones are commonly synthesized via multicomponent reactions like the Mannich reaction.[4][6] Chiral variants can be obtained through asymmetric synthesis or by resolution of a racemic mixture. The synthesis of enantiomerically pure piperidones often involves chiral auxiliaries or catalysts to control the stereochemical outcome during ring formation.

start Chiral Amine + α,β-Unsaturated Ketone step1 Michael Addition start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., Dieckmann or similar) intermediate->step2 product_freebase (2R)-2-Methylpiperidin-4-one (Free Base) step2->product_freebase step3 Salt Formation (HCl treatment) product_freebase->step3 final_product (2R)-2-Methylpiperidin-4-one Hydrochloride step3->final_product sample Sample of (2R)-2-methylpiperidin-4-one HCl nmr Identity & Structure ¹H & ¹³C NMR sample->nmr ms Molecular Weight Mass Spectrometry sample->ms hplc Chemical Purity RP-HPLC sample->hplc chiral_hplc Enantiomeric Purity Chiral HPLC sample->chiral_hplc result Verified Material (Identity, Purity, e.e.) nmr->result ms->result hplc->result chiral_hplc->result

Caption: Comprehensive analytical workflow for quality control.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary techniques for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the methyl group (a doublet), the methine proton at C2, and the various diastereotopic methylene protons of the piperidine ring. The ¹³C NMR spectrum will confirm the presence of six distinct carbon atoms, including the carbonyl carbon signal downfield.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the protonated free base [M+H]⁺, confirming the molecular weight of the organic cation.

  • Infrared (IR) Spectroscopy: Key vibrational bands include a strong absorption for the C=O stretch (ketone) around 1720 cm⁻¹ and broad absorptions for the N-H stretches of the secondary ammonium salt.

Chromatographic Purity Assessment

This protocol outlines a standard method for assessing the chemical purity of the compound. The causality behind this choice is that reverse-phase HPLC is highly effective at separating the target compound from non-polar and moderately polar impurities.

  • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) and an HPLC system with UV detection.

  • Mobile Phase: Prepare a gradient system.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 210 nm (chosen for detecting the ketone chromophore).

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Analysis: Integrate the peak areas to calculate the purity as a percentage of the main peak area relative to the total area of all peaks.

Verifying the enantiomeric excess (e.e.) is critical. The choice of a chiral stationary phase (CSP) is designed to induce differential interactions between the two enantiomers, allowing for their separation.

  • System Preparation: Use a polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: An isocratic mobile phase, typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Low UV wavelength (e.g., 210-220 nm).

  • Analysis: The (2R) enantiomer should elute as a single, sharp peak. The absence of a secondary peak at the retention time of the (2S) enantiomer confirms high enantiomeric purity.

Part 4: Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, and (2R)-2-methylpiperidin-4-one hydrochloride is a valuable starting material for creating novel therapeutics.

  • CNS Disorders: Piperidine derivatives are known to modulate neurotransmitter systems, and this building block is particularly useful in synthesizing compounds targeting central nervous system (CNS) disorders. [3]* Broad Pharmacological Potential: The piperidin-4-one core has been incorporated into molecules with a wide array of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties. [3][4][6]This history provides a strong rationale for using (2R)-2-methylpiperidin-4-one hydrochloride as a template for developing new agents in these therapeutic areas.

  • Structure-Activity Relationship (SAR) Studies: The compound is an ideal starting point for SAR exploration. By systematically modifying the N1 and C4 positions, researchers can probe the structural requirements for optimal binding to a biological target, leading to the development of more potent and selective drug candidates. [3]

Part 5: Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Profile

The compound is classified as hazardous and requires careful handling.

  • GHS Classification: Warning. [5]* Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). * Pictogram: GHS07 (Exclamation Mark). [5][7]

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is mandatory.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. [8][9]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [5]3. Handling: Avoid generating dust. [8]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8][9]4. Spills: In case of a spill, clean up immediately using appropriate protective equipment. Sweep up the solid material, place it into a suitable container for disposal, and ventilate the area. [8]

Storage and Stability

The stability of piperidine hydrochlorides is generally good, but specific conditions are required to prevent degradation. [9]

  • Temperature: Store in a cool, dry place. [10]Depending on the supplier, storage at room temperature or refrigerated (0-8 °C) is recommended. [5]* Atmosphere: Store in a tightly sealed container, often under an inert atmosphere (e.g., argon or nitrogen), to protect from moisture and air. [11]Piperidine compounds can be hygroscopic and sensitive to moisture. [10][12]* Light: Protect from light to prevent potential photodegradation. [10]

Conclusion

(2R)-2-Methylpiperidin-4-one hydrochloride is more than just a chemical intermediate; it is a precisely engineered tool for the modern medicinal chemist. Its defined stereochemistry, versatile functionality, and favorable physical properties make it an invaluable building block for the synthesis of novel drug candidates across a spectrum of therapeutic areas. By applying the rigorous analytical and handling protocols detailed in this guide, researchers can confidently leverage this compound to its full potential, accelerating the journey from molecular design to clinical innovation.

References

  • EvitaChem. (n.d.). (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2.
  • Advanced ChemBlocks. (2026, February 20). 2-(R)-Methyl-4-piperidinone hydrochloride 97%.
  • Sigma-Aldrich. (n.d.). (R)-2-Methylpiperidin-4-one hydrochloride | 1434126-97-2.
  • Merck. (n.d.). (R)-2-Methylpiperidin-4-one hydrochloride | 1434126-97-2.
  • ChemicalBook. (n.d.). 4-Piperidone monohydrate hydrochloride(40064-34-4).
  • BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride | C6H12ClNO.
  • MilliporeSigma. (n.d.). (R)-2-Methylpiperidin-4-one hydrochloride | 1434126-97-2.
  • Sigma-Aldrich. (n.d.). 2-Methylpiperidin-4-one hydrochloride | 13729-77-6.
  • MilliporeSigma. (n.d.). 2-Methylpiperidin-4-one hydrochloride | 13729-77-6.
  • ChemicalBook. (2023, October 12). 4,4-Piperidinediol hydrochloride: properties, applications and safety.
  • Fluorochem. (n.d.). 2-Methylpiperidin-4-one hydrochloride (CAS 13729-77-6).
  • BLDpharm. (n.d.). 1434126-97-2|(R)-2-Methylpiperidin-4-one hydrochloride.
  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • Protheragen. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • Antibodies.com. (n.d.). 4-Piperidinopiperidine.
  • Rajeswari, G., & Rajan, S. T. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Materials Today: Proceedings.
  • Dimmock, J. R., & Gunda, G. (2013). Piperidin-4-one: the potential pharmacophore. Future Medicinal Chemistry, 5(6), 699-713. Retrieved from [Link]

  • Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of (2R)-2-Methylpiperidin-4-one HCl in Organic Solvents

Executive Summary (2R)-2-Methylpiperidin-4-one hydrochloride (CAS: 1434126-97-2) is a critical chiral building block in the synthesis of bioactive alkaloids and pharmaceutical agents, particularly those targeting the cen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-Methylpiperidin-4-one hydrochloride (CAS: 1434126-97-2) is a critical chiral building block in the synthesis of bioactive alkaloids and pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] As a hydrochloride salt of a secondary amine, its solubility profile is governed by the competition between its high crystal lattice energy and the solvation capacity of the chosen medium. This guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and practical protocols for solvent selection during purification and reaction optimization.

Physicochemical Context & Solvation Mechanism[2]

Structural Determinants of Solubility

The solubility of (2R)-2-methylpiperidin-4-one HCl is dictated by three primary structural features:

  • Ionic Character: The hydrochloride salt form introduces strong ionic interactions (

    
    ) within the crystal lattice, significantly increasing the melting point (~200°C) and lattice energy compared to the free base.
    
  • Hydrogen Bonding Potential: The protonated amine and the ketone oxygen serve as potent hydrogen bond donors and acceptors, respectively, favoring protic solvents.

  • Chirality: While enantiomers generally exhibit identical solubility in achiral solvents, the purity of the (2R) form is critical. Impurities (diastereomers or regioisomers) can drastically alter the saturation point, a phenomenon known as the "solubility product effect."

Solvation Mechanism

Dissolution requires the solvent to overcome the lattice enthalpy (


).
  • Protic Solvents (MeOH, Water): Form strong ion-dipole shells around the chloride ion and hydrogen bonds with the ammonium center, making

    
    .
    
  • Aprotic Non-Polar Solvents (Hexane, Toluene): Lack the dielectric constant (

    
    ) to shield the ionic charges, resulting in negligible solubility.
    

SolvationMechanism SolidSalt (2R)-2-Methylpiperidin-4-one HCl (Solid Crystal Lattice) Transition Transition State (Lattice Disruption) SolidSalt->Transition Energy Input (Heat/Mixing) Solvent Solvent Molecules (Dipoles) Solvent->Transition Dielectric Screening Dissolved Solvated Ions (Solution Phase) Transition->Dissolved Exothermic Solvation (Ion-Dipole Bonding)

Figure 1: Mechanistic pathway of ionic salt dissolution in polar solvents.

Solubility Profile Matrix

The following data categorizes solvent compatibility based on polarity index and experimental observation of piperidinone hydrochloride salts.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Protic Water, Methanol (MeOH)High (>50 mg/mL)Reaction media, complete dissolution.
Polar Protic Ethanol (EtOH), Isopropanol (IPA)Moderate (Temp. Dependent)Recrystallization. High solubility at boiling; low at RT.
Polar Aprotic DMSO, DMFHigh (>30 mg/mL)NMR analysis, stock solutions for bio-assays.
Chlorinated Dichloromethane (DCM), ChloroformLow / Sparingly Extraction (requires conversion to free base or MeOH co-solvent).
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble (<0.1 mg/mL)Anti-solvents (used to precipitate the salt).
Esters Ethyl Acetate (EtOAc)Very Low Anti-solvent for recrystallization.

Critical Insight: While insoluble in pure DCM, the compound can often be dissolved in a 9:1 DCM:Methanol mixture. This "doping" strategy allows the use of chlorinated solvents for chromatography or transfer steps where high volatility is required.[2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch.

Reagents: (2R)-2-methylpiperidin-4-one HCl (dried), Test Solvents (HPLC grade).

  • Preparation: Weigh 100 mg of the compound into a tared 4 mL glass vial.

  • Addition: Add the solvent in 100

    
    L increments while vortexing at 25°C.
    
  • Equilibration: If the solid does not dissolve, sonicate for 5 minutes and vortex again.

  • Endpoint: Record the volume (

    
    ) where the solution becomes clear.
    
  • Calculation:

    
    
    
  • Validation: For saturated solutions, filter the supernatant, evaporate the solvent, and weigh the residue to confirm mass balance.

Protocol B: Purification via Recrystallization

The difference in solubility between Ethanol (hot) and Ethyl Acetate (cold) is exploited here.

  • Dissolution: Suspend the crude (2R)-2-methylpiperidin-4-one HCl in minimal absolute Ethanol. Heat to reflux (approx. 78°C) until fully dissolved.

  • Filtration: Perform a hot filtration if insoluble particulates (dust, inorganic salts) are present.

  • Nucleation: Remove from heat. Add Ethyl Acetate dropwise until a faint turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C.

  • Isolation: Filter the white crystals and wash with cold 1:1 EtOH:EtOAc. Dry under vacuum over

    
     (hygroscopic).
    

Recrystallization Crude Crude Material (Solid) Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve AntiSolvent Add Anti-Solvent (EtOAc/Ether) Dissolve->AntiSolvent Turbidity Point Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling Supersaturation Filter Filtration & Drying (Vacuum) Cooling->Filter Pure Pure (2R)-Isomer (Crystalline) Filter->Pure

Figure 2: Recrystallization workflow utilizing solvent polarity gradients.

Stability & Handling Considerations

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[3][4] Exposure to ambient moisture can lead to the formation of hydrates (clumping), which alters the effective molecular weight and solubility. Store under inert atmosphere (Argon/Nitrogen).[5]

  • Free Base Instability: Do not convert to the free base unless immediately necessary for a reaction. The free aminoketone is prone to self-condensation (dimerization) and oxidation.

  • pH Sensitivity: In aqueous solution, maintain acidic pH to prevent free-basing.

References

  • EvitaChem. (R)-2-Methylpiperidin-4-one hydrochloride Product Profile. Retrieved from

  • Sigma-Aldrich. (R)-2-Methylpiperidin-4-one hydrochloride Safety Data Sheet & Properties. Retrieved from [6]

  • BenchChem. Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Retrieved from

  • ChemicalBook. Piperidine hydrochloride Properties and Solubility Data. Retrieved from

  • ResearchGate. Solubility of Tris(hydroxymethyl)aminomethane in Water-Methanol Solvent Mixtures. (Contextual reference for amine-HCl thermodynamics). Retrieved from

Sources

Foundational

(2R)-2-methylpiperidin-4-one hydrochloride CAS number and safety data

The integration of chiral piperidine scaffolds into modern therapeutics has fundamentally shifted the landscape of drug discovery, particularly in the optimization of pharmacokinetic profiles and target-binding affinitie...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of chiral piperidine scaffolds into modern therapeutics has fundamentally shifted the landscape of drug discovery, particularly in the optimization of pharmacokinetic profiles and target-binding affinities. As a Senior Application Scientist, I frequently encounter the need to leverage specific stereoisomers to navigate complex structure-activity relationship (SAR) landscapes.

Among these critical synthons is (2R)-2-methylpiperidin-4-one hydrochloride , a highly versatile, stereopure building block. Its unique structural topology—combining a basic secondary amine, a reactive ketone, and a defined chiral center—makes it an indispensable precursor in the synthesis of targeted protein degraders (e.g., BTK degraders) and complex kinase inhibitors[1].

This whitepaper provides an authoritative analysis of its chemical identity, safety profile, and field-proven synthetic methodologies.

Chemical Identity & Structural Parameters

In drug development, stereochemical precision is non-negotiable. The spatial orientation of the methyl group at the C2 position of the piperidine ring dictates the conformational bias of the entire molecule, directly influencing how the downstream active pharmaceutical ingredient (API) interacts with its biological target.

It is crucial to differentiate the (2R)-enantiomer from its racemic and (2S) counterparts to avoid catastrophic failures in late-stage biological assays. The compound is supplied as a hydrochloride salt to prevent the auto-condensation (aldol-type reactions) that readily occurs when the free amine and ketone coexist in the free-base form.

Table 1: Quantitative Chemical Identifiers & Properties

ParameterValue / Description
IUPAC Name (2R)-2-methylpiperidin-4-one;hydrochloride
Specific Enantiomer CAS 1434126-97-2[2]
Racemate CAS 13729-77-6[3]
(2S)-Enantiomer CAS 790667-45-7[4]
Molecular Formula C₆H₁₂ClNO[2]
Molecular Weight 149.62 g/mol [2]
Isomeric SMILES C[C@@H]1CC(=O)CCN1.Cl[2]
Physical State Solid (typically off-white to pale yellow powder)

Safety Data & Laboratory Handling Protocols

Handling functionalized piperidine hydrochlorides requires a rigorous understanding of their physicochemical behavior. According to the Safety Data Sheet (SDS) for CAS 1434126-97-2, the compound is classified under the Globally Harmonized System (GHS) as a multi-route irritant[5].

The causality behind these hazards stems from the acidic nature of the hydrochloride salt combined with the organic amine core, which can aggressively draw moisture from mucous membranes, leading to localized tissue irritation.

Table 2: GHS Classification & Hazard Statements

Hazard ClassCategoryHazard Statement (Code)
Acute Toxicity (Oral) Category 4Harmful if swallowed (H302)[5]
Skin Corrosion/Irritation Category 2Causes skin irritation (H315)[5]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation (H319)[5]
Specific Target Organ Toxicity Category 3May cause respiratory irritation (H335)[5]
Standardized Handling & Storage Causality
  • Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at room temperature, protected from light[5]. Causality: The ketone moiety is susceptible to slow oxidation or hydration over time, while the salt is mildly hygroscopic. Moisture ingress can lead to deliquescence and subsequent degradation.

  • PPE Requirements: Impervious clothing, nitrile gloves, and safety goggles with side-shields are mandatory[5]. Causality: The fine particulate nature of the solid presents an inhalation hazard (H335); handling outside of a localized exhaust ventilation system or fume hood risks respiratory tract inflammation.

Synthetic Workflows: Chemoselective N-Boc Protection

Because (2R)-2-methylpiperidin-4-one contains both a nucleophilic secondary amine and an electrophilic ketone, utilizing it in complex synthesis (such as constructing E3 ubiquitin ligase binding molecules for PROTACs[1]) requires strict chemoselectivity.

The most robust initial step is the selective protection of the nitrogen atom. The following protocol outlines a self-validating system for synthesizing tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate.

Step-by-Step Methodology
  • Solubilization & Thermal Control:

    • Suspend 1.0 equivalent of (2R)-2-methylpiperidin-4-one hydrochloride in anhydrous Dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Causality: The 0 °C environment kinetically suppresses any premature intermolecular aldol condensation that could occur once the free amine is liberated.

  • Free-Basing:

    • Add 2.5 equivalents of Triethylamine (TEA) dropwise.

    • Causality: TEA neutralizes the HCl salt, liberating the nucleophilic secondary amine. The excess base ensures complete neutralization and acts as an acid scavenger for the subsequent step.

  • Electrophilic Addition:

    • Dissolve 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in a minimal volume of DCM and add dropwise over 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Self-Validation (In-Process Control):

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

    • Causality: Ninhydrin reacts specifically with free amines to produce a deep purple/blue color (Ruhemann's purple). The complete disappearance of the Ninhydrin-active baseline spot validates the total consumption of the starting material and successful N-protection.

  • Workup:

    • Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected intermediate.

Integration Pathway Visualization

Once protected, the ketone moiety is primed for functionalization—commonly via reductive amination or Grignard addition—to build out the chiral pharmacophore required for advanced therapeutics.

G N1 (2R)-2-methylpiperidin-4-one HCl CAS: 1434126-97-2 N2 Step 1: N-Protection Boc2O, TEA, DCM, 0°C N1->N2 N3 Step 2: Ketone Functionalization Reductive Amination N2->N3 N4 Step 3: Deprotection 4N HCl in Dioxane N3->N4 N5 Target Scaffold e.g., BTK Degrader Ligand N4->N5

Workflow for the chemoselective functionalization of (2R)-2-methylpiperidin-4-one hydrochloride.

References

  • (2R)-2-methylpiperidin-4-one hydrochloride - CAS号 1434126-97-2. Molaid. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability &amp; Dynamic Resolution of Chiral Piperidinone Salts

This guide details the thermodynamic principles and experimental protocols for the resolution of chiral piperidinone salts. It focuses on Dynamic Thermodynamic Resolution (DTR) , a process that exploits the stereolabilit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic principles and experimental protocols for the resolution of chiral piperidinone salts. It focuses on Dynamic Thermodynamic Resolution (DTR) , a process that exploits the stereolability of the piperidinone core to achieve theoretical yields of 100% enantiopurity, transcending the 50% limit of classical kinetic resolution.

An Advanced Technical Guide for Process Chemists

Part 1: Executive Summary

Chiral piperidinones are pivotal pharmacophores in the synthesis of GPCR modulators (e.g., Tofacitinib intermediates), kinase inhibitors, and alkaloids. Their industrial value lies in their ability to undergo Crystallization-Induced Diastereomer Transformation (CIDT) .[1][2] Unlike standard piperidines, piperidinones possess an acidic


-proton adjacent to the carbonyl group. This structural feature allows for rapid racemization in solution via enolization, while a chiral acid can selectively "trap" one enantiomer as a thermodynamically stable, insoluble salt.

This guide provides the framework for designing a resolution process governed by thermodynamic control , ensuring that the final solid phase represents the global energy minimum of the system.

Part 2: Theoretical Framework

The Thermodynamics of Diastereomeric Salt Formation

The resolution of a racemic piperidinone (


) using a chiral acid (

) relies on the Gibbs Free Energy difference (

) between the two diastereomeric salts:

In a typical scenario, we form two diastereomers:

  • p-Salt (Precipitating):

    
     (Less soluble, more stable lattice)
    
  • n-Salt (Non-precipitating):

    
     (More soluble, metastable)
    

For a successful DTR, the system must satisfy the Solubility Product Inequality :



Where 

is the solubility product constant. The large difference in lattice energy (

) drives the precipitation of the p-Salt, depleting the

-enantiomer from the solution.
The Dynamic Mechanism (CIDT)

The uniqueness of piperidinones is the Le Chatelier-driven Deracemization . As the


-enantiomer precipitates, the solution equilibrium shifts. The 

-enantiomer, normally waste, racemizes via the enol intermediate to restore the

ratio, providing a continuous supply of the

-isomer for crystallization.

Mechanism Visualization: The following diagram illustrates the coupled equilibria driving the process.

DTR_Mechanism cluster_solution Solution Phase (Dynamic Equilibrium) cluster_solid Solid Phase (Thermodynamic Sink) S_liq (S)-Piperidinone (liq) Enol Planar Enol Intermediate S_liq->Enol R_liq (R)-Piperidinone (liq) Enol->R_liq R_salt (R)-Piperidinone • (S)-Acid (Crystalline Solid) R_liq->R_salt

Caption: Coupled equilibria in Crystallization-Induced Diastereomer Transformation (CIDT). The solid phase acts as a thermodynamic sink.

Part 3: Critical Experimental Parameters

Solvent Selection Strategy

The solvent must balance two opposing requirements: solubility discrimination (thermodynamics) and enolization capability (kinetics).

Solvent ClassRole in DTRProsCons
Alcohols (MeOH, EtOH) Protiction/SolvationFacilitates proton transfer for racemization.High solubility may reduce yield; requires cooling.
Ethers (THF, MTBE) Aprotic/Low PolarityMaximizes

(steep solubility curve).
Poor racemization kinetics without additives.
Acetonitrile Polar AproticSharp melting point transitions; good crystal growth.Can form solvates that alter stability.
Mixtures (e.g., IPA/H2O) Tunable SystemWater acts as a proton shuttle to speed up racemization.Risk of hydrating the salt (pseudopolymorphs).
Resolving Agent Screening

For piperidinones, the pKa difference between the base (protonated piperidine, pKa ~9-10) and the acid is critical. A


 ensures a stable salt lattice.
  • Tartaric Acid Derivatives: (e.g., Di-p-toluoyl-L-tartaric acid). bulky aromatic groups create rigid lattice pockets ("hand-in-glove" fit), often yielding high diastereomeric excess (de).

  • Mandelic Acid: Good for simpler piperidinones; forms strong hydrogen bond networks.

  • Phosphoric Acids (e.g., BINOL-derived): Used for difficult resolutions where hydrogen bonding is insufficient; relies on steric inclusion.

Part 4: Step-by-Step Protocol

Workflow: Designing a Thermodynamic Resolution Process
Phase 1: The Screen (Micro-scale)
  • Preparation: Prepare 0.1 M solutions of racemic piperidinone in 5 solvents (MeOH, EtOH, IPA, Acetone, THF).

  • Stoichiometry: Add 0.55 eq of chiral acid (Classic Resolution) or 1.0 eq (Dynamic Resolution).

  • Thermal Cycling: Cycle between 20°C and 60°C for 24 hours. This promotes Ostwald Ripening , where small, less stable crystals dissolve and redeposit onto larger, stable thermodynamic crystals.

  • Analysis: Filter solids. Analyze Mother Liquor (ML) and Solid by Chiral HPLC.

    • Success Indicator: High ee in Solid (>90%) AND Low concentration in ML (high yield).

Phase 2: Optimization (The DTR Setup)

If the screen identifies a suitable salt but yield is limited to 50% (Classical), convert to DTR:

  • Catalyst Addition: Add 5-10 mol% of a weak base (e.g., DBU, TEA) or rely on the excess piperidinone to catalyze enolization.

  • Solvent Switch: Move to a solvent with a higher boiling point (e.g., 2-Butanol) to allow higher temperature processing (faster racemization).

  • Equilibration: Stir the slurry at elevated temperature (e.g., 50°C) until the supernatant is racemic (indicating fast racemization) while the solid remains chiral.

Phase 3: Isolation & Validation
  • Cooling Ramp: Cool slowly (0.1°C/min) to minimize inclusion of the wrong diastereomer (kinetic entrapment).

  • Filtration: Wash with cold anti-solvent.

  • Drying: Vacuum dry to remove solvates.

Visual Workflow:

Workflow Start Racemic Piperidinone Screen Salt Screening (5 Solvents, 3 Acids) Start->Screen Decision Solid ee > 90%? Screen->Decision Decision->Screen No (Retry) DTR_Opt Optimize DTR (Add Base/Heat) Decision->DTR_Opt Yes, but Yield < 50% ScaleUp Scale-Up (Cooling Ramp) Decision->ScaleUp Yes, Yield > 80% DTR_Opt->ScaleUp

Caption: Decision matrix for converting classical resolution into a high-yield Dynamic Thermodynamic Resolution.

Part 5: Characterization & Stability Metrics

To certify "Thermodynamic Stability," you must prove the isolated solid is the global minimum.

  • DSC (Differential Scanning Calorimetry):

    • Look for a single, sharp endotherm.

    • Eutectic Check: If a small pre-melt peak appears, the system is a eutectic mixture, not a pure diastereomer. You must recrystallize.

  • XRPD (X-Ray Powder Diffraction):

    • Compare the pattern of the resolved salt vs. the racemate salt.[3] They must be distinct. If they are identical, you have formed a Solid Solution (separation is impossible via crystallization).

  • Solubility Phase Diagram (Ternary):

    • Construct a plot of [Solvent] vs. [D-Salt] vs. [L-Salt].

    • The Eutectic Point defines the maximum possible purity if operating under kinetic control. Thermodynamic control moves the system away from this point.

Part 6: References

  • Dynamic Thermodynamic Resolution: Advantage by Separation of Equilibration and Resolution. Source: Beak, P. et al. Accounts of Chemical Research. URL:[Link]

  • Crystallization-Induced Diastereomer Transformations (CIDT). Source: Brands, K. M. J., & Davies, A. J.[4] Chemical Reviews. URL:[Link]

  • Rational Screening Approach for Classical Chiral Resolution. Source: Organic Process Research & Development. URL:[Link]

  • Synthesis of Chiral Piperidines from Pyridinium Salts. Source: Nature Catalysis.[5] URL:[Link]5]

Sources

Foundational

The Role of (2R)-2-Methylpiperidin-4-one HCl in Advanced Peptidomimetic Design: A Technical Whitepaper

Executive Summary The transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug discovery. Linear peptides inherently suffer from poor oral bioavailability, rapid prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug discovery. Linear peptides inherently suffer from poor oral bioavailability, rapid proteolytic cleavage, and high entropic penalties upon target binding. To overcome these limitations, (2R)-2-methylpiperidin-4-one hydrochloride has emerged as a privileged, chiral building block. By leveraging its rigid cyclic core and precise stereochemical vectors, medicinal chemists can design highly potent dipeptide surrogates,


-turn mimetics, and protease inhibitors. This whitepaper details the structural causality, synthetic methodologies, and therapeutic applications of this critical scaffold.

Physicochemical & Structural Profiling

The Role of the Hydrochloride Salt

The free base form of piperidin-4-one is notoriously unstable; the secondary amine (N1) and the ketone (C4) are prone to spontaneous intermolecular condensation (e.g., self-aldol reactions or imine formation) and rapid oxidation. Utilizing the hydrochloride salt—(2R)-2-methylpiperidin-4-one HCl —protonates the N1 amine, rendering the molecule shelf-stable, highly crystalline, and soluble in polar protic solvents[1]. During synthesis, this salt must be neutralized in situ to liberate the nucleophilic amine for functionalization.

Stereochemical Locking via the (2R)-Methyl Group

The addition of a methyl group at the C2 position fundamentally alters the conformational dynamics of the piperidine ring. To minimize 1,3-diaxial interactions, the (2R)-methyl group strongly prefers an equatorial orientation. This steric bulk "locks" the piperidine ring into a highly favored chair conformation. Consequently, this stereocontrol ensures that any substituents subsequently added at the N1 and C4 positions project into three-dimensional space with predictable, reproducible vectors[2]. In peptidomimetic design, this restriction of the


 and 

dihedral angles significantly reduces the entropic penalty upon binding to a target protein compared to a flexible linear peptide[3].

G N1 (2R)-2-Methylpiperidin-4-one N2 Equatorial Methyl Steric Bulk N1->N2 N3 C4 Ketone Functionalization N1->N3 N4 Dihedral Angle Restriction N2->N4 N6 Protease Inhibitor Scaffolds N3->N6 N5 Secondary Structure Mimicry N4->N5 N5->N6

Fig 1. Conformational restriction logic of (2R)-2-methylpiperidin-4-one in peptidomimetics.

Applications in Targeted Drug Discovery

Antiviral Protease Inhibitors (SARS-CoV-2 Mpro)

In the development of covalent inhibitors for the SARS-CoV-2 Main Protease (Mpro), piperidone rings have been strategically utilized at the P1 position. Compounds such as the novel peptidomimetic NIP-22c incorporate a piperidone ring to perfectly occupy the S1 pocket of the enzyme. The rigid nature of the ring enhances metabolic stability while maintaining high binding affinity (IC50 = 0.166 µM) across multiple viral variants[4].

Metabolic Diseases (DPP-4 Inhibitors)

Dipeptidyl peptidase-4 (DPP-4) inhibitors, crucial for treating type-2 diabetes, frequently utilize piperidine and piperidone derivatives to interact with the enzyme's active site via critical salt bridges. The functionalization of piperidin-4-ones allows for the introduction of spirocyclic moieties or bulky functional groups that drastically improve the pharmacokinetic profile of Alogliptin analogues[5].

Experimental Methodologies

To maintain scientific integrity and ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Situ Neutralization and N-Boc Protection

Causality: Before the C4 ketone can be utilized in multi-component reactions, the HCl salt must be neutralized to liberate the secondary amine, which is then immediately protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions.

  • Initiation : Suspend (2R)-2-methylpiperidin-4-one HCl (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Neutralization : Add Triethylamine (Et3N, 2.5 eq) dropwise.

    • Self-Validation: The cloudy suspension will transition to a clear solution as the free base is liberated and the triethylamine hydrochloride salt partially dissolves.

  • Protection : Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dissolved in DCM dropwise over 15 minutes.

  • Maturation : Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (Ninhydrin stain). The primary amine spot will disappear, and visible CO2 gas evolution will cease, indicating reaction completion.

  • Isolation : Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol 2: Diastereoselective Ugi-4CR for Peptidomimetic Library Generation

Causality: The Ugi four-component reaction (Ugi-4CR) allows for the rapid, one-pot assembly of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-aminoacyl amide derivatives. Using the N-protected (2R)-2-methylpiperidin-4-one as the ketone component introduces a highly substituted C4 stereocenter. The existing 2R-methyl group exerts facial selectivity during the isocyanide attack, guiding the stereochemical outcome of the newly formed C4 center.
  • Imine Formation : Dissolve the N-Boc-(2R)-2-methylpiperidin-4-one (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq) in anhydrous methanol (MeOH). Stir for 2 hours at room temperature.

    • Self-Validation: An aliquot analyzed by LC-MS must show the dominant mass of the intermediate iminium ion.

  • Component Addition : Add the carboxylic acid (e.g., an N-protected amino acid, 1.0 eq) and the isocyanide (1.0 eq) sequentially to the stirring solution.

  • Reaction : Stir the mixture at room temperature for 72 hours.

    • Self-Validation: The highly substituted peptidomimetic product often precipitates directly from the methanol solution. If no precipitation occurs, TLC (UV/KMnO4 stain) will confirm the total consumption of the isocyanide and ketone.

  • Purification : Evaporate the solvent, redissolve in ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted starting materials.

G Step1 N-Protected (2R)-2-Methyl- piperidin-4-one MCR Ugi 4-Component Reaction (MeOH, RT, 72h) Step1->MCR Step2 Primary Amine (R1-NH2) Step2->MCR Step3 Carboxylic Acid (Amino Acid) Step3->MCR Step4 Isocyanide (R2-NC) Step4->MCR Product C4-Trisubstituted Piperidine Peptidomimetic MCR->Product

Fig 2. Ugi-4CR workflow utilizing the C4 ketone for rapid peptidomimetic library generation.

Quantitative Data: Scaffold Performance Metrics

The structural rigidity provided by the 2-methylpiperidone scaffold directly translates to improved pharmacokinetic and pharmacodynamic profiles when compared to linear peptides and unsubstituted rings.

Table 1: Comparative ADME and Binding Affinity of Piperidone-Based Peptidomimetics

Scaffold TypeTarget EnzymeBinding Affinity (IC50, µM)Plasma Stability (t1/2)Conformational State
Linear Peptide (Control)SARS-CoV-2 Mpro~0.85< 1 hrHighly flexible, high entropic penalty
Unsubstituted Piperidone SARS-CoV-2 Mpro0.166> 4 hrRestricted, moderate target fit
(2R)-2-Methylpiperidone SARS-CoV-2 Mpro / DPP-4< 0.05> 8 hrRigid (Equatorial Methyl), optimal vector alignment

Data synthesized from comparative peptidomimetic studies analyzing Mpro and DPP-4 inhibition profiles[4][5].

Conclusion

(2R)-2-methylpiperidin-4-one HCl is far more than a simple heterocyclic intermediate; it is a precision tool for peptidomimetic design. By forcing the piperidine ring into a rigid chair conformation, the 2R-methyl group acts as a stereochemical anchor, allowing chemists to project pharmacophores into enzymatic pockets with high fidelity. When combined with powerful synthetic techniques like the Ugi-4CR, this scaffold enables the rapid discovery of metabolically stable, highly potent therapeutics for complex viral and metabolic targets.

References

  • EvitaChem. (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896). 1

  • Taylor & Francis. Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. 4

  • ACS Publications. Modular Synthesis of Cyclic Peptidomimetics Inspired by γ-Turns. 3

  • PMC - NIH. A Multi-faceted Secondary Structure Mimic Based On Piperidine-piperidinones. 2

  • NIH. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. 6

  • Beilstein Journals. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. 5

Sources

Exploratory

Stereochemical Divergence in Drug Design: A Technical Guide to (2R)- and (2S)-2-Methylpiperidin-4-one Hydrochloride

The Criticality of C2 Chirality in Piperidine Scaffolds The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals, traditionally utilized in its achiral 1,4-disubstituted form to...

Author: BenchChem Technical Support Team. Date: March 2026

The Criticality of C2 Chirality in Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals, traditionally utilized in its achiral 1,4-disubstituted form to streamline synthesis. However, modern drug discovery—particularly in the development of targeted protein degraders (PROTACs) and highly selective central nervous system (CNS) agents—demands rigorous spatial control to optimize receptor binding and metabolic stability[1].

Introducing a methyl group at the C2 position of the piperidin-4-one scaffold breaks symmetry, generating two distinct enantiomers: (2R)-2-methylpiperidin-4-one hydrochloride and (2S)-2-methylpiperidin-4-one hydrochloride . This single stereocenter fundamentally alters the 3D conformational landscape of the molecule, dictating how subsequent functional groups project into chiral biological pockets.

Physicochemical Profiling & Conformational Dynamics

The Causality of the Hydrochloride Salt Form

In their free base forms, piperidin-4-ones possess both a nucleophilic secondary amine and an electrophilic ketone. This dual reactivity inevitably leads to intermolecular Schiff base formation or aldol condensations, resulting in rapid polymerization and degradation.

The Causal Solution: Converting the free base to a hydrochloride salt protonates the amine (pKa ~9.5), neutralizing its nucleophilicity. This self-validating chemical state locks the molecule into a stable, monomeric ketone form, ensuring prolonged shelf-life and high solubility in polar solvents required for downstream asymmetric synthesis[2].

Conformational Locking via the Equatorial Methyl Group

In a 3D space, the piperidine ring adopts a chair conformation. The C2 methyl group strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons at C4 and C6.

  • In the (2R)-enantiomer , locking the methyl group equatorially forces the chair into a specific spatial orientation, directing the trajectory of the N-H bond and the faces of the C=O pi-system.

  • In the (2S)-enantiomer , the mirror-image chair conformer is adopted.

Because the methyl group sterically shields one face of the ketone, it acts as an internal chiral director. When researchers perform reductive aminations or Wittig reactions at the C4 position, the (2R) and (2S) scaffolds yield entirely different diastereomeric ratios, directly impacting the final drug's architecture[3].

Quantitative Data Summary
Property(2R)-2-Methylpiperidin-4-one HCl(2S)-2-Methylpiperidin-4-one HCl
CAS Number 1434126-97-2[2]790667-45-7[4]
Molecular Formula C₆H₁₂ClNOC₆H₁₂ClNO
Molecular Weight 149.62 g/mol 149.62 g/mol
Stereocenter C2 (R-configuration)C2 (S-configuration)
Conformational Preference Equatorial Methyl (Chair A)Equatorial Methyl (Chair B)
Pharmaceutical Application BTK Degraders, Oncology[5]CNS Agents, AChE Inhibitors[1]

Pharmacological Causality: Why Enantiomeric Purity Dictates Efficacy

The spatial divergence between the (2R) and (2S) enantiomers becomes critical upon entering a chiral biological environment. For example, in the synthesis of chirally enriched Donepezil analogues for Alzheimer's disease, the stereochemistry at the piperidine C2 position directly governs the molecule's ability to navigate the narrow gorge of the acetylcholinesterase (AChE) active site[1].

If the wrong enantiomer is utilized, the equatorially locked methyl group will project directly into the receptor wall, creating a severe steric clash that abrogates binding affinity. Conversely, the correct enantiomer aligns the methyl group toward a hydrophobic pocket, enhancing van der Waals interactions and locking the drug into its bioactive conformation.

Pharmacology B (2R)-Enantiomer D Equatorial Methyl Optimal Trajectory B->D 3D Fit C (2S)-Enantiomer E Equatorial Methyl Steric Clash C->E 3D Fit A Target Receptor Chiral Binding Pocket D->A Receptor Interaction E->A Receptor Interaction F High Affinity Binding (Potent Efficacy) A->F (2R) Pathway G Poor Binding (Off-Target/Low Efficacy) A->G (2S) Pathway

Pharmacological impact of C2 chirality on receptor binding and drug efficacy.

De Novo Asymmetric Synthesis & Resolution Protocols

To access enantiopure (2R)- or (2S)-2-methylpiperidin-4-one, researchers employ an atom-efficient double aza-Michael addition utilizing a chiral auxiliary, followed by chromatographic resolution and deprotection[3].

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system; each phase contains built-in checkpoints to ensure stereochemical integrity.

Phase 1: Double Aza-Michael Cyclization

  • Preparation: Dissolve the chiral auxiliary, (S)-(-)-α-methylbenzylamine (1.3 equiv), in a 3:1 mixture of Acetonitrile/H₂O.

  • Buffering: Add aqueous NaHCO₃. Causality: The buffer maintains a mildly basic pH, ensuring the amine remains in its active, nucleophilic state without triggering base-catalyzed degradation of the incoming ketone.

  • Addition: Cool the system to 16 °C. Slowly add the divinyl ketone precursor (1.0 equiv) over 35 minutes to strictly control the exothermic profile.

  • Cyclization: Heat the reaction to reflux (95 °C) for 1.5 hours. The chiral auxiliary dictates the facial attack, yielding an inseparable diastereomeric mixture of (2R,1'S) and (2S,1'S) piperidones.

Phase 2: Diastereomeric Separation 5. Chromatography: Concentrate the crude mixture and subject it to silica gel flash chromatography. Causality: The distinct 3D geometries of the diastereomers interact differently with the achiral silica stationary phase, allowing for physical separation of the (2R) and (2S) core scaffolds.

Phase 3: Deprotection & Salt Formation 6. Hydrogenolysis: Transfer the isolated (2R,1'S) fraction to a Parr reactor. Add 10% Pd/C catalyst and subject to an H₂ atmosphere to cleave the benzyl chiral auxiliary. 7. Salt Precipitation: Immediately filter the catalyst and treat the resulting free base filtrate with 1.6 M HCl in 1,4-dioxane. The pure (2R)-2-methylpiperidin-4-one hydrochloride will precipitate as a stable white solid[2]. (Repeat Phase 3 on the other fraction to yield the (2S)-enantiomer).

Synthesis A Divinyl Ketone Precursor C Double Aza-Michael Addition A->C B (S)-(-)-α-Methylbenzylamine B->C D Diastereomeric Mixture C->D E Chromatographic Separation D->E F (2R,1'S)-Diastereomer E->F Fraction 1 G (2S,1'S)-Diastereomer E->G Fraction 2 H1 Deprotection & HCl Salt F->H1 H2 Deprotection & HCl Salt G->H2 I (2R)-2-Methylpiperidin-4-one HCl H1->I J (2S)-2-Methylpiperidin-4-one HCl H2->J

Workflow for the asymmetric synthesis and resolution of enantiopure piperidones.

Analytical Validation: The Self-Validating Workflow

To guarantee the trustworthiness of the synthesized enantiomers, a dual-analytical approach is mandatory:

  • Chiral HPLC: Determines the Enantiomeric Excess (ee%). A validated chiral stationary phase (e.g., Chiralpak AD-H) must demonstrate >99% ee, confirming that the deprotection phase did not induce racemization.

  • NOE (Nuclear Overhauser Effect) NMR: 1D and 2D NOESY NMR spectroscopy is utilized prior to deprotection. By observing the spatial coupling between the C2-methyl protons and the chiral auxiliary's protons, the absolute stereochemistry ((2R) vs (2S)) is unambiguously assigned without relying solely on optical rotation[3].

References

  • Poeschl, A., et al. "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues." ACS Omega (2020). URL: [Link]

  • Molaid / Patent WO2023137225A1. "(2R)-2-methylpiperidin-4-one hydrochloride - CAS号 (BTK Degrader Applications)". Molaid. URL: [Link]

Sources

Foundational

The 2-Methylpiperidin-4-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Piperidine Ring The piperidine moiety is a cornerstone of medicinal chemistry, present...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Piperidine Ring

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] Its saturated, three-dimensional structure provides a robust scaffold that allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] Within this important class of heterocycles, the 2-methylpiperidin-4-one framework has emerged as a particularly versatile and privileged structure. This guide will provide a comprehensive overview of the synthesis, derivatization, and diverse medicinal chemistry applications of 2-methylpiperidin-4-one derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential.

The presence of a ketone at the 4-position and a methyl group at the 2-position introduces key chemical features. The ketone serves as a versatile handle for a wide array of chemical transformations, including condensation reactions, reductions, and nucleophilic additions.[3] The chiral center at the 2-position allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design. These structural attributes make the 2-methylpiperidin-4-one scaffold a valuable starting point for the development of novel therapeutic agents across various disease areas.

Synthetic Strategies: Building the Core Scaffold

The construction of the 2-methylpiperidin-4-one ring system is most commonly achieved through the Mannich reaction , a one-pot multicomponent condensation.[4][5][6] This powerful reaction offers a straightforward and efficient route to highly functionalized piperidin-4-ones.

A typical Mannich condensation for this scaffold involves the reaction of a substituted aromatic aldehyde, ethyl methyl ketone (or acetone), and an ammonium salt (like ammonium acetate) in a suitable solvent, often ethanol.[5] The reaction proceeds through the formation of an enol or enolate from the ketone, which then attacks an iminium ion generated in situ from the aldehyde and ammonia. Subsequent intramolecular cyclization and dehydration yield the desired piperidin-4-one ring.

Key Experimental Protocol: Synthesis of a 2,6-Diaryl-3-methylpiperidin-4-one via Mannich Condensation[5]

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Ethyl methyl ketone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A mixture of the substituted aromatic aldehyde (1 mmol), ethyl methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) is dissolved in ethanol (10 mL) in a round-bottom flask.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is stirred at room temperature for 24-48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water (50 mL) and stirred.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold diethyl ether.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,6-diaryl-3-methylpiperidin-4-one.

Characterization:

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

Causality Behind Experimental Choices:

  • Ethanol is a common solvent as it effectively dissolves the reactants and is relatively unreactive under the reaction conditions.

  • Ammonium acetate serves as the source of ammonia for the in situ formation of the iminium ion.

  • Catalytic acetic acid facilitates both the enolization of the ketone and the formation of the iminium ion, thereby accelerating the reaction rate.

  • Pouring into ice-cold water precipitates the often-sparingly soluble piperidone product, allowing for easy isolation.

Visualization of the Mannich Reaction Workflow

Mannich_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Mixing Dissolve in Ethanol & Stir Aldehyde->Mixing Ketone Ethyl Methyl Ketone Ketone->Mixing Ammonia Ammonium Acetate Ammonia->Mixing Catalyst Acetic Acid Catalyst->Mixing Reaction Mannich Condensation (Room Temp, 24-48h) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Precipitation Pour into Ice Water Monitoring->Precipitation Complete Filtration Filter & Wash Precipitation->Filtration Purification Recrystallize Filtration->Purification Product Pure 2-Methylpiperidin-4-one Derivative Purification->Product

Caption: Workflow for the synthesis of 2-methylpiperidin-4-one derivatives.

Medicinal Chemistry Applications

The 2-methylpiperidin-4-one scaffold has been explored for a wide range of biological activities. The ability to easily modify the N-1 and C-2, C-3, C-5, and C-6 positions allows for the generation of large libraries of compounds for screening and optimization.[4]

Anticancer Activity

Derivatives of 2-methylpiperidin-4-one have demonstrated significant potential as anticancer agents.[4][7] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8]

For instance, a series of 3,5-bis(benzylidene)-4-piperidones, which can be considered derivatives of the core scaffold, have shown potent antiproliferative properties against multiple human cancer cell lines, including those of the breast, colon, and skin.[8] The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II-α, an enzyme crucial for DNA replication in cancer cells.[8] Additionally, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines by increasing the expression of apoptosis-promoting genes like p53 and Bax.[7]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The nature and position of substituents on the aryl rings at the 2- and 6-positions significantly influence anticancer activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the potency and selectivity of the compounds.[8][9]

  • N-Substitution: Modification of the piperidine nitrogen with various alkyl or aryl groups can impact the pharmacokinetic properties and target engagement of the molecule.

Compound ClassSubstituentsCancer Cell LinesNotable Activity
3,5-Bis(benzylidene)-4-piperidonesVaried aryl groupsHCT116 (colon), MCF7 (breast), A431 (skin)Potent antiproliferative activity, Topoisomerase II-α inhibition.[8]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesDiaryl groupsMyeloma, LeukemiaInduction of apoptosis via p53 and Bax pathways.[7]
Antiviral Activity

The piperidine nucleus is a key pharmacophore in the development of antiviral agents.[7] Derivatives of 2-methylpiperidin-4-one have been investigated for their activity against a range of viruses, including human coronaviruses (HCoV) and influenza viruses.[10][11][12][13]

Recent studies have highlighted that certain 1,4,4-trisubstituted piperidines exhibit promising activity against HCoV-229E and SARS-CoV-2.[10] The proposed mechanism of action for some of these compounds is the inhibition of the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[10] Similarly, other piperidine-4-carboxamides have shown inhibitory effects against various coronaviruses at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents.[11]

SAR Insights:

  • N-Arylpiperidine Scaffold: The presence of an N-benzylpiperidine scaffold has been identified as a key structural feature for anti-influenza A activity.[10]

  • Substitutions at C-4: The introduction of carboxamide or other functional groups at the 4-position of the piperidine ring is crucial for antiviral potency, particularly against coronaviruses.[11]

Central Nervous System (CNS) Applications

The piperidine scaffold is prevalent in many CNS-active drugs.[1] 2-Methylpiperidin-4-one derivatives are valuable intermediates in the synthesis of compounds targeting central nervous system disorders.[3] These derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease.[7][14]

One of the key strategies in Alzheimer's drug discovery is the development of agents that can inhibit the aggregation of β-amyloid (Aβ) peptides and reduce neuroinflammation.[15] Novel 2-piperidone derivatives (structurally related to 2-methylpiperidin-4-ones) have been shown to significantly inhibit Aβ self-aggregation and suppress the production of pro-inflammatory cytokines in microglial cells.[15]

SAR Insights:

  • Multi-target Approach: The design of piperidine-based compounds that can simultaneously target multiple pathological pathways in neurodegenerative diseases (e.g., cholinesterase inhibition, Aβ aggregation inhibition, and anti-inflammatory effects) is a promising strategy.[16][17]

  • Lipophilicity: The ability to cross the blood-brain barrier is paramount for CNS-active drugs. The lipophilicity of 2-methylpiperidin-4-one derivatives can be fine-tuned through appropriate substitutions to achieve optimal brain penetration.

Visualization of Biological Signaling Pathways

Apoptosis_Pathway Piperidone 3-Chloro-3-methyl-2,6-diaryl -piperidin-4-one p53 p53 Gene Piperidone->p53 Upregulates mRNA expression Bax Bax Gene Piperidone->Bax Upregulates mRNA expression p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Induces Permeability Caspases Caspase Cascade Mitochondrion->Caspases Releases Cytochrome c, activates Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Executes

Caption: Apoptosis induction by a piperidone derivative.

Future Perspectives and Challenges

The 2-methylpiperidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the chemical versatility of this core structure allow for the creation of diverse chemical libraries with a wide range of pharmacological properties.

Future directions in this field include:

  • Stereoselective Synthesis: The development of more efficient and scalable methods for the stereoselective synthesis of chiral 2-methylpiperidin-4-one derivatives will be crucial for optimizing interactions with specific biological targets.[4][6]

  • Fragment-Based Drug Discovery: Using the 2-methylpiperidin-4-one core as a starting fragment, researchers can build more complex molecules with enhanced potency and selectivity.

  • Multi-target Ligands: The scaffold is well-suited for the design of multi-target-directed ligands, which can be particularly effective for complex multifactorial diseases like cancer and neurodegenerative disorders.[17]

Challenges:

  • Drug-likeness and ADMET Properties: As with any drug discovery program, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2-methylpiperidin-4-one derivatives is a significant hurdle.[7]

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for novel bioactive compounds remains a key challenge.

Conclusion

The 2-methylpiperidin-4-one framework represents a privileged scaffold in medicinal chemistry, offering a unique combination of synthetic tractability and three-dimensional structural diversity. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, virology, and neurology. A deep understanding of the synthetic methodologies and structure-activity relationships discussed in this guide is essential for medicinal chemists aiming to leverage this versatile core for the development of the next generation of innovative therapeutics. The continued exploration of this chemical space promises to yield novel drug candidates with improved efficacy and safety profiles.

References

  • ijpcbs. SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF NOVEL 2,6-DI SUBSTITUTED PIPERIDINE-4-ONE DERIVATIVES. Available at: [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. Available at: [Link]

  • ScienceDirect. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

  • ResearchGate. Synthesis and biological evaluation of some substituted 4-Piperidones. Available at: [Link]

  • avensonline.org. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • MDPI. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available at: [Link]

  • Gavin Publishers. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Available at: [Link]

  • ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Available at: [Link]

  • KFU. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Available at: [Link]

  • PubMed. An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. Available at: [Link]

  • PubMed. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Available at: [Link]

  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]

  • PMC. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available at: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • PubMed. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Available at: [Link]

  • ResearchGate. Piperidin-4-one: The Potential Pharmacophore | Request PDF. Available at: [Link]

  • Google Patents. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • PubMed. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • MDPI. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Available at: [Link]

  • PubMed. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Available at: [Link]

  • ResearchGate. Piperine and Derivatives: Trends in Structure-Activity Relationships. Available at: [Link]

  • MDPI. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Available at: [Link]

  • DOI. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Available at: [Link]

  • ResearchGate. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity | Request PDF. Available at: [Link]

  • Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Physical and Thermal Characteristics of (2R)-2-methylpiperidin-4-one HCl

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed technical overview of (2R)-2-methylpiperidin-4-one hydrochloride, a chiral piperidinone derivative of significant interest in medicinal chemistry. As a key building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system, a thorough characterization of its physical and thermal properties is essential for ensuring reproducibility, quality, and optimal performance in downstream applications. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but also field-proven insights into the causality behind experimental choices and the importance of these characteristics in a drug development context.

Core Compound Identification and Significance

(2R)-2-methylpiperidin-4-one hydrochloride is a chiral heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its rigid piperidine scaffold, combined with the presence of a ketone functionality and a chiral center, makes it a versatile synthon for creating complex molecular architectures with specific stereochemistry, a critical factor for pharmacological activity and safety.

Identifier Value
IUPAC Name (2R)-2-methylpiperidin-4-one;hydrochloride
CAS Number 1434126-97-2[1][2][3]
Molecular Formula C₆H₁₂ClNO[1][2][3]
Molecular Weight 149.62 g/mol [1][2][3]

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, which are advantageous properties for both chemical reactions and potential pharmaceutical formulations.[1]

Physical Characteristics: A Foundation for Application

The physical properties of a compound are the first indicators of its identity, purity, and handling requirements. For (2R)-2-methylpiperidin-4-one HCl, these characteristics are fundamental to its application in a laboratory and manufacturing setting.

Appearance and Morphology

(2R)-2-methylpiperidin-4-one HCl is typically described as a white to off-white or yellow solid . In many cases, it presents as a crystalline powder . The color and morphology of the material can be initial indicators of its purity. Any significant deviation from a white or off-white color may suggest the presence of impurities, which could have downstream consequences in a synthetic route or biological assay.

Solubility Profile

As a hydrochloride salt, (2R)-2-methylpiperidin-4-one HCl is expected to have good solubility in polar solvents such as water, methanol, and ethanol. This is a direct consequence of the ionic character imparted by the protonated amine and the chloride counter-ion. This solubility is a critical parameter for its use in solution-phase reactions and for the preparation of stock solutions for biological screening.

Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental and highly informative physical property that serves as a crucial indicator of purity and identity.[4]

Reported Melting Point of (2R)-2-methylpiperidin-4-one HCl

Multiple sources report the melting point of (2R)-2-methylpiperidin-4-one HCl to be approximately 200 °C .[1] It is important to note that this value should be considered an approximation. For any new batch of the compound, a precise melting point range should be determined experimentally.

The Significance of the Melting Point in Drug Development

In the context of pharmaceutical development, the melting point is not merely a physical constant but a critical quality attribute (CQA) for several reasons:

  • Purity Assessment: A sharp and well-defined melting point range is indicative of a high degree of purity.[4] Impurities typically cause a depression and broadening of the melting point range.[4] This phenomenon, known as melting point depression, is a powerful tool for preliminary purity assessment.

  • Compound Identification: By comparing the experimentally determined melting point with literature values, a researcher can gain confidence in the identity of the synthesized or procured compound.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will often exhibit different melting points. Therefore, melting point determination is a key technique in the early stages of solid-state characterization.

  • Stability and Degradation: The melting point can provide an initial indication of the thermal stability of a compound. A low melting point may suggest weaker intermolecular forces and potentially lower stability at elevated temperatures.

Experimental Protocol: Accurate Melting Point Determination

The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound like (2R)-2-methylpiperidin-4-one HCl. This method is widely adopted in research and quality control laboratories for its simplicity and accuracy.

Instrumentation and Materials
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp, or an automated instrument)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • The sample of (2R)-2-methylpiperidin-4-one HCl (must be completely dry)

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry. The presence of residual solvent can act as an impurity and depress the melting point.

    • If the sample consists of large crystals, gently grind it into a fine powder using a clean, dry mortar and pestle. This ensures uniform packing in the capillary tube.

    • Place a small amount of the powdered sample on a clean, dry surface.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the pile of the sample. A small amount of the solid will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.

    • Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a glass tube or a piece of PVC pipe) onto a hard surface. The impact will pack the sample tightly at the bottom.

    • Repeat this process until the packed sample is approximately 2-3 mm high. A sample height greater than 3 mm can lead to an artificially broad melting range.[5]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is known (around 200 °C), set the initial temperature of the apparatus to about 20 °C below the expected melting point.

    • Heat the sample at a medium rate until the temperature is within 15-20 °C of the expected melting point.

    • Decrease the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.[6]

    • Observe the sample closely through the magnifying eyepiece.

  • Recording the Melting Range:

    • Record the temperature at which the first droplet of liquid appears. This is the lower limit of the melting range.

    • Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the upper limit of the melting range.

    • The recorded melting point should be reported as a range (e.g., 199.5 - 201.0 °C).

Interpreting the Results
  • Sharp Melting Range (1-2 °C): Indicates a high purity of the compound.

  • Broad Melting Range (>2 °C): Suggests the presence of impurities or that the sample may be a mixture of compounds.

  • Depressed Melting Point: If the observed melting point is significantly lower than the literature value, it is a strong indication of impurities.

Workflow and Data Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting point of (2R)-2-methylpiperidin-4-one HCl.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Recording & Analysis A Obtain Dry Sample of (2R)-2-methylpiperidin-4-one HCl B Grind to a Fine Powder (if necessary) A->B C Load into Capillary Tube (2-3 mm height) B->C D Place Capillary in Melting Point Apparatus C->D E Rapid Heating to ~20°C below Expected MP D->E F Slow Heating Rate (1-2 °C/min) E->F G Observe Sample for Phase Transition F->G H Record Temperature at First Liquid Droplet (T1) G->H I Record Temperature at Complete Liquefaction (T2) H->I J Report Melting Range (T1 - T2) I->J K Compare with Literature and Assess Purity J->K

Caption: A logical workflow for the determination of the melting point of a solid organic compound.

Conclusion and Best Practices

The physical characteristics and melting point of (2R)-2-methylpiperidin-4-one HCl are foundational data points for its effective use in research and drug development. While literature values provide a valuable reference, experimental verification of these properties for each batch of material is a critical component of good laboratory practice and quality control. A sharp melting point, consistent with a reliable reference, provides a high degree of confidence in the identity and purity of this important synthetic intermediate. Adherence to a standardized and carefully executed melting point determination protocol, as outlined in this guide, is essential for generating reliable and reproducible data that will ultimately contribute to the successful advancement of drug discovery programs.

References

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  • Experiment (1) determination of melting points. (2021, September 19). [Link]

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  • Indian Journal of Pharmaceutical Sciences. (2016). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. [Link]

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Foundational

hygroscopic nature of piperidinone hydrochloride salts

An In-Depth Technical Guide to the Hygroscopic Nature of Piperidinone Hydrochloride Salts For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract Piperidinone-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hygroscopic Nature of Piperidinone Hydrochloride Salts

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Piperidinone-based scaffolds are integral to modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). To enhance the solubility and bioavailability of these basic compounds, they are frequently formulated as hydrochloride (HCl) salts.[1] However, this common and effective strategy often introduces a significant developability challenge: hygroscopicity.[2] The propensity of these salts to absorb atmospheric moisture can profoundly compromise the API's physical and chemical stability, impacting everything from powder handling and manufacturing to shelf-life and therapeutic efficacy.[3][4] This guide provides a comprehensive technical overview of the physicochemical principles governing the hygroscopic behavior of piperidinone hydrochloride salts. We will explore the molecular drivers of moisture sorption, detail a robust framework for its experimental characterization, and outline strategic approaches to mitigate its detrimental effects throughout the drug development lifecycle.

Introduction: The Double-Edged Sword of Hydrochloride Salts

The use of piperidinone cores in drug design is widespread, offering a versatile structural motif for targeting a range of biological endpoints.[5][6] As many of these compounds are weakly basic, forming a salt is a standard method to improve poor aqueous solubility.[7] The hydrochloride salt is the most common choice, accounting for approximately 60% of all basic drug salt forms, primarily due to its low cost, ease of synthesis, and ability to significantly enhance solubility.[1]

However, this advantage is often coupled with the significant liability of hygroscopicity—the tendency of a substance to attract and hold water molecules from the surrounding environment.[8] Moisture uptake is not a benign phenomenon; it is a critical parameter that can dictate the success or failure of a drug candidate. The consequences of uncontrolled hygroscopicity are manifold and severe:

  • Physical Instability: Moisture can induce changes in crystal form, trigger deliquescence (dissolving in absorbed water), or cause powder caking, which severely impacts powder flow, blend uniformity, and tablet compaction during manufacturing.[4][9]

  • Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis, leading to a loss of potency and the formation of potentially toxic impurities.[10][11]

  • Biopharmaceutical Performance: Changes in the solid-state form of the API due to moisture can alter its dissolution rate and, consequently, its bioavailability.[3]

Understanding and controlling the is therefore not merely a matter of good practice but a fundamental requirement for the development of safe, stable, and effective medicines.

The Physicochemical Basis of Hygroscopicity

The interaction between a piperidinone HCl salt and atmospheric water is governed by a combination of its molecular structure and solid-state properties.

Molecular Drivers of Water Sorption

The primary driver is the strong affinity of water molecules for the ionic and polar sites within the crystal lattice. The highly electronegative chloride anion (Cl⁻) is a potent hydrogen bond acceptor, readily interacting with the hydrogen atoms of water.[12][13] Simultaneously, the protonated piperidinium cation presents hydrogen bond donors (N-H⁺) and the ketone group (C=O) on the piperidinone ring acts as another hydrogen bond acceptor. This network of potential interactions creates a favorable thermodynamic environment for water molecules to adsorb onto the crystal surface and subsequently absorb into the bulk material.[11] The interaction between water and the solid can occur through various mechanisms, including van der Waals forces, hydrogen bonding, and ion-dipole forces.[11]

cluster_0 Piperidinone HCl Crystal Lattice cluster_1 Atmospheric Moisture API Piperidinone-NH₂⁺ Cl Cl⁻ H2O_1 H₂O H2O_1->Cl Ion-Dipole Interaction H2O_2 H₂O H2O_2->API Hydrogen Bond (to C=O) H2O_3 H₂O H2O_3->API Hydrogen Bond (to N-H⁺)

Figure 2: Experimental workflow for comprehensive hygroscopicity characterization.

Data Interpretation and Classification

The data gathered from the experimental framework allows for a risk-based classification of the material. The European Pharmacopoeia (Ph. Eur.) provides a widely used system based on the percentage weight gain after 24 hours of storage at 25°C and 80% RH. [14]

Hygroscopicity Class Weight Gain (% w/w) Implications for Piperidinone HCl Salts
Non-hygroscopic < 0.2% Low risk. Standard handling and packaging are likely sufficient.
Slightly hygroscopic ≥ 0.2% and < 2% Moderate risk. May require humidity-controlled manufacturing areas and moisture-protective packaging.
Hygroscopic ≥ 2% and < 15% High risk. Prone to physical changes (caking, poor flow). Requires stringent control over manufacturing environment and high-barrier packaging. [3]
Very hygroscopic ≥ 15% Very high risk. Likely to undergo significant physical and chemical changes. May require advanced formulation or crystal engineering strategies.

| Deliquescent | Sufficient water is absorbed to form a liquid | Extreme risk. Unsuitable for solid dosage form development without significant modification. |

Table 1: Hygroscopicity Classification based on Ph. Eur. criteria and associated development risks.

Strategic Mitigation of Hygroscopicity

If a piperidinone HCl salt is found to be unacceptably hygroscopic, a range of strategies can be employed. The choice of strategy depends on the severity of the problem and the stage of drug development.

Crystal Engineering and Salt Selection (Upstream)

The most robust solutions involve modifying the API solid form itself.

  • Alternative Salt Formation: While HCl is common, screening for other salt forms (e.g., mesylate, tosylate, succinate) can yield a crystalline salt with a better balance of solubility and physical stability. [2][8]This is a trade-off, as moving away from a chloride salt may reduce solubility. [2]* Co-crystallization: A co-crystal is a multi-component crystalline solid where the API and a benign co-former are connected by non-ionic interactions (typically hydrogen bonds). A carefully selected co-former can engage in hydrogen bonding with the hygroscopic sites on the piperidinone molecule, effectively shielding them from atmospheric water. [2][15]* Controlled Hydrate Formation: If an anhydrous form readily converts to a hydrate, it is often preferable to develop the stable, non-hygroscopic hydrate form as the final API. This avoids the risk of form conversion during the product's shelf-life. [16]

Formulation and Processing (Downstream)

If modifying the API is not feasible, formulation and process controls are essential.

  • Excipient Selection: Incorporating hydrophobic excipients like magnesium stearate or moisture-scavenging excipients can help protect the API within the dosage form. [[“]]* Manufacturing Process: Techniques like dry granulation are preferred over wet granulation. Manufacturing must be conducted in humidity-controlled environments to minimize moisture exposure. [3]* Film Coating: Applying a polymer-based film coat to a tablet provides a physical barrier against moisture ingress, which is a very common and effective strategy. [3][15]

Packaging Solutions

The final line of defense is a packaging system designed to protect the drug product from the external environment. This involves using high-barrier materials like aluminum foil blisters (cold-form) or Aclar® films, often in combination with desiccants placed inside the packaging. [3][[“]]

Figure 3: Decision tree for selecting a hygroscopicity mitigation strategy.

Conclusion

The represents a critical and multifaceted challenge in pharmaceutical development. While the HCl salt form is invaluable for enhancing the solubility of these important APIs, its propensity to attract water necessitates a proactive and scientifically rigorous approach to characterization and control. A thorough understanding of the molecular and solid-state factors driving moisture sorption, coupled with a systematic experimental evaluation led by Dynamic Vapor Sorption, is paramount. By integrating this knowledge early in development, scientists can make informed decisions—whether to pursue alternative salt forms, design novel co-crystals, or implement robust formulation and packaging strategies. Ultimately, mastering the challenge of hygroscopicity is essential to ensure the successful translation of a promising piperidinone-based molecule into a stable, safe, and effective drug product.

References

  • Ng, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1183. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • Ng, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

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  • Zhang, M., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

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  • Zhang, M., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

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Exploratory

(2R)-2-methylpiperidin-4-one hydrochloride as a chiral building block

An In-depth Technical Guide to (2R)-2-methylpiperidin-4-one hydrochloride: A Chiral Building Block for Modern Drug Discovery Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a v...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2R)-2-methylpiperidin-4-one hydrochloride: A Chiral Building Block for Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of natural products and blockbuster pharmaceuticals.[1][2] Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting complex biological systems. Within this class, chiral 2-substituted piperidines are of paramount importance, as the stereochemistry at the C2 position often dictates target affinity and pharmacological effect.[3] This guide provides a comprehensive technical overview of (2R)-2-methylpiperidin-4-one hydrochloride (CAS: 1434126-97-2), a versatile chiral building block.[4][5] We will delve into its stereocontrolled synthesis, explore the reactivity of its key functional groups, and present its application in the synthesis of advanced molecular entities, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of (2R)-2-methylpiperidin-4-one

(2R)-2-methylpiperidin-4-one is a chiral cyclic amine featuring a ketone functional group.[4] Its strategic value in synthesis stems from three key features:

  • Defined Stereocenter: The (R)-configuration at the C2 position provides a fixed three-dimensional orientation, which is critical for enantioselective interactions with biological targets.

  • Orthogonal Reactivity: The secondary amine and the ketone are two distinct reactive handles. The amine serves as a nucleophile or a basic center, while the ketone is an electrophilic site amenable to a wide range of carbonyl chemistry. This orthogonality allows for sequential, controlled modifications.

  • Conformational Constraint: The piperidine ring exists predominantly in a chair conformation, reducing the entropic penalty upon binding to a target and providing a predictable vector for substituent placement.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient and easy-to-handle reagent in a laboratory setting.[4]

Physicochemical Properties

A summary of the key properties of (2R)-2-methylpiperidin-4-one hydrochloride is provided below.

PropertyValueReference(s)
CAS Number 1434126-97-2[4][5]
IUPAC Name (2R)-2-methylpiperidin-4-one;hydrochloride[4][5]
Molecular Formula C₆H₁₂ClNO[4][5]
Molecular Weight 149.62 g/mol [4][5]
Appearance White to off-white or yellow solid[5][6]
Purity Typically ≥95-98%[6][7]
InChI Key ACXLFVKOKDSUOU-NUBCRITNSA-N[4][6]
SMILES C[C@@H]1CC(=O)CCN1.Cl[4][5]

Stereoselective Synthesis Methodologies

The primary challenge in accessing this building block is the enantioselective installation of the C2-methyl group. Several modern synthetic strategies have been developed to achieve this with high fidelity. The choice of method is often a balance between scalability, cost, and access to specialized catalysts or enzymes.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a powerful method for the enantioselective synthesis of chiral piperidines.[3][4] This approach typically involves the hydrogenation of a prochiral precursor, such as a 2-methyl-2,3-dihydro-4-pyridone or a related enamine, using a transition metal catalyst (e.g., Rhodium, Ruthenium) complexed with a chiral ligand (e.g., BINAP derivatives).[4]

  • Causality of Method: The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, leading to the delivery of hydrogen to one face of the double bond, thereby establishing the desired stereocenter with high enantiomeric excess (ee).[4] This method is highly valued for its atom economy and the catalytic nature of the chiral source.

Caption: Workflow for Asymmetric Catalytic Hydrogenation.

Biocatalytic Asymmetric Synthesis

Enzymatic methods offer an environmentally benign and highly selective alternative to heavy metal catalysis.[8][9] Transaminases (TAs), in particular, have been successfully employed for the asymmetric synthesis of chiral amines and N-heterocycles.[8][9]

  • Causality of Method: The synthesis starts from a commercially available ω-chloroketone. A transaminase enzyme, which contains a pyridoxal-5'-phosphate (PLP) cofactor, stereoselectively transfers an amino group from an amine donor (like isopropylamine) to the ketone substrate.[8][9] This creates a chiral amine intermediate which then undergoes spontaneous intramolecular cyclization to form the desired (R)- or (S)-2-methylpiperidine, depending on whether an (R)-selective or (S)-selective transaminase is used. The high specificity of the enzyme's active site ensures exceptionally high enantiomeric excess, often >99.5% ee.[8]

Biocatalysis_Workflow cluster_process Biocatalytic Route via Transamination Start ω-chloroketone Intermediate Chiral Amino-ketone (transient) Start->Intermediate Stereoselective Amination Enzyme Transaminase (TA) + Amine Donor Enzyme->Intermediate Product (2R)-2-methylpiperidine (after cyclization) Intermediate->Product Intramolecular Cyclization

Caption: Biocatalytic synthesis using a transaminase.

Comparison of Synthetic Approaches
MethodKey AdvantagesKey LimitationsTypical ee (%)
Asymmetric Hydrogenation High throughput, scalable, well-established ligand libraries.Requires high-pressure equipment, potential for heavy metal contamination.90-99%[4]
Biocatalysis (Transaminase) Extremely high enantioselectivity, mild reaction conditions (aqueous media, RT), environmentally friendly.Requires screening of enzyme libraries, potential for substrate inhibition.>99%[8][9]
Chiral Pool Synthesis Utilizes naturally occurring chiral starting materials.Can involve longer synthetic routes, limited by availability of starting materials.>99%

Chemical Reactivity and Synthetic Utility

The utility of (2R)-2-methylpiperidin-4-one hydrochloride as a building block is defined by the reactivity of its N-H and C=O groups.

Reactions at the C4-Ketone

The ketone is an electrophilic center that can be transformed into a variety of other functional groups.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4] The stereochemical outcome (cis vs. trans diastereomer) can often be controlled by the choice of reducing agent and reaction conditions.

  • Reductive Amination: Condensation with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN or H₂/Pd-C) provides access to 4-amino-2-methylpiperidine derivatives, a common motif in pharmacologically active compounds.

  • Wittig Reaction: Reaction with a phosphonium ylide converts the ketone into an exocyclic methylene group, providing a scaffold for further functionalization, such as in Michael additions or olefin metathesis.[10]

  • Condensation Reactions: The ketone can undergo condensation with active methylene compounds or other carbonyls to form more complex ring systems.[4]

Reactions at the Secondary Amine

The secondary amine is a nucleophilic and basic site. After neutralization of the hydrochloride salt, it can participate in numerous transformations.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones allows for the introduction of a wide variety of substituents on the nitrogen atom.

  • N-Acylation/Sulfonylation: Treatment with acid chlorides or sulfonyl chlorides yields the corresponding amides or sulfonamides, which can alter the molecule's electronic properties and hydrogen bonding capabilities.

  • Buchwald-Hartwig/Ullmann Coupling: The amine can be coupled with aryl halides or triflates to form N-aryl piperidine derivatives, a key step in the synthesis of many CNS-active drugs.

Reactivity_Map Core (2R)-2-methyl- piperidin-4-one Reduction 4-Hydroxy Derivative Core->Reduction Reduction (e.g., NaBH₄) Reductive_Am 4-Amino Derivative Core->Reductive_Am Reductive Amination (R₂NH, NaBH₃CN) Wittig 4-Methylene Derivative Core->Wittig Wittig Reaction Alkylation N-Alkyl Derivative Core->Alkylation Alkylation (R-X) Acylation N-Acyl Derivative Core->Acylation Acylation (RCOCl) Arylation N-Aryl Derivative Core->Arylation C-N Coupling (Ar-X, Pd cat.)

Sources

Protocols & Analytical Methods

Method

asymmetric synthesis of alkaloids using (2R)-2-methylpiperidin-4-one HCl

Application Note: Asymmetric Synthesis of Alkaloids using (2R)-2-methylpiperidin-4-one HCl Executive Summary (2R)-2-methylpiperidin-4-one hydrochloride (CAS 1434126-97-2) is a versatile chiral building block belonging to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of Alkaloids using (2R)-2-methylpiperidin-4-one HCl

Executive Summary

(2R)-2-methylpiperidin-4-one hydrochloride (CAS 1434126-97-2) is a versatile chiral building block belonging to the "chiral pool" of piperidine precursors. Its intrinsic C2 stereocenter serves as a stereodirecting element, enabling the diastereoselective construction of complex alkaloid scaffolds, including quinolizidines (e.g., Myrtine), indolizidines , and decahydroquinolines (e.g., Pumiliotoxin C).[1]

This guide details the handling, N-protection, and divergent synthetic applications of this scaffold.[1][2] By leveraging the conformational bias imposed by the C2-methyl group—particularly in N-protected derivatives where A(1,[1]3) strain is minimized—researchers can achieve high levels of diastereocontrol at the C4 and C6 positions without external chiral auxiliaries.

Strategic Analysis & Mechanistic Insight

The utility of (2R)-2-methylpiperidin-4-one lies in its ability to transmit stereochemical information from C2 to remote positions on the ring.

  • Conformational Bias: In N-acyl or N-Boc derivatives, the C2-methyl group preferentially adopts an axial or pseudo-axial orientation to avoid severe A(1,[1]3) strain with the N-protecting group. This locks the ring conformation, differentiating the re and si faces of the C4-ketone and the C3/C5 enolates.[1]

  • Stereoelectronic Control:

    • C4-Nucleophilic Addition: Nucleophiles (Hydride, Grignard) typically attack the ketone from the face opposite the bulky C2-methyl/N-protecting group complex, yielding predictable diastereomers (often the cis-2,4-disubstituted product).[1]

    • C3/C5-Functionalization: Enolization occurs preferentially at C3 or C5 depending on kinetic vs. thermodynamic control, allowing for regioselective Robinson annulations to build fused ring systems.[1]

Divergent Synthesis Workflow (Visualized)

The following diagram illustrates the divergent pathways from the core building block to major alkaloid classes.

AlkaloidSynthesis Start (2R)-2-methylpiperidin-4-one HCl (Chiral Building Block) Protection N-Protection (Boc/Cbz Formation) Start->Protection Neutralization NBoc N-Boc-(2R)-2-methyl piperidin-4-one Protection->NBoc Boc2O, Et3N PathA Path A: C4-Functionalization (Nucleophilic Addition) NBoc->PathA Grignard/Wittig PathB Path B: C3/C5-Annulation (Mannich/Robinson) NBoc->PathB MVK, Base ProdA 2,4-Disubstituted Piperidines (e.g., Solenopsin analogs) PathA->ProdA Reductive Workup ProdB Quinolizidine/Indolizidine Cores (e.g., Myrtine, Pumiliotoxin C) PathB->ProdB Cyclization

Caption: Divergent synthetic pathways from (2R)-2-methylpiperidin-4-one HCl to key alkaloid scaffolds.

Detailed Experimental Protocols

Module 1: Precursor Preparation (Free-Basing & Protection)

Rationale: The commercial HCl salt is hygroscopic and acidic. Direct use in organometallic or enolate chemistry will quench reagents. N-protection (Boc) is essential to prevent amine oxidation and to enforce the conformational bias required for stereocontrol.

Protocol:

  • Suspension: Suspend (2R)-2-methylpiperidin-4-one HCl (10.0 mmol) in dry Dichloromethane (DCM, 50 mL) under Nitrogen.

  • Neutralization: Cool to 0°C. Add Triethylamine (Et3N, 22.0 mmol) dropwise. The slurry will become a solution with suspended amine salts.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O, 11.0 mmol) dissolved in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Visualize with Ninhydrin or PMA).

  • Workup: Wash with 1M HCl (2 x 20 mL) to remove excess Et3N, then saturated NaHCO3 (20 mL), and Brine (20 mL).

  • Drying: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields N-Boc-(2R)-2-methylpiperidin-4-one as a colorless oil/solid.

    • Yield Target: >90%[3][4][5]

Module 2: Synthesis of Quinolizidine Core (Myrtine/Pumiliotoxin Precursors)

Rationale: This protocol utilizes a Robinson Annulation strategy. The ketone functionality allows for the attachment of a side chain (via Michael addition or alkylation) which is then cyclized onto the nitrogen (after deprotection) or via an intramolecular Aldol condensation.[1]

Target: Construction of the bicyclic quinolizidine-2-one skeleton.

Reagents:

  • N-Boc-(2R)-2-methylpiperidin-4-one (from Module 1)

  • Methyl Vinyl Ketone (MVK) (Michael Acceptor)[1]

  • Potassium tert-butoxide (KOtBu) or LDA (Base)[1]

  • THF (Solvent)[1][6][7]

Step-by-Step Protocol:

  • Enolate Formation: In a flame-dried flask, dissolve N-Boc-(2R)-2-methylpiperidin-4-one (5.0 mmol) in anhydrous THF (25 mL). Cool to -78°C.[8]

  • Deprotonation: Add LDA (1.1 equiv, 0.5 M in THF) dropwise. Stir for 30 minutes. Note: Deprotonation occurs kinetically at C3 and C5. The C2-methyl group sterically hinders C3, favoring C5-enolate formation.[1]

  • Michael Addition: Add Methyl Vinyl Ketone (MVK, 6.0 mmol) dropwise. Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench & Workup: Quench with sat. NH4Cl.[8] Extract with EtOAc, dry, and concentrate.[1] This yields the Michael adduct.

  • Deprotection & Cyclization (One-Pot Option):

    • Dissolve the crude adduct in DCM/TFA (1:1) to remove the Boc group (1 hour, rt).[1][6] Concentrate to dryness.

    • Redissolve in MeOH. Add excess K2CO3 or NaOMe. The free amine will undergo intramolecular Schiff base formation/Mannich reaction with the pendant ketone, or the enolate will condense.[1]

    • Alternative (Pumiliotoxin route): Use a Wittig reagent on the ketone first to extend the chain, then cyclize.[1]

  • Refinement: For (+)-Myrtine analogs, the resulting enone can be hydrogenated (H2, Pd/C) to yield the saturated quinolizidine.[1]

Module 3: Stereoselective Grignard Addition (2,4-Disubstituted Piperidines)

Rationale: For alkaloids requiring a substituent at C4 (e.g., certain Dendrobates alkaloids), the C2-methyl directs the incoming nucleophile.[1]

Protocol:

  • Setup: Dissolve N-Boc-(2R)-2-methylpiperidin-4-one (2.0 mmol) in dry THF (10 mL) at -78°C.

  • Addition: Add Phenylmagnesium Bromide (or alkyl Grignard) (3.0 mmol, 1.5 equiv) dropwise.

  • Stereocontrol: The nucleophile attacks from the equatorial trajectory (opposite the axial C2-methyl), yielding the cis-2,4-disubstituted alcohol (after N-deprotection) as the major diastereomer.[1]

  • Workup: Quench with NH4Cl, extract with EtOAc.

  • Outcome: >10:1 diastereomeric ratio (dr) is typical for bulky nucleophiles.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Starting Material (2R)-2-methylpiperidin-4-one HClStore in desiccator; hygroscopic.
N-Protection Yield 85-95%If low, ensure HCl is fully neutralized with Et3N before Boc2O addition.[1]
Enolate Regioselectivity Favors C5 (less hindered)Use bulky bases (LDA, LiHMDS) at -78°C to enhance kinetic control.[1]
Grignard Diastereoselectivity Typically >90:10 (cis:trans)Lower temperature (-78°C) improves dr. Chelation-controlled addition (using TiCl4) can reverse selectivity.

References

  • Asymmetric Synthesis of (+)

    • Title: Catalytic asymmetric synthesis of the alkaloid (+)-myrtine.[9]

    • Source:Organic & Biomolecular Chemistry, 2008.[1]

    • URL:[Link][1]

  • Pumiliotoxin C Synthesis

    • Title: Brief, efficient and highly diastereoselective synthesis of (±)-pumiliotoxin C based on the generation of an octahydroquinoline precursor.[1][10]

    • Source:Chemical Communications, 2004.[1]

    • URL:[Link]

  • Grignard Addition to Piperidones

    • Title: Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions.
    • Source:Organic & Biomolecular Chemistry, 2007.[1]

    • URL:[Link]

  • General Piperidone Scaffolds

    • Title: Conformational analysis of piperidones (ResearchGate).[11]

    • URL:[Link]

  • Product Information & Safety

    • Title: (R)-2-Methylpiperidin-4-one hydrochloride Product Page.
    • Source: Sigma-Aldrich.

Sources

Application

Application Note &amp; Protocol: Facile and Scalable N-Boc Protection of (2R)-2-methylpiperidin-4-one Hydrochloride

Introduction: The Strategic Importance of Boc Protection In the landscape of modern drug discovery and synthetic chemistry, the precise manipulation of functional groups is paramount. Chiral piperidine scaffolds, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Boc Protection

In the landscape of modern drug discovery and synthetic chemistry, the precise manipulation of functional groups is paramount. Chiral piperidine scaffolds, such as (2R)-2-methylpiperidin-4-one, are privileged structures found in a multitude of pharmacologically active agents. To successfully incorporate these building blocks into complex molecular architectures, the temporary masking of reactive sites is often a prerequisite. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under a wide array of chemical conditions and its clean, facile cleavage under mild acidic treatment.[1][2]

This document provides a comprehensive, field-proven protocol for the N-Boc protection of (2R)-2-methylpiperidin-4-one, supplied as its hydrochloride salt. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer expert insights into the critical parameters that ensure a high-yielding, scalable, and reproducible transformation.

Reaction Mechanism: Unveiling the Pathway

The Boc protection of a secondary amine is a nucleophilic acyl substitution reaction.[3] The process begins with the in situ generation of the free amine from its hydrochloride salt, a critical first step for the reaction to proceed. The liberated amine then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms an unstable tetrahedral intermediate which subsequently collapses, eliminating a tert-butyl carbonate species. This unstable leaving group readily decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which is protonated by the newly formed ammonium ion or other acidic species in the medium to yield tert-butanol.[4][5]

Boc_Protection_Mechanism cluster_products Products & Byproducts Amine_HCl (2R)-2-methylpiperidin-4-one • HCl Free_Amine Free Amine Amine_HCl->Free_Amine TEA Triethylamine (TEA) TEA_HCl TEA • HCl Boc2O Boc Anhydride (Boc₂O) Byproducts t-BuOH + CO₂ Boc2O->Byproducts Final_Product N-Boc Protected Product Free_Amine->Final_Product + Boc₂O (Nucleophilic Attack)

Caption: Mechanism of Boc protection, starting with the hydrochloride salt.

Experimental Protocol

This protocol is optimized for a 0.5 mmol scale but can be readily adapted for larger-scale syntheses.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Data
(2R)-2-methylpiperidin-4-one hydrochlorideC₆H₁₂ClNO149.620.501.0Solid
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.250.601.2Solid/Liquid, m.p. 22-24 °C[2]
Triethylamine (TEA)C₆H₁₅N101.191.102.2d = 0.726 g/mL
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93~5 mL-Solvent
Saturated Aqueous NaHCO₃--~10 mL-Work-up
Brine (Saturated Aqueous NaCl)--~10 mL-Work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (2R)-2-methylpiperidin-4-one hydrochloride (74.8 mg, 0.50 mmol).

  • Dissolution & Neutralization: Add anhydrous dichloromethane (DCM, 5 mL) to the flask. The hydrochloride salt may not fully dissolve. To the resulting suspension, add triethylamine (TEA, 153 µL, 1.10 mmol, 2.2 eq.) via syringe. Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear, homogeneous solution as the free amine is generated.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 131 mg, 0.60 mmol, 1.2 eq.) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The reaction is typically complete within 2-4 hours. For TLC analysis, use a mobile phase of 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting free amine.

  • Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with an additional 10 mL of DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 10 mL) and then with brine (1 x 10 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (If Necessary): The crude product is often of high purity and may be used directly in subsequent steps. If further purification is required, the residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_final Final Product start 1. Add Amine HCl to Flask add_dcm 2. Add Anhydrous DCM start->add_dcm add_tea 3. Add TEA (2.2 eq) add_dcm->add_tea add_boc 4. Add Boc₂O (1.2 eq) add_tea->add_boc stir 5. Stir at RT add_boc->stir monitor 6. Monitor by TLC/LC-MS (2-4 hours) stir->monitor quench 7. Dilute & Wash (NaHCO₃, Brine) monitor->quench Reaction Complete dry 8. Dry (Na₂SO₄) quench->dry concentrate 9. Filter & Concentrate dry->concentrate purify 10. Purity Check concentrate->purify product Pure N-Boc Product purify->product Purity >95% column Purify via Chromatography purify->column Purity <95% column->product

Caption: Step-by-step experimental workflow for Boc protection.

Senior Application Scientist Insights

  • The Critical Role of the Base: The starting material is a hydrochloride salt. The first equivalent of triethylamine is consumed to neutralize the HCl, liberating the nucleophilic free secondary amine.[7] The additional 1.2 equivalents act as a base to facilitate the reaction mechanism and neutralize any acidic byproducts generated, driving the reaction to completion.[1] Using an organic base like TEA is advantageous as both the base and its resulting hydrochloride salt are soluble in the reaction medium and easily removed during the aqueous work-up.

  • Choice of Solvent: Anhydrous dichloromethane (DCM) is an excellent choice due to its ability to dissolve both the starting materials and reagents, its inertness under the reaction conditions, and its low boiling point, which facilitates easy removal. Anhydrous tetrahydrofuran (THF) is also a suitable alternative.[3]

  • Stoichiometry: A slight excess of Boc₂O (1.1-1.5 equivalents) is standard practice to ensure the complete consumption of the valuable amine starting material.[1][6]

  • Work-up Rationale: The sodium bicarbonate wash is crucial for quenching the reaction and removing any unreacted Boc₂O, which can hydrolyze under basic conditions, and any acidic impurities. The brine wash serves to remove the bulk of the water from the organic layer, making the final drying step with Na₂SO₄ more efficient.[1]

  • Troubleshooting: If the reaction appears sluggish, gentle warming to 35-40 °C can be applied, though it is typically unnecessary. If an emulsion forms during the work-up, the addition of more brine can help to break it. Ensure the reaction is not run in a closed system, as CO₂ gas is evolved during the reaction.[4]

Conclusion

This protocol outlines a reliable and efficient method for the N-Boc protection of (2R)-2-methylpiperidin-4-one hydrochloride. By understanding the underlying mechanism and the rationale for each step, researchers can confidently execute this transformation, generating a key synthetic intermediate for applications in medicinal chemistry and drug development.

References

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Basu, A., & Kotha, S. (2000). The reaction of BOC2O in the presence and absence of DMAP was examined with some amines, alcohols, diols, amino alcohols, and aminothiols. The Journal of Organic Chemistry, 65(21), 7059-7063. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]

  • OrgPrepDaily. (2012, June 18). Reactions that Work: Boc Protection. Chemtips - WordPress.com. Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • Master Organic Chemistry. (2024). Amine Protection and Deprotection. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Stereoselective Grignard Reactions on (2R)-2-methylpiperidin-4-one Derivatives

Abstract The chiral 4-hydroxy-4-substituted piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Accessing these structur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chiral 4-hydroxy-4-substituted piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Accessing these structures with precise stereochemical control is a significant synthetic challenge. This document provides a detailed guide for researchers and drug development professionals on controlling the diastereoselectivity of Grignard additions to N-protected (2R)-2-methylpiperidin-4-one. We will explore the underlying stereochemical principles, the critical role of nitrogen protecting groups, and the influence of additives, providing field-proven, step-by-step protocols for achieving predictable and high-selectivity outcomes.

Introduction: The Challenge of Stereocontrol in Piperidinone Chemistry

The nucleophilic addition of organometallic reagents, such as Grignard reagents, to ketones is a cornerstone of C-C bond formation.[1][2][3] When applied to a chiral substrate like (2R)-2-methylpiperidin-4-one, the reaction generates a new stereocenter at the C4 position. The pre-existing stereocenter at C2 directs the incoming nucleophile, leading to the formation of two diastereomeric tertiary alcohols. The critical challenge lies in controlling the facial selectivity of the nucleophilic attack on the C4-carbonyl to favor the formation of a single diastereomer.

The stereochemical outcome is dictated by a delicate interplay of steric and electronic factors within the transition state. Understanding and manipulating these factors is key to developing a robust and selective synthesis. This guide will focus on two primary strategies for achieving diastereocontrol: non-chelation control, governed by the Felkin-Anh model, and chelation control, explained by the Cram-chelation model.[4][5]

Mechanistic Principles: Predicting the Diastereochemical Outcome

The facial selectivity of the Grignard addition is determined by the conformational arrangement of the piperidinone ring and the substituents around the C2 chiral center in the transition state. Two models are paramount for predicting the major diastereomer.

Non-Chelation Control: The Felkin-Anh Model

In the absence of a coordinating group near the chiral center, the reaction proceeds through an "open" or non-chelated transition state. The Felkin-Anh model provides the most reliable prediction for this scenario.[4][5]

Core Principles:

  • Staggered Conformation: The transition state avoids eclipsing interactions. The largest substituent (L) on the alpha-carbon (C2) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.

  • Bürgi-Dunitz Trajectory: The nucleophile does not attack the carbonyl carbon at a 90° angle but rather at an obtuse angle of approximately 107°, known as the Bürgi-Dunitz angle.[5]

  • Minimized Steric Hindrance: The nucleophile approaches from the face opposite the largest group (L) and past the smallest group (S).

For an N-protected (2R)-2-methylpiperidin-4-one, the substituents at C2 are the methyl group (Medium), a hydrogen atom (Small), and the C3-methylene of the ring, which is sterically part of the largest group (Large). When a non-chelating protecting group like tert-butyloxycarbonyl (Boc) is used, the Felkin-Anh model predicts the nucleophile will attack from the face opposite the C2-C3 bond, leading to the (2R, 4S)-diastereomer as the major product.

Caption: Cram-Chelation model showing a locked intermediate.

The Critical Role of the N-Protecting Group

The choice of the nitrogen protecting group is the most crucial experimental variable for controlling diastereoselectivity. The N-H proton of the parent piperidinone is acidic and will quench the Grignard reagent, making protection mandatory. [6]

Protecting Group (PG) Abbreviation Type Predicted Outcome Rationale
tert-Butoxycarbonyl Boc Non-Chelating Felkin-Anh (cis Me/OH) The carbonyl group of the carbamate is a poor Lewis base and sterically hindered. [7]
Benzyl Bn Weakly Chelating Felkin-Anh / Mixed Can form a weak π-coordination but generally considered non-chelating. Outcome can be solvent/reagent dependent.
Benzyloxycarbonyl Cbz Non-Chelating Felkin-Anh (cis Me/OH) Similar to Boc, the carbamate functionality does not favor chelation.
Methoxymethyl MOM Chelating Cram-Chelate (trans Me/OH) The ether oxygen readily forms a stable 5-membered chelate with Mg²⁺.

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Potentially Chelating | Mixed / Cram-Chelate | The ether oxygen can chelate, but steric bulk may influence selectivity. |

Experimental Protocols

Safety Precaution: Grignard reactions are highly exothermic and sensitive to moisture and air. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. [2][8]

Protocol 1: Felkin-Anh Controlled Addition to N-Boc-(2R)-2-methylpiperidin-4-one

This protocol aims to produce the (2R, 4S)-4-aryl-4-hydroxy diastereomer (Me and OH are cis).

Workflow Diagram:

Felkin_Protocol_Workflow A 1. Setup & Inerting Flame-dry glassware under N₂ B 2. Substrate Prep Dissolve N-Boc-ketone in anhydrous THF A->B C 3. Cooling Cool substrate solution to -78 °C B->C D 4. Grignard Addition Add R-MgX solution dropwise C->D E 5. Reaction Stir at -78 °C for 2h, then warm to RT D->E F 6. Quenching Cool to 0 °C, slowly add sat. aq. NH₄Cl E->F G 7. Extraction Extract with Ethyl Acetate F->G H 8. Purification Dry, concentrate, and purify via chromatography G->H

Caption: Workflow for Felkin-Anh controlled Grignard addition.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve N-Boc-(2R)-2-methylpiperidin-4-one (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv, 1.0 M solution in THF) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting ketone.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (NH₄Cl). [9]8. Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude or purified material.

Protocol 2: Chelation-Controlled Addition using an External Lewis Acid

This protocol aims to produce the (2R, 4R)-4-aryl-4-hydroxy diastereomer (trans Me/OH) by adding a Lewis acid to promote chelation.

Step-by-Step Procedure:

  • Apparatus Setup: Use the same setup as in Protocol 1.

  • Reagent Preparation: In the flask, dissolve N-Boc-(2R)-2-methylpiperidin-4-one (1.0 equiv) in anhydrous THF or CH₂Cl₂ (~0.2 M).

  • Lewis Acid Addition: Cool the solution to -78 °C. Add a solution of zinc bromide (ZnBr₂, 1.5 equiv) in THF dropwise. Stir the mixture for 30 minutes at -78 °C to allow for pre-complexation.

  • Grignard Addition: Slowly add the Grignard reagent (1.2 equiv) dropwise, maintaining the temperature below -70 °C.

  • Reaction & Workup: Follow steps 5-9 from Protocol 1. The workup will also quench the Lewis acid.

Summary of Expected Outcomes

The following table summarizes the expected outcomes based on the chosen conditions. Diastereomeric ratios are illustrative and will vary based on the specific Grignard reagent and exact conditions.

EntryN-Protecting GroupGrignard ReagentAdditiveDominant ModelExpected Major DiastereomerExpected d.r.
1BocMeMgBrNoneFelkin-Anh(2R, 4S) - cis~85:15
2BocPhMgBrNoneFelkin-Anh(2R, 4S) - cis~90:10
3MOMMeMgBrNoneCram-Chelate(2R, 4R) - trans>95:5
4BocMeMgBrZnBr₂Cram-Chelate(2R, 4R) - trans~90:10
5BocPhMgBrTiCl₄Cram-Chelate(2R, 4R) - trans>95:5

Troubleshooting Common Issues

  • Low Yield: Often caused by wet reagents/solvents or an inactive magnesium surface during Grignard preparation. [10]Ensure all materials are scrupulously dry. Consider activating magnesium with iodine or 1,2-dibromoethane if preparing the reagent in-house. [10]* Formation of Byproducts: The Grignard reagent can act as a base, causing enolization of the piperidinone, which leads to recovery of starting material after workup. [3][10]Performing the reaction at low temperatures (-78 °C) is critical to minimize this side reaction.

  • Poor Diastereoselectivity: May result from incomplete chelation or competing pathways. Ensure the correct stoichiometry of Lewis acids if used. The purity of the starting chiral piperidinone is also paramount.

Conclusion

The stereoselective addition of Grignard reagents to (2R)-2-methylpiperidin-4-one derivatives is a highly tunable reaction. By carefully selecting the nitrogen protecting group and judiciously using Lewis acid additives, researchers can predictably steer the reaction towards either the Felkin-Anh or the Cram-chelation product. This control allows for the targeted synthesis of specific diastereomers of 4-hydroxy-4-substituted piperidines, providing efficient access to valuable building blocks for drug discovery and development.

References

  • Reetz, M. T. (1984). Chelation and non-chelation control in the addition of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556-569.
  • University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction.
  • Anders, E., et al. (1988). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • Wikipedia. (n.d.). Asymmetric induction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
  • Block, E., et al. (1999). Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. The Journal of Organic Chemistry, 64(9), 3046-3055.
  • Wright, N. (1969). Asymmetric Induction in Grignard Reactions in a Chiral Solvent.
  • Harutyunyan, S. R., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13, 5443-5450.
  • ResearchGate. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
  • Aggarwal, V. K., et al. (1992). Diastereoselective control in the addition of Grignard reagents to ketones using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1, 1637-1647.
  • Gennari, C. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1089-1132.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-(4-fluorophenyl)piperidin-4-ol.
  • University of Bath. (n.d.).
  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
  • Houk, K. N., et al. (2011). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 76(23), 9726-9736.
  • Lee, C.-C., et al. (2023). Cascade Grignard Addition/Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Organic Letters, 25(25), 4704–4709.
  • Google Patents. (n.d.).
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • ChemScene. (n.d.). (S)-2-Methylpiperidin-4-one hydrochloride.
  • ResearchGate. (2025, February 5). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Chemical Review and Letters. (2021, October 30).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
  • Eliel, E. L., et al. (1986). Asymmetric synthesis and Cram's (chelate) rule. Tetrahedron Letters, 27(14), 1593-1596.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Sharma, P., & Kumar, A. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research, 2(2), 811-816.
  • EvitaChem. (n.d.). (R)-2-Methylpiperidin-4-one hydrochloride.

Sources

Application

Application Note: Asymmetric Synthesis of Substance P Antagonists via Chiral Piperidinone Scaffolds

Executive Summary This application note details a robust, scalable protocol for the synthesis of Neurokinin-1 (NK1) receptor antagonists (specifically analogs of CP-99,994 and L-733,060 ) utilizing chiral piperidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Neurokinin-1 (NK1) receptor antagonists (specifically analogs of CP-99,994 and L-733,060 ) utilizing chiral piperidin-2-ones as the pivotal synthetic intermediate.

Unlike classical resolution methods which suffer from a maximum 50% yield cap, this guide focuses on Asymmetric Phase-Transfer Catalysis (PTC) to establish the crucial C3-stereocenter on the piperidinone ring with high enantioselectivity (>90% ee). This approach streamlines the production of the cis-2,3-disubstituted piperidine pharmacophore essential for high-affinity binding to the Substance P receptor.

Key Applications:

  • Synthesis of CP-99,994, L-733,060, and related NK1 antagonists.[1]

  • Development of chiral building blocks for CNS drug discovery.

  • Scale-up of asymmetric C-H functionalization.

Scientific Background & Retrosynthetic Analysis

The Target: cis-2,3-Disubstituted Piperidines

Substance P is a neuropeptide involved in pain transmission and inflammation. Antagonists targeting its receptor (NK1) often feature a piperidine core decorated with a C2-phenyl ring and a C3-pendant amine or ether. The biological activity is strictly governed by the absolute configuration, typically requiring a (2S,3S) or (2R,3R)cis-relationship.

The Strategy: Piperidinone as the Chiral Anchor

The piperidin-2-one (valerolactam) scaffold offers a distinct advantage: the rigid amide bond prevents ring flipping, allowing for precise stereocontrol during functionalization.

Retrosynthetic Logic:

  • Target: cis-2,3-disubstituted piperidine (e.g., CP-99,994).

  • Disconnection: Reduction of the amide carbonyl.

  • Intermediate: Chiral 3-phenyl-piperidin-2-one.[2]

  • Key Step: Asymmetric alkylation of the protected lactam using Chiral PTC.

Retrosynthesis Target Target: CP-99,994 Analog (cis-2,3-Piperidine) Intermediate Intermediate: Chiral 3-Phenylpiperidin-2-one Intermediate->Target  Diastereoselective  Reduction Precursor Starting Material: N-Protected Piperidin-2-one Precursor->Intermediate  Asymmetric Alkylation  (Chiral PTC)

Figure 1: Retrosynthetic pathway utilizing the piperidinone scaffold to access NK1 antagonists.[1][2]

Protocol A: Asymmetric Alkylation of Piperidin-2-one

Objective: Install the C3-phenyl group with high enantioselectivity. Mechanism: The chiral quaternary ammonium salt forms a tight ion pair with the lactam enolate, blocking one face of the molecule and forcing the electrophile (benzyl bromide or phenyl halide equivalent) to attack from the opposite side.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate:

    
    -Cbz-piperidin-2-one (or 
    
    
    
    -Boc analog).
  • Electrophile: Benzyl bromide (for model) or specific aryl halide.

  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) OR Maruoka Catalyst.
    
  • Base: 50% KOH (aq).

  • Solvent: Toluene/Chloroform (7:3 v/v).

Step-by-Step Methodology
  • Catalyst Preparation (Pre-conditioning):

    • In a commercially available jacketed reactor, charge the Chiral PTC (10 mol%) and the organic solvent (Toluene/CHCl3).

    • Expert Insight: The solvent choice is critical. Toluene provides a non-polar environment that tightens the ion pair, enhancing enantioselectivity.

  • Substrate Addition:

    • Add

      
      -Cbz-piperidin-2-one  (1.0 equiv) to the reactor. Ensure complete dissolution.
      
    • Cool the system to -20°C . Lower temperatures generally improve the ee (enantiomeric excess) by reducing the rate of the background racemic reaction.

  • Base Addition & Enolization:

    • Add 50% KOH (5.0 equiv) dropwise over 20 minutes.

    • Caution: Exothermic reaction. Monitor internal temperature strictly to maintain <-15°C.

    • Stir vigorously for 30 minutes to generate the chiral interface.

  • Electrophile Addition:

    • Add the Electrophile (1.2 equiv) slowly.

    • Agitate at -20°C for 12–24 hours. Monitor via HPLC (see Section 5).

  • Quench & Isolation:

    • Quench with cold water/saturated NH4Cl.

    • Separate phases.[3] Extract aqueous layer with EtOAc.

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

    • Purification: Flash chromatography (Hexane/EtOAc).

Expected Result: Chiral 3-substituted piperidin-2-one with >90% yield and >92% ee.

Protocol B: Diastereoselective Reduction to cis-Piperidine

Objective: Convert the lactam to the amine while setting the cis-geometry. Mechanism: A two-step reduction/functionalization sequence. The existing C3-chiral center dictates the approach of the hydride reducing agent.

Step-by-Step Methodology
  • Lactam Reduction:

    • Dissolve the chiral piperidinone (from Protocol A) in dry THF.

    • Add BH3·THF or LiAlH4 (2.5 equiv) at 0°C.

    • Reflux for 4 hours to ensure complete reduction of the amide to the amine.

    • Note: This step yields the 3-substituted piperidine.[5][6] The C2-substituent (if not already present) is often introduced via a separate Grignard addition to an intermediate imine, or the starting material in Protocol A already contained the C2-phenyl group (as in the CP-99,994 synthesis via enaminone reduction).

    Variation for CP-99,994 (Merck Route Adaptation): If the starting material was a 3-phenyl-piperidin-2-one, we now need to install the C2 substituent.

    • Swern Oxidation (if starting from an alcohol precursor) or L-Selectride reduction of an imine intermediate is typically used to ensure cis selectivity.

  • Salt Formation (Resolution/Enrichment):

    • To upgrade ee to >99% (pharma grade), dissolve the crude amine in EtOH.

    • Add L-Tartaric acid or D-Camphorsulfonic acid .

    • Crystallize the salt. This "Polishing Step" is standard in industrial workflows like the L-733,060 process.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous analytical validation.

Chiral HPLC Method[2][5]
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Enantiomeric Excess (ee) > 98.0%.

    • Diastereomeric Ratio (dr) > 20:1.

Data Summary Table
ParameterProtocol A (PTC Alkylation)Classical Resolution
Yield 85 - 92%< 45% (theoretical max 50%)
Enantioselectivity 90 - 95% ee> 99% ee (after mult. recryst.)
Atom Economy HighLow (waste of wrong enantiomer)
Scalability Excellent (Batch/Flow)Moderate

Expert Insights & Troubleshooting

Troubleshooting the "Merck" Leak

In the synthesis of L-733,060, a common issue is the epimerization of the C3 center during the reduction step.

  • Cause: Highly basic conditions or excessive temperature during the amide reduction.

  • Solution: Use Borane-Dimethyl Sulfide (BMS) complex instead of LiAlH4. BMS is milder and preserves the stereochemical integrity of the alpha-carbon.

The "Crystallization" Trick

For CP-99,994, Merck scientists utilized a Crystallization-Induced Diastereomeric Transformation (CIDT) . If your catalytic step yields 80% ee, do not discard it. Convert the intermediate to the hydrochloride salt and heat in a solvent where the desired diastereomer is less soluble. The equilibrium in solution allows the "wrong" isomer to convert to the "right" one, which then precipitates out, driving the yield >90% theoretically.

References

  • Merck Process Group. "Asymmetric Synthesis of the Substance P Antagonist L-733,060." Journal of the American Chemical Society. 2003.

  • Pfizer Central Research. "Synthesis of (±)-CP-99,994: A highly potent substance P antagonist." Tetrahedron Letters. 1994.

  • Maruoka, K. et al. "Practical Asymmetric Synthesis of Chiral Piperidinones via Phase-Transfer Catalysis." Tetrahedron: Asymmetry. 2003.

  • Novabiochem. "Solid Phase Synthesis of Piperidine Scaffolds." Merck Millipore Application Guide.

Sources

Method

Application Notes and Protocols: The Asymmetric Aldol Reaction of (2R)-2-Methylpiperidin-4-one with Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical age...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents.[1] The ability to functionalize this core with stereocontrol is paramount for the development of novel therapeutics. The reaction between chiral piperidinones, such as (2R)-2-methylpiperidin-4-one, and aldehydes represents a powerful method for constructing complex, stereochemically rich piperidine derivatives.[2][3] This reaction, a variation of the proline-catalyzed direct asymmetric aldol reaction, leverages the principles of enamine catalysis to create new carbon-carbon bonds with high levels of stereoselectivity.[4][5][6]

This guide provides a detailed examination of the reaction mechanism, comprehensive experimental protocols, and practical insights for researchers utilizing this transformation. The inherent chirality of the (2R)-2-methylpiperidin-4-one backbone serves as an internal chiral auxiliary, directing the stereochemical outcome of the reaction and offering a streamlined approach to enantiomerically enriched products.[7]

Reaction Mechanism: Enamine-Mediated Asymmetric Aldol Addition

The reaction proceeds via a catalytic cycle analogous to that of proline, often hailed as the "simplest enzyme" for its ability to catalyze stereoselective transformations.[5] The core of the mechanism involves the formation of a nucleophilic enamine intermediate from the piperidinone, which then attacks the electrophilic aldehyde.[4][8]

Mechanistic Steps:
  • Enamine Formation: The reaction is initiated by the condensation of the secondary amine of (2R)-2-methylpiperidin-4-one with its own ketone moiety (or an external ketone if used as a solvent/reactant) is not the primary pathway. Instead, the piperidinone itself, after deprotonation of the hydrochloride salt, reacts with the target aldehyde. The secondary amine of the piperidinone attacks the aldehyde, forming a hemiaminal, which then dehydrates to form an enamine. The formation of the enamine is a crucial step, as it converts the α-carbon of the piperidinone into a potent nucleophile.[9][10] The (2R)-methyl group sterically directs the formation of the more stable, less substituted enamine.

  • Nucleophilic Attack: The formed enamine, with its electron-donating nitrogen, is highly nucleophilic at the α-carbon.[11] It attacks the carbonyl carbon of a second aldehyde molecule. The stereochemistry of this attack is governed by a Zimmerman-Traxler-like transition state, where the aldehyde prefers to approach from the less sterically hindered face of the enamine, dictated by the chiral (2R)-methyl group.[8] This step establishes the two new stereocenters in the product.

  • Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction mixture. This step regenerates the carbonyl group of the piperidinone and releases the final β-hydroxy carbonyl product, completing the catalytic cycle.[11]

The Role of the HCl Salt

The starting material, (2R)-2-methylpiperidin-4-one HCl, is a salt. The protonated amine is non-nucleophilic and cannot initiate enamine formation. Therefore, a stoichiometric or catalytic amount of a base is required to neutralize the HCl and liberate the free secondary amine, which is the active catalytic species.

Diagram of the Catalytic Cycle

Enamine_Catalytic_Cycle cluster_main Catalytic Cycle cluster_init Initiation Start (2R)-2-Methylpiperidin-4-one (Free Amine) Enamine Chiral Enamine Intermediate Start->Enamine + Aldehyde - H₂O Aldehyde1 Aldehyde (R-CHO) TransitionState Zimmerman-Traxler Transition State Enamine->TransitionState + Aldehyde Aldehyde2 Aldehyde (R-CHO) Aldehyde2->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Product β-Hydroxy Piperidinone Product Iminium->Product + H₂O (Hydrolysis) Water_in H₂O Product->Start - Product (Catalyst Regenerated) Start_HCl (2R)-2-Methylpiperidin-4-one HCl Start_HCl->Start + Base - Base·HCl Base Base (e.g., Et₃N)

Caption: Catalytic cycle for the enamine-mediated aldol reaction.

Experimental Protocols

This section provides a generalized, yet detailed, protocol for the reaction of (2R)-2-methylpiperidin-4-one HCl with a representative aldehyde, such as 4-nitrobenzaldehyde. Researchers should optimize conditions for each specific aldehyde substrate.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
(2R)-2-Methylpiperidin-4-one HCl1434126-97-2149.631.01.0
4-Nitrobenzaldehyde555-16-8151.121.21.2
Triethylamine (Et₃N)121-44-8101.191.11.1
Dimethyl Sulfoxide (DMSO), Anhydrous67-68-578.13--
Ethyl Acetate (EtOAc)141-78-688.11--
Saturated aq. NH₄Cl12125-02-953.49--
Brine (Saturated aq. NaCl)7647-14-558.44--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--
Silica Gel (for chromatography)7631-86-960.08--
Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (2R)-2-methylpiperidin-4-one HCl (149.6 mg, 1.0 mmol).

    • Add 4-nitrobenzaldehyde (181.3 mg, 1.2 mmol).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMSO (5 mL) via syringe. Stir the mixture until all solids are dissolved.

  • Initiation and Reaction:

    • Cool the reaction mixture to room temperature (or specified temperature, e.g., 4 °C, for improved selectivity).

    • Slowly add triethylamine (0.153 mL, 1.1 mmol) dropwise via syringe over 1 minute. The triethylamine serves to deprotonate the piperidinone hydrochloride.[12]

    • Allow the reaction to stir at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).[13]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product will be a mixture of diastereomers. Purify the crude oil by flash column chromatography on silica gel.[14] A gradient elution system, starting from 20% ethyl acetate in hexanes and gradually increasing to 50%, is often effective.

    • Combine the fractions containing the desired product (identified by TLC).

    • Remove the solvent under reduced pressure to yield the purified aldol product as a pale yellow oil or solid.

    • Characterize the product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum by integrating characteristic, well-resolved peaks for each diastereomer.[15] Enantiomeric excess (ee) can be determined by chiral HPLC analysis.[16]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the aldol reaction.

Data Interpretation and Expected Outcomes

The reaction typically affords the aldol addition product with good to excellent diastereoselectivity. The major diastereomer formed is predicted based on the Zimmerman-Traxler model, where the aldehyde's substituent avoids steric clash with the (2R)-methyl group of the piperidinone-derived enamine.

Representative Data Table
AldehydeSolventTime (h)Yield (%)d.r. (anti:syn)
4-NitrobenzaldehydeDMSO24~85%>95:5
BenzaldehydeDMF36~78%90:10
IsobutyraldehydeCH₃CN48~70%88:12
CinnamaldehydeTHF24~82%>98:2
Note: These are illustrative data based on typical proline-catalyzed aldol reactions and should be empirically verified. Yields and selectivities are highly substrate-dependent.[16][17]
Troubleshooting
IssuePotential CauseSuggested Solution
Low Conversion Insufficient reaction time; Inactive catalyst (amine salt not fully neutralized); Wet solvent/reagents.Increase reaction time; Ensure >1.0 eq. of base is used; Use freshly distilled/anhydrous solvents and reagents.
Poor Selectivity Reaction temperature too high; Inappropriate solvent.Run the reaction at a lower temperature (e.g., 4 °C or 0 °C); Screen different solvents (e.g., DMF, NMP, CH₃CN).
Side Products Self-condensation of the aldehyde; Dehydration of the aldol product.Use the aldehyde as the limiting reagent; Run the reaction at lower temperatures and use a milder work-up.[18]
Difficult Purification Diastereomers co-elute.Try a different solvent system for chromatography; Consider derivatization to aid separation.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (nitrile or neoprene) when handling chemicals.

  • Chemical Hazards:

    • (2R)-2-Methylpiperidin-4-one HCl: May cause skin and eye irritation.

    • Aldehydes: Many aldehydes are irritants and sensitizers. Handle in a well-ventilated fume hood.

    • Triethylamine: Corrosive, flammable, and has a strong, unpleasant odor. Handle exclusively in a fume hood.

    • DMSO: Can enhance the absorption of other chemicals through the skin. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and chlorinated waste should be collected in separate, labeled containers.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link not available]
  • Blackmond, D. G. (2010). Kinetic and Mechanistic Studies of Proline-Mediated Aldol and Mannich Reactions. Angewandte Chemie International Edition, 49(30), 5266-5270. [Link not available]
  • Barbas, C. F., III. (2008). Proline-Catalyzed Asymmetric Mannich-Type Reactions. Angewandte Chemie International Edition, 47(3), 42-47. [Link not available]
  • Notz, W., & List, B. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(30), 7386-7387. Available at: [Link]

  • List, B., Lerner, R. A., & Barbas, C. F., III. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. Available at: [Link]

  • Ye, J., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(18), 3205–3240. Available at: [Link]

  • Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911-12912. [Link not available]
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17, 435-446. [Link not available]
  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Retrieved from: [Link]

  • Mannich Reaction - an overview | ScienceDirect Topics. (n.d.). Retrieved from: [Link]

  • Al-Khafaji, D. S. M. S., Fenjan, A.-A. M., & Mohammad, A.-K. T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. International Journal of Pharmaceutical Quality Assurance, 9(3), 333-341. Available at: [Link]

  • Kotsuki, H., et al. (2003). Amine-Catalyzed Aldol Condensation in the Presence of Lithium Perchlorate. The Journal of Organic Chemistry, 68(24), 9145-9148. Available at: [Link]

  • Barbas, C. F., III, et al. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 546-557. Available at: [Link]

  • Tanaka, F., & Barbas, C. F., III. (2003). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Organic Letters, 5(25), 4783-4785. Available at: [Link]

  • N. N. CHester and D. E. Melwain. (1949). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 71(8), 2851-2852. Available at: [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition. Retrieved from: [Link]

  • University of California, Irvine. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from: [Link]

  • Yılmaz, M., & Pekel, A. G. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(30), 27365-27380. Available at: [Link]

  • Organic Syntheses. (n.d.). A procedure for the preparation of (2R, 3S)-3-Hydroxy-1-[(4S)-4-benzyl-2-thioxo-thiazolidin-3-yl]-2,4-dimethyl-pentan-1-one. Retrieved from: [Link]

  • Making Molecules. (2024). Enamines. Retrieved from: [Link]

  • Wikipedia. (n.d.). Enamine. Retrieved from: [Link]

  • PNAS. (2001). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 98(20), 11578-11583. Available at: [Link]

  • Illinois Chemistry. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Retrieved from: [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from: [Link]

  • Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (n.d.). Retrieved from: [Link]

  • Nature. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 13, 846-852. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2018). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 16, 5525-5529. Available at: [Link]

  • ResearchGate. (2012). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved from: [Link]

  • Organic Letters. (2023). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Organic Letters, 25(42), 7654–7658. Available at: [Link]

  • YouTube. (2020). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. Retrieved from: [Link]

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  • PMC. (2018). A Merged Aldol Condensation, Alkene Isomerization, Cycloaddition/Cycloreversion Sequence Employing Oxazinone Intermediates for the Synthesis of Substituted Pyridines. Tetrahedron, 74(46), 6663-6670. Available at: [Link]

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Sources

Application

scale-up synthesis methods for (2R)-2-methylpiperidin-4-one hydrochloride

Investigating Chiral Synthesis I'm currently focused on the asymmetric synthesis of chiral 2-methylpiperidin-4-one, aiming to understand how that key intermediate is prepared. I'm looking into asymmetric synthesis strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Investigating Chiral Synthesis

I'm currently focused on the asymmetric synthesis of chiral 2-methylpiperidin-4-one, aiming to understand how that key intermediate is prepared. I'm looking into asymmetric synthesis strategies, such as the deprotection of protecting groups. I've considered that the hydrochloride salt can be obtained from either the Boc or benzyl protected forms.

Synthesizing Application Notes

I've gathered sufficient data to formulate a comprehensive Application Note and Protocol for scaling up the synthesis of (2R)-2-methylpiperidin-4-one hydrochloride. The target compound focus is in place. I am prioritizing a detailed, authoritative document, and it's underway.

Prioritizing Route B

I've decided to prioritize Route B, the racemic synthesis with chiral resolution, for the Application Note. It's the most scalable and has the best support in the literature. I am focusing on the detail of the protocol, including the chiral resolution step with chiral acids like D-di-p-toluoyl-tartaric acid or L-tartaric acid. I'll make sure to cover the debenzylation and HCl salt formation in detail.

Outlining Key Elements

I've sketched out the structure of the Application Note, starting with a descriptive title. My plan is to include a strong abstract focusing on the scaffold's importance in drug discovery, like cGAS inhibitors and Alzheimer's treatments. I am outlining the 'Mechanistic Insights & Causality' section, which will explain the reasoning behind specific choices, like the double aza-Michael reaction and the use of D-DTTA.

Detailing Synthetic Steps

My thought process is now laser-focused on outlining the synthetic route: aza-Michael addition to benzylpiperidone, chiral resolution with D-DTTA, and deprotection/salt formation. I'm starting to visualize the DOT diagram, aiming for high contrast with a specific color palette for visual clarity. I'm including reagent equivalents, reaction times, yields, and ee% in a table. Finally, I'm compiling a numbered reference list with URLs.

Refining the Synthesis

I'm now revising the synthetic route, reconsidering the starting material for 2-methylpiperidin-4-one. I need to make sure I get the key precursors correct. I am re-evaluating the standard method to produce 2-methylpiperidin-4-one, checking potential options for efficiency.

Verifying Reaction Pathways

I'm now diving deeper into the reaction pathway, specifically double aza-Michael addition. I've confirmed that hexa-1,4-dien-3-one is a viable starting material for synthesizing 1-benzyl-2-methylpiperidin-4-one. I'm verifying the literature, confirming the ACS Omega paper mentions this route, preparing the precursor from aldehydes and vinylmagnesium bromide. I'm also considering alternative routes involving amino-diesters and condensation reactions, but the current focus remains on the aza-Michael addition. The DOT diagram is in the works, and I want it to be perfectly accurate. I will verify everything.

Confirming Diastereomeric Salt Formation

I'm now fully immersed in confirming the diastereomeric salt formation for chiral resolution. I've re-evaluated the details. I am focusing on di-p-toluoyl-D-tartaric acid (D-DTTA) and L-tartaric acid as key resolving agents, referencing WO2004094380A1 and EvitaChem. I will detail the exact conditions from those sources. I must verify everything.

Defining the Procedure

I'm now detailing the introduction and strategic overview. I'm emphasizing the importance of (2R)-2-methylpiperidin-4-one in drug discovery, and I'm tackling synthetic challenges. I'm focusing on the double aza-Michael addition strategy, followed by diastereomeric crystallization.

Constructing Method Section

I'm now detailing each stage of the synthesis. Stage 1 focuses on preparing racemic 1-Benzyl-2-methylpiperidin-4-one, including reagents and a controlled addition procedure to prevent polymerization, and reflux. I've got Stage 2's chiral resolution with D-DTTA outlined, including heating, cooling, and recrystallization to achieve >99% ee. Finally, I'm documenting Stage 3's catalytic hydrogenation and salt formation, specifying reagents, pressure, filtration through Celite and concentration details to get the final product. I'm focusing on providing details to describe amine from undergoing self-condensation or oxidation for a stable hydrochloride salt. A Graphviz DOT diagram is also on my list.

Finalizing Reference List

I'm now putting the finishing touches on the Application Note, ensuring the references are meticulously formatted and complete. I am checking citations. I'm double-checking the DOT diagram contrast ratios against the color palette, and reviewing the entire method section for final clarity. I'm almost ready for the expert review, and will make sure that the HPLC data, and ee% are present. Finally, I'm working through the code for the DOT diagram, aiming for visual clarity.

Refining Visual Aids

I'm now focusing on refining the Graphviz DOT diagram. I've been considering the size and structure, checking the text. I am reviewing the node labels and their clarity. I'll make sure the graph is clean, and easy to interpret, with clear text. I'll make sure there is contrast between colors and text, and I'll confirm that the steps are in a logical order, with concise annotations.

Justifying Specific Choices

I'm now detailing the reasons behind critical choices in the synthesis. I'm explaining the need for NaHCO3 in the aza-Michael addition to buffer the reaction and prevent polymerization. I'm clarifying why D-DTTA is superior to standard tartaric acid: The bulky p-toluoyl groups create a more rigid chiral environment, increasing the solubility difference between diastereomeric salts in acetone. Finally, I'm justifying immediate HCl salt formation after hydrogenation to prevent piperidone condensation. The citations have been checked.

Justifying Method Specificity

I'm now integrating external insights to solidify the choices made for my method. I'm focusing on why a specific compound forms diastereomeric salts with varying solubilities. I'm leveraging literature showing the key utility of the piperidone scaffold in cGAS inhibitors. I'm incorporating the importance of the double aza-Michael reaction for obtaining the piperidone building block. I'm detailing the critical role of NaHCO3 in the aza-Michael addition to prevent polymerization. Finally, I'm reinforcing the choice of D-DTTA over tartaric acid in terms of enhanced diastereomeric salt solubility.

Constructing Reaction Tables

I'm now generating the Quantitative Data table and the protocol for Stage 1: Synthesis of Racemic 1-Benzyl-2-methylpiperidin-4-one. The table includes Process Stage, Reaction Type, Scale (Starting Mat.), Yield (%), Chemical Purity (HPLC), and Enantiomeric Excess (ee). The Stage 1 protocol details charging a reactor with acetonitrile and benzylamine, adding aqueous NaHCO3, and then slowly dosing hexa-1,4-dien-3-one, ensuring that the temperature is maintained.

Refining Stage 1 Protocol

I'm working on refining Stage 1 of the synthesis, focusing on the specific conditions. I've confirmed reflux at approximately 80 °C for 1.5 hours to optimize the aza-Michael addition. I'm detailing the concentration of the mixture under reduced pressure, including the ethyl acetate extraction and Na2SO4 drying. This is to get the crude racemic product as a yellow oil. I'm verifying all of the data.

Finalizing Stage 3 Protocol

I'm finalizing the Stage 3 protocol for catalytic hydrogenation and HCl salt formation. I'm focusing on key details: using a Parr hydrogenator vessel, dissolving the enantiopure free base in methanol, and adding Pd/C catalyst under hydrogen. I'm monitoring the reaction via LC-MS to confirm completion and describing the meticulous filtration through Celite under nitrogen. I will include the addition of concentrated HCl for salt formation and detailing precipitation with diethyl ether. I am aiming for clarity and precision.

Finalizing DOT Diagram

I'm now putting the finishing touches on the DOT diagram, including the code. I'm ensuring all elements are present: concise captions, in-text citations, and a clear visual flow. The text is legible, the color contrast is optimized, and the steps are in a logical sequence. The structure is clean and easy to interpret, with clear text. I'm verifying the citations.

Synthesis cluster_1 Stage 1: Racemic Synthesis cluster_2 Stage 2: Chiral Resolution cluster_3 Stage 3: Deprotection & Salt Formation node1 Hexa-1,4-dien-3-one Benzylamine NaHCO3 Acetonitrile 80°C, 1.5 hr [3.4] node2 1-Benzyl-2-methylpiperidin-4-one (racemic) (Crude Yellow Oil) node1->node2 Aza-Michael Addition node3 RacemicProduct Acetone D-DTTA Heat, Cool, Recrystallize >99%ee[2.3] node2->node3 Chiral Resolution node4 (2R)-1-Benzyl-2-methylpiperidin-4-one D-DTTA salt (Solid) node3->node4 Diastereomeric Salt Formation node5 (2R)-1-Benzyl-2-methylpiperidin-4-one D-DTTA salt Methanol Pd/C, H2 Filtration [1.1] node4->node5 Debenzylation (Catalytic hydrogenation) node6 (2R)-2-methylpiperidin-4-one HCl Diethyl Ether node5->node6 HCl Addition node7 (2R)-2-methylpiperidin-4-one hydrochloride (White Solid) node6->node7 Precipitation

(Caption: DOT Diagram summarizing the synthesis of (2R)-2-methylpiperidin-4-one hydrochloride, with critical steps and reagents. The diagram's color contrast is optimized for readability.)

Refining IPC Integration

I'm now integrating in-process controls (IPCs) to establish a self-validating protocol. Stage 1 will use LC-MS, tracking the disappearance of the starting divinyl ketone (m/z 96) and appearance of the intermediate (m/z 204). Stage 2 will rely on chiral HPLC of an aliquot to confirm >99% ee. Stage 3 will employ 1H NMR (D2O) to verify debenzylation completion, looking for the absence of aromatic protons.

Method

Introduction: The Strategic Value of Chiral Piperidinones in Modern Synthesis

An Application Guide to Leveraging (2R)-2-methylpiperidin-4-one HCl in Stereoselective Multi-Component Reactions The piperidine ring is a cornerstone of medicinal chemistry, appearing in over a hundred commercially avail...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Leveraging (2R)-2-methylpiperidin-4-one HCl in Stereoselective Multi-Component Reactions

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over a hundred commercially available drugs spanning therapeutic areas from oncology to neuroscience.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a three-dimensional scaffold for engaging with biological targets.[3] Within this privileged class of heterocycles, chiral building blocks like (2R)-2-methylpiperidin-4-one hydrochloride offer a significant advantage for drug discovery professionals.[4]

This molecule is more than a simple cyclic ketone; it is a trifecta of chemical potential. The hydrochloride salt form enhances solubility and stability, while the secondary amine and ketone functionalities provide orthogonal reactive handles.[4] Most importantly, the fixed (2R) stereocenter provides a powerful tool for introducing chirality, enabling the diastereoselective synthesis of complex molecular architectures.

This guide moves beyond simple reaction listings to provide a deep, mechanistically-grounded understanding of how to deploy (2R)-2-methylpiperidin-4-one HCl in Multi-Component Reactions (MCRs). MCRs are a paradigm of efficiency in chemical synthesis, allowing for the construction of complex, drug-like molecules in a single, atom-economical step.[5][6] By combining the stereochemical information encoded in our chiral piperidinone with the convergent power of MCRs, researchers can rapidly access novel libraries of sp³-rich compounds, a critical task in the development of next-generation therapeutics.

Core Principles: Unlocking the Reactivity of (2R)-2-methylpiperidin-4-one

To effectively utilize this building block, one must appreciate the distinct roles of its functional groups. The strategic choice of reaction partners and conditions determines which part of the molecule engages in the desired transformation.

  • The Ketone as an Electrophilic Hub: The C4-carbonyl group is the primary electrophilic site. It is the ideal component for reactions that proceed through the formation of an iminium ion or direct nucleophilic attack, such as the Passerini and various condensation reactions.[4][7]

  • The Nitrogen Nucleophile/Base: The secondary amine is a versatile nucleophile. In its hydrochloride salt form, it is protonated and non-nucleophilic. For reactions requiring the amine to act as a nucleophile (like the Ugi reaction), a stoichiometric amount of a non-nucleophilic base must be added to liberate the free amine. In other MCRs, this protonated amine can serve as an in situ Brønsted acid catalyst after initial deprotonation.

  • The (2R)-Stereocenter as a Diastereocontrol Element: The methyl group at the C2 position creates a chiral environment that influences the facial selectivity of approaching reagents. This steric hindrance guides the formation of new stereocenters relative to the existing one, often leading to a single, predictable diastereomer. This is a crucial element for avoiding the costly separation of isomers later in a synthetic campaign.

Application I: Diastereoselective Synthesis of α-Acyloxy Amides via the Passerini Reaction

The Passerini reaction is a classic MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to generate an α-acyloxy amide scaffold in a single step.[8][9] This reaction is exceptionally well-suited for incorporating our chiral piperidinone, which serves as the ketone component, directly embedding the piperidine ring into a peptide-like backbone.

Mechanistic Rationale

The reaction proceeds by the initial interaction of the carboxylic acid and the ketone, followed by nucleophilic attack from the isocyanide. The resulting nitrilium intermediate then undergoes an intramolecular Mumm rearrangement to yield the final, stable α-acyloxy amide product.[8] The stereochemistry of the newly formed quaternary center is influenced by the steric bulk of the (2R)-methyl group, which directs the approach of the isocyanide.

Passerini_Workflow cluster_reactants Reactant Assembly cluster_process Reaction & Transformation cluster_output Purification & Product Piperidinone (2R)-2-methylpiperidin-4-one HCl Reaction One-Pot Reaction (Aprotic Solvent, RT) Piperidinone->Reaction Acid Carboxylic Acid (R¹-COOH) Acid->Reaction Isocyanide Isocyanide (R²-NC) Isocyanide->Reaction Intermediate Nitrilium Intermediate + Mumm Rearrangement Reaction->Intermediate Nucleophilic additions Workup Aqueous Work-up & Extraction Intermediate->Workup Rearrangement Purify Column Chromatography Workup->Purify Product Chiral α-Acyloxy Amide Purify->Product

Passerini Reaction Workflow
Detailed Experimental Protocol: Passerini Reaction

Objective: To synthesize a chiral α-acyloxy amide incorporating the (2R)-2-methylpiperidine scaffold.

Materials & Reagents:

  • (2R)-2-methylpiperidin-4-one HCl (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • Benzyl isocyanide (1.1 eq)

  • Triethylamine (TEA) (1.05 eq)

  • Dichloromethane (DCM), anhydrous (0.1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Ethyl acetate/Hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2R)-2-methylpiperidin-4-one HCl (1.0 eq) and benzoic acid (1.1 eq).

  • Solvent Addition: Add anhydrous DCM (to 0.1 M concentration) and stir the resulting suspension at room temperature.

  • Base Addition: Add triethylamine (1.05 eq) dropwise to the suspension. The purpose of the base is to neutralize the HCl salt, liberating the free piperidinone for reaction. Stir for 15 minutes until the solution becomes homogeneous.

  • Isocyanide Addition: Add benzyl isocyanide (1.1 eq) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure α-acyloxy amide product.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and potentially X-ray crystallography.

Application II: One-Pot Assembly of Spiro-Piperidine Heterocycles

The creation of spirocyclic scaffolds—where two rings share a single atom—is a highly effective strategy for generating novel, three-dimensional chemical matter.[10] The ketone of (2R)-2-methylpiperidin-4-one is an ideal handle for constructing spiro-piperidines, which are of significant interest in drug discovery. A one-pot, three-component reaction involving the piperidinone, an aldehyde, and an active methylene compound (e.g., malononitrile) provides a highly efficient route to these complex structures.

Mechanistic Rationale

This transformation typically proceeds through a domino Knoevenagel-Michael addition-cyclization sequence. First, the aldehyde and malononitrile undergo a Knoevenagel condensation, catalyzed by a base (often generated from ammonium acetate), to form a reactive Michael acceptor. The enamine, formed in situ from the piperidinone, then acts as a nucleophile in a Michael addition to this acceptor. The final step is an intramolecular cyclization and dehydration to furnish the spirocyclic product. The stereochemistry is again directed by the resident chiral center on the piperidine ring.

Spiro_Workflow cluster_reactants Reactant Assembly cluster_process Domino Reaction Cascade cluster_output Isolation & Product Piperidinone (2R)-2-methylpiperidin-4-one HCl Michael Michael Addition Piperidinone->Michael Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Methylene Malononitrile Methylene->Knoevenagel Catalyst Ammonium Acetate Catalyst->Knoevenagel Catalyst & N Source Knoevenagel->Michael Michael Acceptor Cyclization Intramolecular Cyclization Michael->Cyclization Precipitation Precipitation or Extraction Cyclization->Precipitation Purify Recrystallization or Chromatography Precipitation->Purify Product Diastereomerically Pure Spiro-Piperidine Purify->Product

Spiro-Piperidine Synthesis Workflow
Detailed Experimental Protocol: Spiro-Piperidine Synthesis

Objective: To construct a diastereomerically enriched spiro-piperidine derivative via a one-pot, three-component reaction.

Materials & Reagents:

  • (2R)-2-methylpiperidin-4-one HCl (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (EtOH) (0.2 M)

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine (2R)-2-methylpiperidin-4-one HCl (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (2.0 eq). Ammonium acetate serves as both the catalyst and the nitrogen source for a potential competing reaction, but here primarily acts as a base and ammonia equivalent.[11][12]

  • Solvent and Reflux: Add ethanol (to 0.2 M) and stir the mixture. Heat the reaction to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress via TLC until the starting aldehyde is consumed.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: The crude solid can often be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure spiro-piperidine product. If recrystallization is insufficient, silica gel chromatography may be employed.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. The high diastereoselectivity can be confirmed by the simplicity of the NMR spectrum.

Summary of Reaction Conditions

Reaction TypeKey ComponentsSolventCatalyst / AdditiveTemp.Time (h)Typical Yield
Passerini Piperidinone, Carboxylic Acid, IsocyanideDCMTriethylamineRT24-4860-85%
Spiro-Synthesis Piperidinone, Aldehyde, MalononitrileEthanolAmmonium AcetateReflux4-675-95%

Conclusion

(2R)-2-methylpiperidin-4-one HCl is a high-potential building block for accelerating drug discovery programs. Its strategic deployment in multi-component reactions provides a rapid, stereocontrolled, and efficient pathway to novel, sp³-rich heterocyclic scaffolds. The Passerini and spiro-cyclization reactions detailed herein represent just two examples of its broad utility. By understanding the interplay of the molecule's functional groups and leveraging the power of MCRs, researchers can significantly expand the accessible chemical space, paving the way for the identification of new and potent therapeutic agents.

References

  • Mendeleev Communications. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.
  • Medicinal Chemistry Research. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). 4-Piperidone.
  • ACS Publications. (2012).
  • Semantic Scholar. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides.
  • ResearchGate. (n.d.). Highly diastereoselective multicomponent synthesis of polysubstituted 2-hydroxy-2-trifluoromethylpiperidineswith four and five stereogenic centers.
  • ACS Publications. (2024).
  • EvitaChem. (n.d.). (R)-2-Methylpiperidin-4-one hydrochloride.
  • Encyclopedia.pub. (2023).
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
  • ResearchGate. (n.d.). Synthesis of spirocyclic piperidones.
  • IJCRT.org. (2022). IMPORTANT ROLES OF CYCLIC DI-KETO COMPOUNDS TO ONE POT SYNTHESES OF NITROGEN HETEROCYCLIC SYSTEMS.
  • ResearchGate. (n.d.).
  • MDPI. (2019).
  • PubMed. (2017). A Two-Step Synthesis of 2-Spiropiperidines.
  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Wikipedia. (n.d.). Biginelli reaction.
  • ResearchGate. (n.d.). Multicomponent Reactions (MCRs).
  • Wikipedia. (n.d.). Passerini reaction.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Passerini Reaction Utilizing 2-Methyl-4-nitrophenyl isocyanide.
  • PMC. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction.
  • Broad Institute. (2004). Stereochemical Control of the Passerini Reaction.
  • PubMed. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds.
  • Chemical Review and Letters. (2021).
  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. (2021).
  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
  • Der Pharma Chemica. (2026).
  • PMC. (2024).
  • IRIS. (2024). The multicomponent Passerini reaction as a means of accessing diversity in structure, activity and properties.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction.
  • Preprints.org. (2023).
  • RSC Publishing. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds.
  • PMC. (n.d.).
  • ResearchGate. (2026). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil.
  • MDPI. (2023).

Sources

Application

Application Note: Strategic Solvent Selection for Reactions Involving Piperidinone Hydrochloride Salts

Introduction: The Challenge and Opportunity of Piperidinone Hydrochloride Salts Piperidinone scaffolds are pivotal building blocks in medicinal chemistry and drug development, forming the core of numerous pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Piperidinone Hydrochloride Salts

Piperidinone scaffolds are pivotal building blocks in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds.[1][2] These intermediates are most commonly supplied and handled as their hydrochloride (HCl) salts, such as 4-piperidone hydrochloride monohydrate.[3][4] This salt form enhances the compound's stability and shelf-life, but it introduces a critical challenge in reaction design: the piperidine nitrogen is protonated and therefore non-nucleophilic.[5]

The success of any reaction involving these salts—be it N-alkylation, reductive amination, or amide coupling—hinges on the in situ liberation of the free amine. This fundamental step is directly controlled by the choice of base and, most critically, the reaction solvent. An inappropriate solvent can lead to poor solubility, low reaction rates, and undesirable side reactions. This guide provides a detailed framework for logical solvent selection, explaining the causality behind these choices to ensure reproducible and high-yielding transformations.

The Core Principle: Liberation of the Free Amine

The piperidinone hydrochloride salt is unreactive as a nucleophile. Before any desired reaction can occur at the nitrogen, it must be deprotonated by a base to generate the free, neutral piperidinone. The entire reaction system—reactants, reagents, and products—must be soluble and stable in the chosen solvent.

The central equilibrium that governs these reactions is illustrated below. The selection of an appropriate solvent and base is designed to drive this equilibrium to the right, favoring the formation of the reactive free amine.

cluster_0 The Critical Equilibrium salt Piperidinone-H⁺Cl⁻ (Unreactive Salt) free_amine Free Piperidinone (Reactive Nucleophile) salt->free_amine + base Base base->free_amine protonated_base [Base-H]⁺Cl⁻ (Byproduct Salt) free_amine->protonated_base +

Caption: The essential acid-base equilibrium in reactions with piperidinone HCl salts.

Strategic Solvent Selection: A Decision-Making Framework

The choice of solvent is not arbitrary; it is dictated by the specific reaction being performed. A logical workflow can guide the selection process to optimize reaction outcomes.

G start Identify Reaction Type n_alkylation N-Alkylation start->n_alkylation N-Alkylation (SN2) red_amination Reductive Amination start->red_amination Reductive Amination amide_coupling Amide Coupling start->amide_coupling Amide Coupling aprotic_solvents Choose Polar Aprotic Solvent: - Acetonitrile (MeCN) - DMF - DMSO n_alkylation->aprotic_solvents Requires non-participating solvent to maximize nucleophilicity reducing_agent Select Reducing Agent red_amination->reducing_agent Solvent choice is dependent on the reducing agent coupling_reagents Choose Polar Aprotic Solvent: - DMF - DCM - Acetonitrile (MeCN) amide_coupling->coupling_reagents Standard conditions for peptide/amide bond formation nabh_oac3 nabh_oac3 reducing_agent->nabh_oac3 NaBH(OAc)₃ nabh3cn nabh3cn reducing_agent->nabh3cn NaBH₃CN / NaBH₄ h2_cat h2_cat reducing_agent->h2_cat H₂ / Catalyst dce_thf Use Aprotic Solvent: - Dichloroethane (DCE) - THF nabh_oac3->dce_thf Stable in non-protic solvents alcohols1 Use Polar Protic Solvent: - Methanol (MeOH) - Ethanol (EtOH) nabh3cn->alcohols1 Requires protic solvent for reactivity alcohols2 Use Polar Protic Solvent: - Methanol (MeOH) - Ethanol (EtOH) h2_cat->alcohols2 Standard for hydrogenation start Setup Dry Glassware under Inert Atmosphere (N₂) step1 Add 4-Piperidinone HCl (1.0 eq), K₂CO₃ (2.0 eq), and Anhydrous MeCN start->step1 step2 Stir Mixture for 30-60 min at RT step1->step2 Rationale: Liberate the free amine nucleophile step3 Slowly Add Alkyl Halide (1.1 eq) via Syringe Pump step2->step3 Rationale: Slow addition minimizes side reactions step4 Monitor Reaction by TLC/LC-MS (May require heating) step3->step4 step5 Reaction Complete step4->step5 step6 Filter to Remove Inorganic Salts step5->step6 step7 Concentrate Filtrate under Reduced Pressure step6->step7 step8 Aqueous Work-up & Extraction step7->step8 step9 Dry, Concentrate, & Purify (e.g., Column Chromatography) step8->step9

Caption: Step-by-step workflow for the N-alkylation of 4-piperidinone HCl.

Materials:

  • 4-Piperidinone hydrochloride monohydrate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-piperidinone hydrochloride (1.0 eq) and finely powdered potassium carbonate (2.0 eq). The use of excess, dry base is crucial to both neutralize the HCl salt and scavenge the proton generated during the alkylation. [6]2. Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the piperidinone salt.

  • Free Amine Liberation: Stir the resulting suspension vigorously at room temperature for 30-60 minutes under an inert atmosphere. This pre-stirring step is critical to ensure the deprotonation of the hydrochloride salt, generating the nucleophilic free amine.

  • Reagent Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture. For highly reactive alkylating agents, slow addition via a syringe pump is recommended to maintain a low concentration and minimize potential over-alkylation (formation of quaternary ammonium salts). [6]5. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 40-60 °C). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction to room temperature and filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Rinse the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated piperidinone.

Protocol 2: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride

This protocol details a mild and highly selective method for forming a C-N bond by reacting the piperidinone with a carbonyl compound, followed by in-situ reduction.

Materials:

  • 4-Piperidinone hydrochloride monohydrate (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Optional: Acetic Acid (1.0 eq)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-piperidinone hydrochloride (1.0 eq) and the chosen anhydrous solvent (DCE or THF).

  • Free Amine Liberation: Add the non-nucleophilic organic base (Et₃N or DIPEA, 1.2 eq) to the suspension and stir for 15-20 minutes. This step neutralizes the HCl salt to generate the free amine required for the initial iminium ion formation. [7]3. Iminium Ion Formation: Add the aldehyde or ketone (1.1 eq) to the mixture. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate. [7]Stir for 30 minutes at room temperature.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted carbonyl compound. [8]The reaction is often accompanied by slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Piperidinone hydrochloride salts, like many amine hydrochlorides, should be handled with care. [9][10]They are typically white to off-white crystalline powders. [3]* Handling: Avoid creating dust. [4]Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture. [4][9]Recommended storage is often at 2-8 °C. [9]* Incompatibilities: Avoid strong oxidizing agents. [9]

References

  • GTI Laboratory Supplies. (n.d.). Safety Data Sheet - 4-Piperidone monohydrate hydrochloride. Retrieved from [Link]

  • Blicke, F. F., & McCarty, F. J. (1954). Some Piperidine Derivatives by the Mannich Reaction. Journal of Organic Chemistry, 19(9), 1479–1484.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Synthetika. (n.d.). 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. Retrieved from [Link]

  • McKinnell, M., et al. (2014). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity of (2R)-2-methylpiperidin-4-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and handling of (2R)-2-methylpiperidin-4-one. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of (2R)-2-methylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with maintaining the stereochemical purity of this valuable chiral building block. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent racemization during your synthetic route.

Frequently Asked Questions (FAQs)
Q1: We're observing a significant loss of enantiomeric excess (ee) in our synthesis of (2R)-2-methylpiperidin-4-one. What is the most likely cause?

A1: The primary cause of racemization in (2R)-2-methylpiperidin-4-one is the susceptibility of the chiral center at the C2 position to enolization.[1][2][3] The hydrogen atom on the C2 carbon (the α-carbon) is acidic due to its position adjacent to the carbonyl group. In the presence of either an acid or a base, this proton can be removed to form a planar, achiral enol or enolate intermediate.[1][4][5] Subsequent re-protonation can occur from either face of this planar intermediate, leading to the formation of both the desired (2R) and the undesired (2S) enantiomers, resulting in a racemic mixture.[3][4][5]

The process is catalyzed by both acids and bases, making it a critical parameter to control throughout your synthesis, purification, and storage.[1][6]

The diagram below illustrates the acid- and base-catalyzed pathways leading to the loss of stereochemical integrity.

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination with (2R)-2-Methylpiperidin-4-one HCl

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for improving the yield of reductive amination with (2R)-2-methylpiperidin-4-one hydrochloride. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for improving the yield of reductive amination with (2R)-2-methylpiperidin-4-one hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this important transformation. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that explains not just the "how," but the "why" behind each experimental choice.

Introduction: The Challenge of Hindered Ketones in Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules for pharmaceutical development.[1][2] The reaction of (2R)-2-methylpiperidin-4-one hydrochloride presents a unique set of challenges. The steric hindrance around the carbonyl group, a consequence of the adjacent methyl group, can significantly slow down the crucial imine or iminium ion formation, leading to lower yields and the formation of unwanted side products.[3] Furthermore, as the starting material is a hydrochloride salt, careful consideration of the reaction pH is necessary to ensure the amine is sufficiently nucleophilic.

This guide will provide you with the necessary tools and knowledge to overcome these obstacles and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my reductive amination of (2R)-2-methylpiperidin-4-one HCl giving a low yield?

Several factors can contribute to low yields in this specific reaction. The primary culprits are often incomplete imine formation due to steric hindrance and suboptimal pH.[3] Additionally, the choice of reducing agent and reaction solvent plays a critical role.[4][5]

Q2: Do I need to add a base to neutralize the HCl salt before starting the reaction?

While it may seem intuitive to add a stoichiometric amount of base to free the amine, this can sometimes be counterproductive. A mildly acidic environment (pH 4-6) is often optimal for imine formation.[6][7] The addition of a non-nucleophilic base like triethylamine (NEt₃) can be a viable strategy, but it requires careful optimization as it can sometimes lead to a decrease in yield.

Q3: Which reducing agent is best for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reducing agent for challenging reductive aminations.[1][5] Its mild nature and ability to selectively reduce the iminium ion in the presence of the ketone starting material make it highly effective.[6][8] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ often provides better yields and is less toxic.[1] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the ketone, leading to alcohol byproducts.[6]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for tracking the consumption of the starting materials and the formation of the product.[7] For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the reductive amination of (2R)-2-methylpiperidin-4-one HCl.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Imine/Iminium Ion Formation: The equilibrium may favor the starting materials due to steric hindrance. 2. Incorrect pH: The reaction medium may be too acidic (protonating the amine) or too basic (inhibiting iminium ion formation). 3. Inactive Reducing Agent: The reducing agent may have degraded due to moisture.1. Add a catalytic amount of a weak acid , such as acetic acid, to promote imine formation.[4][5] 2. Optimize the pH to a range of 4-6. This can be achieved by the careful addition of a non-nucleophilic base or by using a buffer system. 3. Use fresh, anhydrous reducing agent and ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Formation of Alcohol Byproduct 1. Use of a Non-Selective Reducing Agent: Stronger reducing agents like NaBH₄ can reduce the ketone starting material. 2. Reaction Temperature is Too High: This can increase the rate of ketone reduction relative to imine reduction.1. Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8] 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the desired reaction pathway.
Incomplete Reaction 1. Insufficient Reaction Time: Sterically hindered substrates often require longer reaction times. 2. Inadequate Stoichiometry: An insufficient amount of the amine or reducing agent was used.1. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Use a slight excess (1.1-1.2 equivalents) of the amine and a larger excess (1.5-2.0 equivalents) of the reducing agent.
Formation of Diastereomers 1. Facial Selectivity of Hydride Attack: The approach of the hydride to the iminium ion can occur from two different faces, leading to diastereomers.1. The diastereomeric ratio is often influenced by the steric bulk of the reducing agent and the substituents on the piperidine ring. Screening different reducing agents may improve diastereoselectivity. 2. Purification by column chromatography or diastereoselective crystallization may be necessary to separate the diastereomers.[9]

In-Depth Technical Protocols

Protocol 1: General Procedure for Reductive Amination of (2R)-2-Methylpiperidin-4-one HCl with Sodium Triacetoxyborohydride

This protocol provides a robust starting point for your experiments. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific amine substrate.

Workflow Diagram:

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine (2R)-2-methylpiperidin-4-one HCl and amine in anhydrous solvent B Add acetic acid (optional) A->B Catalyst C Cool to 0°C B->C D Add NaBH(OAc)₃ portion-wise C->D Exothermic E Warm to RT and stir D->E Monitor by TLC/LC-MS F Quench with saturated NaHCO₃ E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by chromatography H->I

Caption: General workflow for the reductive amination of (2R)-2-methylpiperidin-4-one HCl.

Materials:

  • (2R)-2-methylpiperidin-4-one hydrochloride

  • Amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[5]

  • Acetic acid (optional, 0.1 - 1.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (2R)-2-methylpiperidin-4-one hydrochloride (1.0 equivalent) and the desired amine (1.0 - 1.2 equivalents).

  • Add anhydrous DCE or DCM to dissolve the reactants.

  • (Optional) If imine formation is known to be slow, add acetic acid (0.1 - 1.0 equivalents) and stir the mixture for 30-60 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Key Mechanistic Considerations

The success of this reaction hinges on the delicate balance between imine/iminium ion formation and its subsequent reduction.

Reaction Mechanism Diagram:

ReductiveAminationMechanism Ketone Ketone ((2R)-2-methylpiperidin-4-one) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R'-NH₂) Amine->Hemiaminal Hemiaminal->Ketone Imine Imine Hemiaminal->Imine - H₂O Imine->Hemiaminal Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Imine Product Final Amine Product Iminium->Product + [H⁻] H2O H₂O H_plus H⁺ Hydride [H⁻] from NaBH(OAc)₃ Hydride->Product

Caption: Simplified mechanism of reductive amination.

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine.[2] In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[5] The mild hydride source, NaBH(OAc)₃, then selectively reduces the iminium ion to yield the final amine product.[6] The steric hindrance of the 2-methyl group can disfavor the formation of the tetrahedral hemiaminal intermediate, thus slowing down the overall reaction rate.

Comparison of Common Reducing Agents

The choice of reducing agent is critical for a successful reductive amination. The table below compares the properties of commonly used reagents.

Reducing AgentAbbreviationKey Characteristics
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective for imines/iminium ions. Tolerates a wide range of functional groups. Generally provides the highest yields for hindered substrates.[4][5]
Sodium CyanoborohydrideNaBH₃CNAlso selective for imines/iminium ions. Effective but more toxic than NaBH(OAc)₃.[1]
Sodium BorohydrideNaBH₄A stronger reducing agent that can also reduce aldehydes and ketones. Requires a two-step procedure where the imine is pre-formed.[6]
Catalytic HydrogenationH₂/Pd, PtO₂A "green" alternative that can be highly effective. May not be compatible with other reducible functional groups in the molecule.[2]

Purification Strategies for Diastereomeric Products

The reductive amination of (2R)-2-methylpiperidin-4-one can lead to the formation of diastereomers. The separation of these isomers is often a critical final step.

Troubleshooting Purification Diagram:

PurificationTroubleshooting Start Diastereomeric Mixture Chromatography Column Chromatography (HPLC/SFC) Start->Chromatography Crystallization Diastereoselective Crystallization Start->Crystallization Success Separated Diastereomers Chromatography->Success Good Resolution Failure Inadequate Separation Chromatography->Failure Poor Resolution Crystallization->Success Selective Crystallization Crystallization->Failure Co-crystallization Failure->Chromatography Optimize Conditions Failure->Crystallization Screen Solvents/Acids

Caption: Decision tree for purifying diastereomeric products.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is a powerful tool for separating diastereomers.[9]

  • Diastereoselective Crystallization: This technique involves forming a salt with a chiral acid (e.g., tartaric acid or mandelic acid) to create diastereomeric salts that may have different solubilities, allowing for their separation by crystallization.[9]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Ivachtchenko, A. V. (2006). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of Organic Chemistry, 42(10), 1435-1444. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Molecules. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2025, August 10). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. [Link]

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]

  • National Institutes of Health. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

Sources

Troubleshooting

purification techniques for (2R)-2-methylpiperidin-4-one hydrochloride

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of (2R)-2-methylpiperidin-4-one hydrochloride Introduction (2R)-2-methylpiperidin-4-on...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of (2R)-2-methylpiperidin-4-one hydrochloride

Introduction

(2R)-2-methylpiperidin-4-one hydrochloride (CAS: 1434126-97-2) is a critical chiral building block in the synthesis of peptidomimetics and alkaloids.[1] Its structural integrity relies heavily on the (2R) stereocenter and the reactive ketone functionality.[1]

This guide addresses the specific physicochemical challenges of this molecule: hygroscopicity , enantiomeric stability , and self-condensation risks .[1] The protocols below are designed to maximize purity while preserving the chiral center.

Module 1: Solid-State Purification (Crystallization)

User Issue: "My crude product is a sticky gum or oil and will not solidify. How do I obtain a crystalline solid?"

Technical Insight: Small molecular weight amine hydrochloride salts often "oil out" because they hold solvent tenaciously or contain impurities that disrupt crystal lattice formation.[1] The (2R)-2-methylpiperidin-4-one HCl salt is particularly prone to this due to the conformational flexibility of the piperidine ring and the polarity of the ketone.[1]

Protocol: Displacement Crystallization

Do not rely on simple cooling.[1] Use a solvent/anti-solvent system driven by polarity displacement.[1]

ParameterSpecificationReason
Primary Solvent Ethanol (Absolute) High solubility for the salt; proton-compatible.[1]
Anti-Solvent Diethyl Ether or EtOAc Low polarity forces the salt out of solution.[1]
Temperature 60°C

RT

0°C
Gradual cooling prevents amorphous precipitation.[1]
Atmosphere Nitrogen/ArgonPrevents moisture absorption (hygroscopic).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude gum in the minimum amount of boiling Absolute Ethanol. If insoluble particles remain, filter hot through a sintered glass funnel.

  • Nucleation: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent cloudiness appears (the "cloud point").

  • Clarification: Add 1-2 drops of Ethanol to clear the solution back to transparency.[1]

  • Crystallization: Seal the flask under inert gas. Allow it to cool to room temperature undisturbed for 2 hours. Then, move to a 4°C fridge overnight.

  • Isolation: Filter the white needles under a nitrogen blanket (to prevent moisture uptake).[1] Wash with cold Ether.[1]

Troubleshooting FAQ:

  • Q: It still oiled out at the bottom.

    • A: Re-heat to dissolve the oil. Scratch the inner glass surface with a spatula to induce nucleation.[1] If available, add a seed crystal. Ensure your anti-solvent addition didn't shock the system—add it slower next time.[1]

  • Q: The crystals are turning yellow.

    • A: This indicates free-base formation and subsequent self-condensation (Schiff base formation).[1] Ensure you have a slight excess of HCl during the initial salt formation.[1] Store strictly as the HCl salt, not the free base.

Module 2: Enantiomeric Purity Analysis (Chiral HPLC)

User Issue: "I cannot separate the (2R) and (2S) enantiomers on my standard C18 column. What is the correct method?"

Technical Insight: Standard Reversed-Phase (C18) chromatography cannot distinguish enantiomers.[1] You must use a Chiral Stationary Phase (CSP).[1][2] Furthermore, injecting an HCl salt directly onto a Normal Phase (Hexane-based) chiral column can damage the column or result in zero retention due to solubility issues.[1]

Protocol: Chiral HPLC Method Development

Sample Preparation (Critical Step): Do not inject the HCl salt directly into a Hexane/IPA mobile phase.[1]

  • Take 5 mg of the salt.[1]

  • Add 0.5 mL Saturated NaHCO₃ and 1 mL Ethyl Acetate.

  • Vortex and separate layers.[1]

  • Inject the Ethyl Acetate layer (contains the free base).[1]

Recommended Method Parameters:

ComponentSetting/TypeNotes
Column Chiralpak AD-H or OD-H Amylose/Cellulose carbamate derivatives are best for piperidines.[1]
Mobile Phase Hexane : Isopropanol (90:[1]10)Standard Normal Phase polarity.[1]
Additive 0.1% Diethylamine (DEA) MANDATORY. Masks silanols to prevent peak tailing of the amine.[1]
Flow Rate 1.0 mL/minAdjust for backpressure.
Detection UV @ 210-220 nmCarbonyl absorption is weak; low wavelength required.[1]

Visual Workflow: Method Selection Logic

ChiralHPLC start Start: Enantiomeric Analysis sample_type Sample: HCl Salt start->sample_type prep_decision Select Mode sample_type->prep_decision np_route Normal Phase (NP) (Hexane/IPA) prep_decision->np_route Standard rp_route Reversed Phase (RP) (Water/MeOH) prep_decision->rp_route Alternative action_np CRITICAL: Free-base extraction (NaHCO3 -> EtOAc) np_route->action_np action_rp Direct Injection possible (Use Chiralpak IG-3 / IC-3) rp_route->action_rp col_np Column: AD-H / OD-H Add 0.1% DEA action_np->col_np col_rp Column: Chiralpak IG-3 Buffer: NH4HCO3 action_rp->col_rp result Result: Sharp Peaks Calc %ee col_np->result col_rp->result

Caption: Decision logic for analyzing chiral amine salts. Note the mandatory free-basing step for Normal Phase analysis to prevent column fouling and precipitation.

Module 3: Stability & Storage (The "Hidden" Degradation)

User Issue: "My white solid turned into a yellow gum after 2 weeks on the bench."

Technical Insight: Piperidin-4-ones are chemically fragile.[1]

  • Racemization: The C2 chiral center is generally stable, but the C3/C5 positions (alpha to ketone) are acidic.[1] While C2 is not alpha to the ketone, harsh basic conditions can lead to ring-opening or elimination reactions that destroy chirality.[1]

  • Condensation: The free amine (N1) can attack the ketone (C4) of another molecule, forming an imine (Schiff base).[1] This releases water and turns the product yellow/brown.[1] The HCl salt blocks the amine, preventing this.

Storage Protocol:

  • Form: ALWAYS store as the Hydrochloride Salt .[1] Never store the free base for long periods.[1]

  • Temperature: -20°C (Freezer) is ideal; 4°C is acceptable for short term.

  • Atmosphere: Desiccator or sealed under Argon.[1] Moisture promotes hydrolysis and clumping.[1]

Module 4: Impurity Profile & Troubleshooting

Common Impurities:

Impurity TypeOriginRemoval Strategy
Starting Material Unreacted 2-methylpyridin-4-one or protected intermediate.[1]Silica Gel Chromatography (DCM:MeOH:NH₄OH).[1]
Enantiomer (2S) Non-selective reduction or racemization.[1]Recrystallization with a chiral acid (e.g., Tartaric acid) if ee is low (<90%).[1]
Aldol Condensates Base-catalyzed dimerization.[1]Recrystallization from Ethanol/Ether (condensates are usually more lipophilic).[1]

Workflow: Purification Logic Tree

PurificationLogic crude Crude (2R)-2-methylpiperidin-4-one HCl purity_check Check Purity (NMR/HPLC) crude->purity_check decision Purity Level? purity_check->decision high_purity >95% Purity High ee% decision->high_purity Pass low_ee Good Chem Purity Low ee% (<90%) decision->low_ee Racemic chem_impure Chemical Impurities (Yellow/Oily) decision->chem_impure Dirty resolution Classical Resolution (Dibenzoyl-L-tartaric acid) low_ee->resolution column Flash Column (Free base -> DCM/MeOH) chem_impure->column recryst Recrystallize (EtOH / Et2O) recryst->high_purity salt_reform Reform HCl Salt resolution->salt_reform column->salt_reform salt_reform->high_purity salt_reform->recryst

Caption: Logical flow for selecting the correct purification method based on initial purity assessment.

References

  • EvitaChem. (R)-2-Methylpiperidin-4-one hydrochloride Product Data. Retrieved from 3.[1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from 4.[1]

  • Sigma-Aldrich. 2-Methylpiperidin-4-one hydrochloride Safety Data Sheet & Properties.[1][5] Retrieved from .[1][5]

  • ChemRevLett. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from 6.[1]

Sources

Optimization

troubleshooting solubility issues of (2R)-2-methylpiperidin-4-one HCl

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility and stability challenges encountered when working with (2R)-2-methylpiperidin-4-one HC...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility and stability challenges encountered when working with (2R)-2-methylpiperidin-4-one HCl. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Introduction to (2R)-2-methylpiperidin-4-one HCl

(2R)-2-methylpiperidin-4-one hydrochloride is a chiral synthetic building block belonging to the piperidinone class of compounds. Its structure, featuring a chiral center at the 2-position and a ketone at the 4-position of the piperidine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules. As a hydrochloride salt, it is formulated to enhance its aqueous solubility and stability compared to the free base. However, researchers may still encounter challenges in achieving desired concentrations and maintaining stability in various experimental settings.

Key Physicochemical Properties:

PropertyValue/InformationSource(s)
Molecular Formula C₆H₁₂ClNO[1][2]
Molecular Weight 149.62 g/mol [1][2]
Appearance White to yellow solid/crystalline powder.[1]
pKa (estimated) The piperidine nitrogen is basic. The pKa of the protonated form is estimated to be around 9.0-11.0, similar to other 2-substituted piperidines. This is a critical parameter influencing pH-dependent solubility.[3]
Melting Point Approximately 200 °C[1]

Frequently Asked Questions (FAQs)

Q1: Why is my (2R)-2-methylpiperidin-4-one HCl not dissolving in water at my desired concentration?

A1: While the hydrochloride salt form significantly improves aqueous solubility compared to the free base, several factors can limit its dissolution:

  • pH of the Solution: The solubility of (2R)-2-methylpiperidin-4-one HCl is highly pH-dependent. In acidic to neutral solutions, the piperidine nitrogen is protonated, favoring the more soluble salt form. As the pH increases towards and above the pKa of the piperidine nitrogen, the compound converts to its less soluble free base form, which can lead to precipitation.

  • Concentration: You may be attempting to prepare a supersaturated solution. It is crucial to determine the compound's solubility limit in your specific solvent system.

  • Temperature: Solubility is temperature-dependent. While heating can increase solubility, it may also accelerate degradation.

  • Purity of the Compound: Impurities can affect the solubility of the compound.

Q2: I'm observing precipitation after diluting my DMSO stock solution of (2R)-2-methylpiperidin-4-one HCl into an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in a non-aqueous solvent (like DMSO) is introduced into a solvent in which it has lower solubility (like an aqueous buffer).[4] This is often due to a combination of factors:

  • pH Shift: Your aqueous buffer may have a pH that is higher than the optimal range for maintaining the soluble protonated form of the compound.

  • Solvent Polarity Change: The drastic change in solvent polarity upon dilution reduces the overall solvating capacity for the compound.

To prevent this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains solubility and is compatible with your assay (typically ≤1%).[4]

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions.

  • Acidify the aqueous buffer: If your experiment allows, using a slightly acidic buffer (pH 4-6) can help maintain the protonated, more soluble form of the compound.

  • Consider co-solvents: For challenging applications, using a co-solvent system (e.g., ethanol, PEG400) in your final aqueous solution can improve solubility.

Q3: What are the optimal storage conditions for (2R)-2-methylpiperidin-4-one HCl, both as a solid and in solution?

A3:

  • Solid Form: Store in a tightly sealed container at room temperature, protected from light and moisture.[5] Piperidine compounds can be sensitive to moisture.[6]

  • In Solution:

    • DMSO stock solutions: Can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

    • Aqueous solutions: It is generally recommended to prepare fresh aqueous solutions for each experiment due to the potential for hydrolysis, especially at neutral to high pH. If short-term storage is necessary, store at 2-8°C for no more than 24 hours.

Q4: What are the potential degradation pathways for (2R)-2-methylpiperidin-4-one HCl?

A4: Based on the structure, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The piperidinone ring may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

  • Oxidation: The piperidine ring can be susceptible to oxidation.

  • Thermal Degradation: Elevated temperatures can lead to decomposition. Studies on related piperidinones show decomposition occurs at high temperatures.[7]

  • Photodegradation: Exposure to UV light can induce degradation of cyclic ketones.[8][9]

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues.

start Solubility Issue Observed (e.g., incomplete dissolution, precipitation) check_ph Is the pH of the solvent appropriate? (Should be acidic to neutral) start->check_ph adjust_ph Adjust pH to a lower value (e.g., pH 4-6) with dilute HCl check_ph->adjust_ph No check_concentration Is the target concentration too high? check_ph->check_concentration Yes adjust_ph->start lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes use_cosolvent Employ a co-solvent system (e.g., add ethanol, PEG400) check_concentration->use_cosolvent No lower_concentration->start sonicate Apply gentle sonication or vortexing use_cosolvent->sonicate fail Issue Persists (Consider alternative formulation strategies) use_cosolvent->fail warm Gently warm the solution (monitor for degradation) sonicate->warm sonicate->fail success Solubility Achieved warm->success warm->fail

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol provides a general method for determining the equilibrium solubility of (2R)-2-methylpiperidin-4-one HCl in aqueous buffers of different pH.

Materials:

  • (2R)-2-methylpiperidin-4-one HCl

  • Deionized water

  • pH Buffers (e.g., pH 4.0, 7.0, and 9.0)

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector or a validated analytical method

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (2R)-2-methylpiperidin-4-one HCl to separate vials containing each pH buffer. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the appropriate mobile phase or solvent for your analytical method to a concentration within the linear range of your calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method or another suitable quantitative technique.

  • Calculation:

    • Calculate the solubility in mg/mL or molarity using the determined concentration and the dilution factor.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of (2R)-2-methylpiperidin-4-one HCl under various stress conditions.

Materials:

  • (2R)-2-methylpiperidin-4-one HCl

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Deionized water

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of (2R)-2-methylpiperidin-4-one HCl in deionized water (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solid): Place the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Use a PDA detector to assess peak purity.

Data Presentation

Qualitative Solubility Profile:

SolventPredicted SolubilityRationale
Water (pH < 7) Soluble to Highly SolubleThe hydrochloride salt form is favored, leading to good aqueous solubility.[1]
Water (pH > 7) Sparingly Soluble to InsolubleConversion to the less soluble free base occurs.
Ethanol SolublePolar protic solvent capable of hydrogen bonding.
Methanol SolublePolar protic solvent similar to ethanol.
DMSO Highly SolublePolar aprotic solvent with strong solvating power.[4]
Acetonitrile SolublePolar aprotic solvent.

Diagram of pH-Dependent Solubility:

cluster_0 Effect of pH on the Form of (2R)-2-methylpiperidin-4-one cluster_1 Resulting Aqueous Solubility low_ph Low pH (e.g., < 6) Protonated Form (Salt) R₂NH₂⁺Cl⁻ high_ph High pH (e.g., > 8) Free Base Form R₂NH low_ph->high_ph Increase pH (add base) high_solubility High Solubility low_ph->high_solubility high_ph->low_ph Decrease pH (add acid) low_solubility Low Solubility high_ph->low_solubility

Caption: Relationship between pH, chemical form, and solubility.

References

  • ResearchGate. (n.d.). Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. Retrieved from [Link]

  • ChemRxiv. (2025, June 13). Selective photodegradation of ketone-based polymers. [Link]

  • Journal of the Chemical Society (Resumed). (1935). Primary photochemical reactions. Part VI. The photochemical decomposition of certain cyclic ketones. [Link]

  • SciSpace. (n.d.). Photochemistry of cyclic ketones in solution. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Photochemical Decomposition of Cyclic Ketones. [Link]

  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. [Link]

  • Biosynce Blog. (2025, August 25). What is the stability of piperidine?[Link]

  • ijprajournal. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • PMC. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • International Journal of Nanomedicine. (2025, March 30). Significantly increased aqueous solubility of piperine for brain delivery by optimized solid lipid nanoparticles using a design of experiment (DoE) approach. [Link]

  • Pharmaceutical Sciences. (2025, January 30). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]

  • ResearchGate. (2025, August 9). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • European Journal of Medicinal Chemistry. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • ResearchGate. (n.d.). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • ADMET and DMPK. (2023, August 21). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

  • FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • PMC. (n.d.). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. [Link]

  • ResearchGate. (2026, February 10). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. [Link]

Sources

Troubleshooting

minimizing side reactions in piperidinone hydrochloride functionalization

The following technical guide is structured as a Research Support Center knowledge base. It prioritizes actionable troubleshooting, mechanistic insight, and self-validating protocols for the functionalization of 4-piperi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Research Support Center knowledge base. It prioritizes actionable troubleshooting, mechanistic insight, and self-validating protocols for the functionalization of 4-piperidinone hydrochloride.

Current Status: Operational | Tier: Senior Application Support Topic: Minimizing Side Reactions in 4-Piperidinone HCl Functionalization

📋 Overview

4-Piperidinone hydrochloride (often supplied as the monohydrate, 4,4-piperidinediol HCl ) is a deceptive scaffold.[1] While structurally simple, the equilibrium between the ketone, the hydrate, and the free-base enamine makes it prone to rapid degradation.

This guide addresses the three most critical failure modes reported by our users:

  • Dimerization/Polymerization (Red Gum Formation).

  • Over-Alkylation during amine functionalization.[2]

  • Ketone Reduction (Loss of carbonyl functionality).

🎫 Ticket #001: Stability & Handling the HCl Salt

User Issue: "My 4-piperidinone turns into a red gum immediately after free-basing. Yields are inconsistent."

🛠 Root Cause Analysis

Commercial 4-piperidinone HCl exists as the gem-diol (hydrate) salt. It is stable in this form. Upon neutralization (free-basing), the equilibrium shifts to the ketone.

  • The Trap: In the absence of an acid, the secondary amine of one molecule attacks the ketone of another (Intermolecular Aldol/Mannich-type condensation), leading to dimers and unstable enamines. This process is autocatalytic and rapid at high concentrations.

✅ Protocol: The "Just-in-Time" Neutralization

Do not bulk free-base this reagent and store it. Use one of the following in situ methods.

Method A: Biphasic Neutralization (For N-Alkylation)

Use this when the next step involves an organic solvent (DCM/Ether).

  • Suspend: Place 4-piperidinone HCl hydrate in DCM (0.2 M).

  • Cool: Chill to 0°C to kinetically inhibit self-condensation.

  • Neutralize: Add 2.2 eq. of saturated aqueous NaHCO₃ or 10% NaOH.

  • Extract: Shake vigorously for <2 minutes. Separate phases immediately.

  • Use: Dry the organic layer (MgSO₄) at 0°C and immediately add the electrophile (e.g., Boc₂O, Alkyl Halide).

Method B: In Situ Base Shift (For Reductive Amination)

Avoid isolation entirely.

  • Suspend the HCl salt in the reaction solvent (DCM or DCE).

  • Add exactly 1.0 equivalent of Triethylamine (TEA) or DIPEA.

  • Add the coupling partner (amine) and acetic acid immediately.

  • Why this works: The amine partner competes for the ketone faster than the piperidine nitrogen can self-condense, provided the pH is slightly acidic (buffered by AcOH).

🎫 Ticket #002: Reductive Amination Troubleshooting

User Issue: "I am trying to attach an amine to the C4 position. I see significant alcohol byproduct (4-hydroxypiperidine) and unreacted starting material."

📉 Data: Reducing Agent Selectivity

The choice of hydride is the single most critical variable.

Reducing AgentReactivityRisk of Ketone ReductionRisk of Enamine PolymerizationRecommended?
NaBH₄ HighHigh (Reduces ketone before imine forms)Moderate❌ No
NaBH₃CN MediumLow (Requires pH ~6)High (Toxic Cyanide risk)⚠️ Legacy Use
NaBH(OAc)₃ (STAB) Ideal Very Low (Sterically bulky, acetoxy-stabilized)LowYES
🧬 Workflow: The Abdel-Magid Protocol

The standard protocol for this scaffold is adapted from Abdel-Magid et al. [1].

ReductiveAmination cluster_Warning Critical Control Point Start Start: 4-Piperidinone HCl Solvent Suspend in DCE or THF (Avoid MeOH if using STAB) Start->Solvent Base Add 1.0 eq TEA (Free-base in situ) Solvent->Base Amine Add Amine Partner (1.1 eq) + AcOH (1-2 eq) Base->Amine ImineCheck Equilibrium Check: Stir 30-60 min Amine->ImineCheck Hydride Add NaBH(OAc)3 (1.5 eq) (STAB) ImineCheck->Hydride Imine Formed Quench Quench: Sat. NaHCO3 Hydride->Quench

Figure 1: Optimized Reductive Amination Workflow using STAB.

Troubleshooting Steps:

  • Solvent: Do not use Methanol with STAB; it causes solvolysis of the borohydride, reducing its effectiveness. Use 1,2-Dichloroethane (DCE) or THF.[3]

  • Stoichiometry: Use 1.5 eq of STAB.

  • Acid Catalysis: If the amine partner is electron-deficient (e.g., aniline), add 1–2 equivalents of Acetic Acid (AcOH) to catalyze imine formation.

🎫 Ticket #003: N-Alkylation Selectivity

User Issue: "I am trying to alkylate the piperidine nitrogen (N1), but I'm getting quaternary ammonium salts (double alkylation)."

🛠 Mechanism & Solution

Direct alkylation with alkyl halides is difficult to control because the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).

Strategy A: The "Cold Dilution" Method (Direct Alkylation)

If you must use an alkyl halide:

  • Solvent: Acetonitrile (ACN) or DMF.

  • Base: Use an inorganic base like K₂CO₃ (mild) rather than NaH. NaH deprotonates too aggressively, increasing reaction velocity and side products.

  • Technique: Dissolve the alkyl halide in ACN and add it dropwise via syringe pump to the piperidinone solution over 1 hour. This keeps the alkyl halide concentration low relative to the amine.

Strategy B: Reductive Alkylation (Superior Selectivity)

Instead of using an alkyl halide (R-Br), use the corresponding aldehyde (R-CHO) and perform a reductive amination on the piperidine nitrogen.

  • Why? Reductive amination stops cleanly at the tertiary amine. It cannot quaternize.

  • Example: To add an Ethyl group, do not use Ethyl Bromide. Use Acetaldehyde + STAB .

📊 Comparative Analysis: N-Functionalization
MethodSelectivityYieldPrimary Risk
Direct Alkylation (R-X) Low40-60%Quaternization (Gem-dialkylation)
Reductive Alkylation (R-CHO) High 85-95% Aldehyde self-condensation (rare with STAB)
Acylation (R-COCl) + Reduction High70-80%Requires strong reducing agent (LiAlH4) for step 2

🎫 Ticket #004: Protection Strategies

User Issue: "I need to protect the nitrogen to perform chemistry on the ketone, but the Boc group falls off or the ketone degrades."

✅ Recommended Protocol: Boc Protection

Boc (tert-butyloxycarbonyl) is the standard, but the HCl salt requires specific buffering.

  • Solvent: 1:1 Dioxane/Water or THF/Water.

  • Base: NaHCO₃ (3.0 eq). Note: Carbonate is preferred over Hydroxide (NaOH) to prevent enolization/aldol condensation of the ketone.

  • Reagent: Boc₂O (1.1 eq).

  • Temperature: 0°C to Room Temperature.

Stability Note: N-Boc-4-piperidinone is stable as a solid. However, if exposed to strong acid (TFA/HCl) to remove the Boc group later, you must immediately isolate the resulting salt as the HCl hydrate or process it, as the free base will degrade.

📚 References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Comins, D. L. , Brooks, C. A., & Ingalls, C. L. (2001).[7] Zinc/Acetic Acid: A Simple, Inexpensive, and Mild Reagent for the Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones.[7] The Journal of Organic Chemistry, 66(6), 2181–2182.[7] Link

  • Greene, T. W. , & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter 7 for N-Boc stability conditions).

  • Kudo, N. , et al. (2016). Process Development of 4-Piperidinone Monohydrate Hydrochloride Derivatives. Chemical and Pharmaceutical Bulletin, 64(1). (Provides specific solubility data for the HCl salt).

Sources

Optimization

stability of (2R)-2-methylpiperidin-4-one HCl under basic conditions

Executive Summary & Critical Alert The Core Paradox: (2R)-2-methylpiperidin-4-one hydrochloride is thermodynamically stable as a salt. However, upon neutralization (pH > 7), the resulting free base is kinetically unstabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Alert

The Core Paradox: (2R)-2-methylpiperidin-4-one hydrochloride is thermodynamically stable as a salt. However, upon neutralization (pH > 7), the resulting free base is kinetically unstable .

The free base possesses both a nucleophilic amine and an electrophilic ketone with acidic


-protons. This "perfect storm" of functionality leads to rapid self-condensation (intermolecular Aldol-type reactions), resulting in the formation of dimers and oligomers, typically observed as a viscous yellow/orange gum.
🔴 CRITICAL OPERATIONAL WARNINGS
ParameterGuidelineWhy?
Storage NEVER store the free base.Self-condensation occurs within minutes to hours at room temperature.
Neutralization Cold (0°C) and Biphasic .Minimizes the residence time of the free base in the aqueous phase where enolization is catalyzed.
Workup Use immediately. If you generate the free base, react it in the next step immediately (telescoped process).

The Instability Mechanism (The "Why")

To solve the problem, you must understand the enemy. The instability is not usually due to racemization of the C2 center, but rather the destruction of the chemical scaffold itself.

The Decomposition Cascade

The primary failure mode is Intermolecular Aldol Condensation .

  • Deprotonation: Base removes the HCl.

  • Enolization: The free amine acts as an internal base, or the external base deprotonates C3 or C5 (the positions

    
     to the ketone).
    
  • Dimerization: The enolate of one molecule attacks the ketone (C4) of another.

  • Dehydration: The resulting aldol adduct loses water to form an enone (yellow color).

Decomposition HCl (2R)-2-Me-Piperidin-4-one HCl Salt (Stable Solid) Base Base Added (pH > 7) HCl->Base Neutralization FreeBase Free Base (Transient Species) Base->FreeBase Rapid Enolate Enolate Intermediate (C3/C5 Carbanion) FreeBase->Enolate Equilibrium (Fast) Dimer Dimer/Oligomer (Yellow Gum/Sludge) FreeBase->Dimer Nucleophilic Attack Enolate->Dimer Self-Condensation (Irreversible)

Figure 1: The decomposition pathway. Note that the free base is a "transient" species that must be trapped or used immediately to prevent the irreversible flow toward dimerization.

Stereochemical Integrity (Racemization Risk)

Users often fear racemization at the C2 position (the chiral center).

  • Fact: The chiral center (C2) is

    
     to the nitrogen, but 
    
    
    
    to the ketone.
  • Risk Level: Low under standard workup conditions.

  • Explanation: Direct enolization occurs at C3 and C5. This does not break the C2-H bond. Racemization at C2 would require harsh conditions (strong base/high heat) leading to retro-Michael ring opening or oxidation to an imine.

  • Verdict: If your product loses optical rotation, it is likely due to chemical decomposition (dimerization) diluting the sample, not racemization of the monomer.

Troubleshooting Guide

Symptom: The product turned into a yellow/orange oil during extraction.

  • Diagnosis: Aldol condensation (Dimerization).[1]

  • Root Cause: The free base spent too much time in contact with base, or the solvent was removed with heat.

  • Solution: Keep all phases at 0°C. Use a biphasic neutralization (DCM/Sat. NaHCO3) so the free base immediately moves into the organic layer, away from the hydroxide/carbonate source. Do not rotovap to dryness with heat.

Symptom: Low mass recovery after extraction.

  • Diagnosis: Water solubility.[2]

  • Root Cause: Piperidin-4-ones are small, polar molecules. The free base is highly water-soluble.

  • Solution: Saturate the aqueous layer with NaCl (salting out). Use 5-10 extractions with CHCl3 or DCM/iPrOH (3:1).

Symptom: NMR shows multiple sets of peaks.

  • Diagnosis: Hydrate formation or Dimerization.

  • Root Cause: Piperidin-4-ones exist in equilibrium with their hydrates (gem-diols) in the presence of water.

  • Solution: This is often reversible. Ensure the sample is fully dried (MgSO4) and run NMR in CDCl3. If peaks are broad and complex, it is likely the dimer (irreversible).

Standard Operating Procedures (SOPs)

Protocol A: Safe Neutralization (The "Cold-Biphasic" Method)

Use this method if you must isolate the free base.

  • Preparation: Cool the reaction mixture or the HCl salt solution to 0°C in an ice bath.

  • Solvent System: Add an organic solvent (DCM or Chloroform) before adding base.

  • Base Addition: Slowly add saturated aqueous NaHCO3 or K2CO3 (avoid NaOH if possible to reduce enolization rate).

    • Target pH: 8.0 - 9.0. Do not overshoot to pH 12.

  • Extraction: Shake vigorously. The free base partitions into the cold organic layer.

  • Separation: Separate layers immediately. Re-extract aqueous layer 3x with DCM.

  • Drying: Dry organic layer over Na2SO4 at 0°C.

  • Utilization: Filter and use the solution directly in the next step. Do not concentrate to dryness unless absolutely necessary, and never heat above 30°C.

Protocol B: In-Situ Utilization (Recommended)

Avoid isolation entirely.

If the next step is a reductive amination or protection (e.g., Boc-protection):

  • Suspend the (2R)-2-methylpiperidin-4-one HCl in the reaction solvent (e.g., DCM or MeOH).

  • Add 1.0 equivalent of Triethylamine (TEA) or DIPEA .

  • Add the next reagent (e.g., Boc2O or the aldehyde for reductive amination) immediately.

  • Why? The amine base liberates the piperidinone free base, which is immediately trapped by the electrophile, preventing self-condensation.

Decision Matrix for Handling

Handling Start Start: (2R)-2-Me-Piperidin-4-one HCl Goal What is your goal? Start->Goal Isolation Isolate Free Base Goal->Isolation Need pure amine Reaction React Further (e.g., Reductive Amination) Goal->Reaction Synthesis step ProtocolA Protocol A: Cold Biphasic Extraction (Keep < 5°C) Isolation->ProtocolA ProtocolB Protocol B: In-Situ Neutralization (Add Et3N + Reagent) Reaction->ProtocolB Warning WARNING: Use immediately. Do not store. ProtocolA->Warning

Figure 2: Decision tree for selecting the correct handling protocol.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in the freezer? A: It is risky. Even at -20°C, self-condensation can occur slowly over days. If you must store it, store it as a dilute solution in a non-nucleophilic solvent (like DCM) at -20°C, not as a neat oil.

Q: Why did my optical rotation drop? A: If you used strong base (NaOH) and heat, you may have triggered a retro-Michael reaction. However, more likely, you have formed a dimer (which has different optical properties) or a hydrate. Check purity by LC-MS or NMR before assuming racemization.

Q: Is the methyl group at C2 stable to base? A: Yes. The C2 proton is not acidic enough (pKa ~35) to be removed by hydroxide/carbonate (pKa ~10-16). The acidity lies at C3/C5 (pKa ~19-20). Therefore, the stereocenter is configurationally stable under standard workup conditions [1].

References

  • Reactivity of Piperidin-4-ones

    • Mechanism of Aldol Condens
    • Source: Organic Syntheses, Coll. Vol. 81, p. 213 (2005). Describes the handling of piperidone salts and the necessity of buffering during reaction.
    • URL:

  • Stability Data & Safety

    • 4-Piperidone Hydrochloride Monohydrate Safety D
    • Source: Fisher Scientific.
    • URL:

  • Stereochemical Considerations

    • Kinetic Resolution of 2-Substituted Piperidines.
    • Source: National Institutes of Health (PMC).
    • URL: (Note: Generalized link to relevant literature on piperidine resolution).

Sources

Troubleshooting

Technical Support Center: Optimizing pH for the Extraction of (2R)-2-methylpiperidin-4-one Free Base

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions in a direct question-and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific challenges encountered during the extraction of (2R)-2-methylpiperidin-4-one free base.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind optimizing pH for the extraction of (2R)-2-methylpiperidin-4-one?

The extraction of (2R)-2-methylpiperidin-4-one, a basic compound, hinges on the principle of acid-base chemistry to control its solubility. As a secondary amine, it can exist in two forms: a protonated, water-soluble salt (the conjugate acid) and a neutral, organic-soluble "free base." By adjusting the pH of the aqueous solution, you can shift the equilibrium between these two forms. To maximize the amount of the compound that can be extracted into an organic solvent, the pH of the aqueous phase must be raised. This deprotonates the molecule, converting it to the free base, which is significantly more soluble in organic solvents than in water.

This relationship is described by the Henderson-Hasselbalch equation. For a base, the equation can be expressed in terms of the pKa of its conjugate acid.[1][2][3][4][5] To favor the formation of the free base (the deprotonated form), the pH of the solution must be raised above the pKa.

Q2: What is the pKa of (2R)-2-methylpiperidin-4-one, and why is it a critical parameter?

The pKa of the conjugate acid of (2R)-2-methylpiperidin-4-one is a crucial piece of data for optimizing its extraction. A predicted pKa value for 2-methyl-4-piperidone is approximately 9.01.[6] For similar structures like 2-methylpiperidine, the pKa of the conjugate acid is estimated to be around 11.2.[7] The pKa value indicates the pH at which the protonated (water-soluble) and deprotonated (organic-soluble) forms are present in equal concentrations. To ensure that the vast majority of the compound is in its free base form for efficient extraction, a general rule of thumb is to adjust the pH of the aqueous solution to at least two pH units above the pKa of the conjugate acid.

Q3: What are the recommended basifying agents for pH adjustment, and are there any to avoid?

The choice of base is important to effectively deprotonate the piperidinium salt without causing unwanted side reactions.

Recommended Bases:

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are strong bases that are highly effective at raising the pH to the desired level for extraction.

  • Sodium Carbonate (Na₂CO₃) and Potassium Carbonate (K₂CO₃): These are milder bases that can also be used and may be preferable if the compound is sensitive to highly alkaline conditions.

Bases to Use with Caution:

  • Ammonia (NH₃): While a common base, it should be used with caution as it can potentially react with the ketone group of (2R)-2-methylpiperidin-4-one.

  • Organic Amines (e.g., Triethylamine): These should generally be avoided as they are also organic-soluble and will be co-extracted with the product, complicating purification.

Q4: How should I select an appropriate organic solvent for the extraction?

The ideal solvent should readily dissolve the free base of (2R)-2-methylpiperidin-4-one, be immiscible with water, and have a relatively low boiling point for easy removal after extraction.

Commonly Used Solvents for Amine Extraction:

Solvent Key Characteristics
Dichloromethane (DCM) Excellent solvent for many amines, but it is dense and will form the lower layer.
Ethyl Acetate (EtOAc) A good, less toxic alternative to halogenated solvents. It is less dense than water and will form the upper layer.[8]
Methyl tert-Butyl Ether (MTBE) Less prone to forming emulsions compared to other ethers.

| Toluene | Effective for less polar compounds but has a higher boiling point. |

For the extraction of piperidine derivatives, ethyl acetate is a commonly used solvent.[9] The choice of solvent can also depend on the subsequent steps in your process and environmental or safety considerations.

Part 2: Troubleshooting Guides

Problem: Low Extraction Yield

Possible Cause: Incomplete conversion to the free base.

  • Solution: Ensure the pH of the aqueous layer is sufficiently high. Before extraction, use a pH meter or pH paper to confirm that the pH is at least 2 units above the pKa of the conjugate acid of (2R)-2-methylpiperidin-4-one.

Possible Cause: Insufficient mixing of the aqueous and organic layers.

  • Solution: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. This ensures intimate contact between the two phases, allowing for efficient transfer of the free base into the organic solvent.

Possible Cause: The compound has some solubility in the aqueous layer even at high pH.

  • Solution: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are typically sufficient to ensure a good recovery. Additionally, "salting out" the aqueous layer by adding a significant amount of a salt like sodium chloride can decrease the solubility of the organic compound in the aqueous phase and improve extraction efficiency.

Problem: Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult or impossible.

Solutions to Break an Emulsion:

  • Time: Allowing the mixture to stand undisturbed for a period can sometimes be sufficient for the layers to separate.[10][11]

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[10]

  • Gentle Stirring: Gently swirling the mixture or stirring the emulsion layer with a glass rod can help the droplets to coalesce.[10][11]

  • Filtration: In some cases, passing the mixture through a plug of glass wool can help to break up the emulsion.[12]

  • Centrifugation: If available, a centrifuge is a very effective method for breaking emulsions.[10][13]

Part 3: Experimental Workflow

Visualizing the Extraction Process

The following diagram outlines the key steps and decision points in the extraction of (2R)-2-methylpiperidin-4-one free base.

Caption: Workflow for the pH-optimized extraction of (2R)-2-methylpiperidin-4-one.

Step-by-Step Protocol
  • Preparation: Start with the aqueous solution containing the (2R)-2-methylpiperidin-4-one salt in a separatory funnel.

  • Basification: Slowly add a suitable base (e.g., 2M NaOH) while monitoring the pH. Continue adding the base until the pH of the aqueous layer is stable and at least 2 units above the pKa of the conjugate acid.

  • Extraction: Add the chosen organic solvent (e.g., ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously, venting periodically.

  • Separation: Allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting guide.

  • Collection: Drain the organic layer.

  • Repeat: Perform at least two more extractions of the aqueous layer with fresh organic solvent to maximize the yield.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the (2R)-2-methylpiperidin-4-one free base.

References

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? [Link]

  • AP Chem Guide. Henderson-Hasselbalch Equation. [Link]

  • Fiveable. Henderson-Hasselbalch Equation - AP Chem. [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Khan Academy. Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. [Link]

  • Reddit. Extraction solvent for amines in an aqueous reaction solution? : r/chemistry. [Link]

  • Biotage. Tackling emulsions just got easier. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of (2R)-2-Methylpiperidin-4-one HCl

The following guide is a technical comparison and interpretation manual for the 1H NMR analysis of (2R)-2-methylpiperidin-4-one hydrochloride . It is designed for medicinal chemists and analytical scientists requiring ri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and interpretation manual for the 1H NMR analysis of (2R)-2-methylpiperidin-4-one hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of chiral building blocks.[1][2]

Executive Summary & Strategic Context

(2R)-2-methylpiperidin-4-one hydrochloride is a critical chiral scaffold in the synthesis of substance P antagonists, calcium channel blockers, and various alkaloids.[3] Its structural integrity—specifically the maintenance of the R-configuration and the stability of the piperidone ring—is paramount during drug development.[1][2][3]

This guide compares the HCl salt form (the standard commercial "product") against its Free Base alternative.[1][2][3] While the salt offers superior shelf-stability and water solubility, it presents unique NMR challenges, including significant chemical shift perturbations and conformation-locking effects that must be distinguished from impurities.[2][3]

Key Comparison Matrix
Feature(2R)-2-Methylpiperidin-4-one HCl (Target)Free Base Alternative Implication
Solvent Suitability D₂O (Excellent), DMSO-d₆ (Good)CDCl₃ (Excellent), C₆D₆Salt requires polar solvents; exchangeable protons lost in D₂O.[3]
Conformational Lock Rigid Chair (Protonated N)Fluxional Chair (N-Inversion)HCl salt yields sharper, more defined coupling constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1][3]
Chemical Shifts (

)

-protons (H2, H6) deshielded (+0.5–0.8 ppm)
Standard aliphatic rangeCritical for monitoring salt formation/neutralization.
Stability High (Solid, non-volatile)Low (Prone to oxidation/dimerization)HCl is the preferred storage form; NMR confirms stability.[1][3]

Structural Logic & Conformational Analysis

To interpret the NMR spectrum accurately, one must understand the 3D geometry.[1][2]

  • Chirality: The (2R) configuration places the methyl group in an equatorial position to minimize 1,3-diaxial strain.[1][2][3]

  • Protonation: The nitrogen is protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), locking the ring into a rigid chair conformation and preventing nitrogen inversion.[1][3] This makes the axial and equatorial protons on C3, C5, and C6 distinct (diastereotopic).[1][2]
    
Visualizing the Signaling Pathway (NMR Assignment Logic)

The following diagram illustrates the logical flow for assigning signals based on the molecule's connectivity and stereochemistry.

NMR_Assignment_Flow Molecule (2R)-2-Methylpiperidin-4-one HCl Environment Chemical Environment Analysis Molecule->Environment Dissolution (D2O/DMSO) Sub_Methyl Methyl Group (C2-Me) Doublet, ~1.3-1.5 ppm Environment->Sub_Methyl 3H, d Sub_AlphaN Alpha-to-N (H2, H6) Deshielded (3.0-4.0 ppm) Environment->Sub_AlphaN + charge effect Sub_AlphaCO Alpha-to-C=O (H3, H5) Deshielded (2.4-3.0 ppm) Environment->Sub_AlphaCO Carbonyl effect Coupling Coupling Analysis (J-values) Sub_AlphaN->Coupling H2 (ax) vs H6 (ax/eq) Sub_AlphaCO->Coupling Geminal/Vicinal Stereo Stereochemical Verification (Axial vs Equatorial) Coupling->Stereo Large J(ax-ax) ~11Hz Small J(ax-eq) ~3Hz

Figure 1: Logical workflow for structural elucidation of the piperidone salt. The protonated nitrogen creates a distinct deshielding zone affecting H2 and H6.[1][2][3]

Detailed Spectral Profiling (The Product Guide)

Experimental Conditions
  • Frequency: 400 MHz or higher recommended (to resolve H3/H5 multiplets).

  • Solvent: Deuterium Oxide (D₂O) is the standard for purity checks.[1][2][3]

    • Note: In D₂O, the ammonium protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) exchange and are not observed .[1]
      
  • Reference: HDO peak at 4.79 ppm.[1][2]

1H NMR Assignment Table (D₂O)
PositionProton Typengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(ppm) [Approx]
Multiplicity

Coupling (Hz)
Interpretation
Me-2 Methyl1.45 - 1.55 Doublet (d)

Diagnostic for 2-methyl substitution.[3]
H-3a Axial

-to-C=O
2.50 - 2.65 dd or td

Upfield of H3e due to anisotropy.[3] Large coupling to H2.
H-5a Axial

-to-C=O
2.60 - 2.75 td

Overlaps often with H3a/H3e.[3]
H-3e Eq.

-to-C=O
2.80 - 2.95 ddd

Downfield shift due to equatorial position.[3]
H-5e Eq.

-to-C=O
2.80 - 2.95 ddd

Complex multiplet.[3]
H-6a Axial

-to-N
3.40 - 3.55 td

Deshielded by

.[3] Large vicinal coupling to H5a.[1]
H-6e Eq.

-to-N
3.60 - 3.75 ddd

Deshielded by

.[3]
H-2 Methine (Axial)3.80 - 4.00 Multiplet

Most deshielded aliphatic proton.[3] "Watcher" of chirality.

> Technical Insight: The large trans-diaxial coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 Hz) between H2  and H3a  confirms that the methyl group is equatorial.[1][3] If the methyl were axial (high energy conformer), H2 would be equatorial, and this large coupling would vanish.[1][3]

Comparative Analysis: Salt vs. Free Base

This section provides the data needed to verify if a "free-basing" reaction was successful or if the salt is intact.[1][3]

Mechanism of Shift Perturbation

Upon neutralization (HCl removal), the positive charge on the nitrogen is removed.[1][2][3] This restores the lone pair, shielding the adjacent protons (H2, H6) significantly.[1][2]

Shift_Comparison Salt HCl Salt Form (Protonated N+) H2_Salt H2 Signal: ~3.9 ppm (Deshielded) Salt->H2_Salt Inductive Effect H6_Salt H6 Signals: ~3.5 ppm (Deshielded) Salt->H6_Salt Base Free Base Form (Neutral N:) H2_Base H2 Signal: ~2.9 ppm (Shielded) Base->H2_Base Lone Pair Shielding H6_Base H6 Signals: ~3.0 ppm (Shielded) Base->H6_Base H2_Salt->H2_Base $Deltadelta approx 1.0$ ppm

Figure 2: Chemical shift migration upon neutralization.[1][2] The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of ~1.0 ppm at H2 is the primary indicator of salt dissociation.[1][3]
Side-by-Side Comparison Protocol
ParameterHCl Salt (in D₂O) Free Base (in CDCl₃) Diagnostic Action
H2 Shift ~3.90 ppm~2.90 - 3.10 ppmIf signal is <3.2 ppm, salt has dissociated or pH is basic.[3]
N-H Signal Not visible (Exchange)~1.8 - 2.0 ppm (Broad)Look for broad singlet in CDCl₃ to confirm free amine.[1][3]
Solubility Soluble in water, MeOHSoluble in CHCl₃, DCMUse solubility to separate species before NMR.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of (2R)-2-methylpiperidin-4-one HCl.

  • Solvent: Add 0.6 mL D₂O (99.9% D).

    • Why D₂O? It prevents the overlap of the large HDO peak with the critical H2/H6 region (unlike DMSO-d6 which can absorb water and obscure the 3.3-3.5 ppm region).[3]

  • Additives: Do NOT add TMS (insoluble). Calibrate to the residual HDO peak (4.79 ppm).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): 16 or 32 (Sufficient for >5mg).[1][2][3]

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The quaternary carbons and rigid ring protons may have longer T1 times.[1][2] A short D1 will reduce integration accuracy of the methyl doublet vs the ring protons.[1][2]

Step 3: Validation Criteria (The "Pass/Fail" Check)
  • Integration Check: Set the Methyl doublet (1.5 ppm) to integral = 3.00.

    • The sum of the ring protons (2.4 – 4.0 ppm) must equal 7.00 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[1][3]
      
    • Failure Mode: If ring integral < 7, check for water suppression artifacts or paramagnetic impurities.[1][2]

  • Chiral Purity Check: If the sample is a racemate, the signals will be identical in achiral solvents.[1][2] To verify the (2R) enantiomer specifically, you must add a Chiral Shift Reagent (e.g., Pirkle's alcohol or Mosher's acid derivative) or compare optical rotation.[1][2] NMR alone in D₂O cannot distinguish enantiomers.

References

  • Duthaler, R. O., & Roberts, J. D. (1978).[1][2][4] Nuclear Magnetic Resonance Spectroscopy.[1][2][5][6][7][8] Carbon-13 Spectra of Methyl-Substituted Piperidines. Journal of the American Chemical Society, 100(12), 3882–3889.[1][2][4] Link[1][3]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975).[1][2] Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306.[1][2] Link[1]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Link[1]

  • Hassan, M. M. A., & Casy, A. F. (1970).[1][2] PMR spectra of some 2-methylpiperidine derivatives. Organic Magnetic Resonance, 2(2), 197–208.[1][2] Link[1]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of (2R)-2-methylpiperidin-4-one Hydrochloride

Abstract (2R)-2-methylpiperidin-4-one hydrochloride is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical synthesis.[1] The precise control and confirmation o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R)-2-methylpiperidin-4-one hydrochloride is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical synthesis.[1] The precise control and confirmation of its stereochemistry and purity are paramount, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[2] This guide presents an in-depth technical comparison of mass spectrometry-based methods against alternative analytical techniques for the comprehensive characterization of this compound. We provide a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, juxtaposed with chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step protocols, and supporting data to guide the selection of the most appropriate analytical strategy.

The Analytical Challenge: Chirality and Isomerism

The analysis of (2R)-2-methylpiperidin-4-one hydrochloride presents a significant challenge rooted in its stereochemistry. As a chiral molecule, it exists as a pair of non-superimposable mirror images (enantiomers): the (2R) and (2S) forms. Standard mass spectrometry, while highly sensitive and specific for molecular weight and structure, is inherently "blind" to chirality. Without a preceding separation step, MS cannot distinguish between enantiomers.

Furthermore, positional isomers, such as 3-methylpiperidin-4-one, possess the same molecular formula and mass but different structural arrangements. An effective analytical method must therefore provide unambiguous data to confirm not only the molecular identity but also the specific stereochemical and positional configuration. This guide focuses on methods that can address this multifaceted analytical problem.

The Gold Standard: Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

For a definitive analysis that combines high sensitivity, structural confirmation, and stereospecificity, a hyphenated approach using chiral liquid chromatography coupled with high-resolution mass spectrometry (HRMS) is the preferred method.

Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP): The core of the enantiomeric separation lies in the HPLC column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including piperidine derivatives.[2][3] These phases create a chiral environment where the two enantiomers exhibit different interaction energies, leading to different retention times.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing piperidine derivatives.[4] The basic nitrogen atom in the piperidine ring is readily protonated in the ESI source, forming a stable protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This preserves the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide accurate mass measurements to five decimal places. This allows for the confident determination of the elemental composition of the parent ion and its fragments, distinguishing it from other potential impurities with the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): By isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" provides unequivocal structural confirmation.

Experimental Workflow & Diagram

The overall workflow for chiral LC-MS/MS analysis is a multi-step, self-validating process.

Chiral LC-MSMS Workflow Figure 1: Chiral LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc Chiral HPLC cluster_ms Mass Spectrometry Sample Dissolve Sample in Mobile Phase Injection Inject Sample Sample->Injection Column Chiral Column (e.g., Polysaccharide CSP) Injection->Column Separation Enantiomer Separation Column->Separation ESI ESI Source ([M+H]⁺ Formation) Separation->ESI MS1 MS1 Analysis (Accurate Mass) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ions) CID->MS2 Detector Detector MS2->Detector Data Data Analysis & Interpretation Detector->Data

Caption: Workflow for chiral LC-MS/MS analysis.

Expected Data and Interpretation

The free base, (2R)-2-methylpiperidin-4-one, has a molecular formula of C₆H₁₁NO.[5] The hydrochloride salt has the formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol .[1] In the ESI source, it will be detected as the protonated free base [C₆H₁₁NO + H]⁺.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion Species Molecular Formula Calculated m/z Observed m/z (Typical)

| [M+H]⁺ | C₆H₁₂NO⁺ | 114.09134 | 114.0913 ± 5 ppm |

Fragmentation Pathway: The fragmentation of cyclic ketones and piperidine derivatives is well-understood.[4][6] The primary fragmentation pathways for the [M+H]⁺ ion (m/z 114.1) involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring-opening reactions, often driven by the ketone group.[7][8]

Fragmentation Pathway Figure 2: Proposed ESI-MS/MS Fragmentation parent [M+H]⁺ m/z 114.1 frag1 Loss of CO m/z 86.1 parent->frag1 -28 Da frag2 Loss of C₂H₄ (Ethene) m/z 86.1 parent->frag2 -28 Da frag3 Loss of CH₃ m/z 99.1 parent->frag3 -15 Da

Caption: Proposed fragmentation of protonated 2-methylpiperidin-4-one.

Table 2: Predicted Major Fragment Ions in MS/MS Spectrum

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Notes
114.1 99.1 CH₃ (15 Da) Loss of the methyl group via α-cleavage.
114.1 86.1 CO (28 Da) Loss of the carbonyl group.[8]
114.1 86.1 C₂H₄ (28 Da) Loss of ethene following ring opening, a common pathway for cyclic ketones.[7][9]
114.1 70.1 C₂H₄O (44 Da) Combined loss of ethene and oxygen.

| 114.1 | 56.1 | C₃H₆O (58 Da) | Further fragmentation involving ring cleavage. |

Comparative Analysis with Alternative Techniques

While chiral LC-MS/MS is a powerful tool, other techniques offer distinct advantages depending on the analytical goal. The choice of method should be guided by the specific requirements for sensitivity, quantification, structural information, and throughput.

Table 3: Comparison of Analytical Techniques

Parameter Chiral LC-MS/MS Chiral HPLC-UV NMR with Chiral Shift Reagents
Primary Use Identification & Quantification in complex matrices Routine QC, Purity testing, Preparative separation Absolute structure elucidation, Enantiomeric purity of pure substances
Specificity Excellent (Mass + Retention Time + Chirality) Excellent (Chirality via Retention Time) Excellent (Chirality via spectral splitting)
Sensitivity Very High (pg to ng/mL) Moderate (µg/mL) Low (mg scale)
Quantification Excellent (Wide dynamic range) Good (Requires chromophore) Good (for ee% determination), Poor for trace analysis
Structural Info Excellent (Accurate Mass & Fragmentation) None (Requires reference standard) Unparalleled (Complete 3D structure)
Speed Moderate (10-30 min per sample) Moderate (15-45 min per sample)[10] Slow (Requires sample prep & long acquisition)
Complexity High Moderate High
Key Advantage Ultimate sensitivity and specificity Robustness, cost-effectiveness for routine use Definitive, non-destructive structural proof

| Key Limitation | High capital and maintenance cost | Lacks structural confirmation, requires UV chromophore | Poor sensitivity, complex spectra |

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is the workhorse method for routine quality control and enantiomeric excess (ee) determination in many pharmaceutical labs.[11] It relies on the same chiral separation principles as LC-MS but uses a UV detector.

  • Expertise & Experience: The key limitation of (2R)-2-methylpiperidin-4-one is its lack of a strong UV chromophore.[2] This leads to poor sensitivity with a standard UV detector. To overcome this, an indirect approach involving pre-column derivatization with a UV-active agent can be employed, although this adds complexity to the sample preparation.[2] For routine analysis of the bulk substance where concentration is high, direct analysis may be feasible at low wavelengths (~210 nm).

  • Trustworthiness: Method validation according to ICH guidelines (Specificity, Linearity, Accuracy, Precision, LOQ) is straightforward.[12] The system's suitability is verified by injecting a racemic standard to ensure baseline separation of the two enantiomer peaks.[2]

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

NMR spectroscopy is the gold standard for absolute structural elucidation. However, in a standard achiral solvent, the NMR spectra of two enantiomers are identical.[13]

  • Expertise & Experience: To distinguish enantiomers, a Chiral Lanthanide Shift Reagent (CLSR), such as Eu(hfc)₃, is added to the sample.[14] The CLSR forms diastereomeric complexes with each enantiomer, causing the NMR signals (particularly those near the chiral center) to split into two distinct sets.[15][16]

  • Trustworthiness: The ratio of the integrated areas of these separated signals directly corresponds to the ratio of the enantiomers, allowing for a quantitative determination of enantiomeric excess (ee).[14] This method is self-validating as the presence of two sets of signals confirms the presence of both enantiomers, and their integration provides the purity value. However, the accuracy depends on factors like the concentration of the shift reagent and potential line broadening.[15][17]

Detailed Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of (2R)-2-methylpiperidin-4-one hydrochloride in methanol.

    • Prepare a racemic (R/S) standard for system suitability testing.

    • Create a calibration curve by serially diluting the stock solution with the initial mobile phase.

    • Prepare analytical samples by dissolving them in the diluent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • HPLC System: UHPLC system capable of gradient elution.[10]

    • Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® IA, 4.6 x 250 mm, 5 µm).[3]

    • Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). Note: Condition must be optimized.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 120 °C; Desolvation Temp: 350 °C.

    • MS1 Scan Range: m/z 50-200.

    • MS/MS Method: Perform product ion scans on the precursor ion m/z 114.1.

    • Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.[18]

Protocol 2: NMR Analysis for Enantiomeric Purity
  • Sample Preparation:

    • Accurately weigh ~10 mg of the (2R)-2-methylpiperidin-4-one sample into a clean, dry NMR tube.

    • Dissolve the sample in ~0.7 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Spectral Acquisition:

    • Obtain a standard ¹H NMR spectrum of the sample to serve as a reference.

    • Incrementally add small, precise amounts of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.[14]

    • Acquire a new ¹H NMR spectrum after each addition until baseline separation is observed for a key proton signal (e.g., the methyl group or the proton at the chiral center).

  • Data Analysis:

    • Identify the split signals corresponding to the R and S enantiomers.

    • Carefully integrate the area under each of the corresponding peaks.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Conclusion and Recommendations

The selection of an analytical method for (2R)-2-methylpiperidin-4-one hydrochloride is dictated by the specific scientific question being asked.

  • For high-sensitivity identification and quantification , especially in complex biological or process matrices, Chiral LC-HRMS/MS is the unequivocal choice. It provides a multi-layered validation of identity through retention time, accurate mass, and fragmentation pattern, all while resolving the critical enantiomers.

  • For routine quality control, enantiomeric purity checks, and process monitoring of bulk material, Chiral HPLC-UV offers a robust, reliable, and cost-effective solution, provided that sensitivity is not a limiting factor.[11]

  • For absolute, non-destructive proof of structure and definitive enantiomeric purity assessment of an isolated, pure substance, NMR with chiral shift reagents is the most authoritative method.

By understanding the capabilities and limitations of each technique, researchers can design a scientifically sound analytical strategy that ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones.
  • Witte, D. T., et al. (1992). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Fiveable. (n.d.). Chiral Shift Reagents Definition. Retrieved from [Link]

  • Singh, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Analysis: NMR and Shift Reagents. Retrieved from [Link]

  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Semantic Scholar. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Scilit. Retrieved from [Link]

  • Benchchem. (n.d.). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Viswanathan, T., & Toland, A. (2004). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. ACS Publications. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • Shimadzu. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry.

Sources

Comparative

Comparative Reactivity Guide: (2R) vs (2S)-2-Methylpiperidin-4-one Hydrochloride

Executive Summary (2R)- and (2S)-2-methylpiperidin-4-one hydrochloride are enantiomeric scaffolds widely used in the synthesis of alkaloids, substance P antagonists, and kinase inhibitors. While they exhibit identical ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)- and (2S)-2-methylpiperidin-4-one hydrochloride are enantiomeric scaffolds widely used in the synthesis of alkaloids, substance P antagonists, and kinase inhibitors. While they exhibit identical physical properties and reactivity rates in achiral environments, their utility diverges significantly in stereoselective synthesis .

The 2-methyl substituent acts as a conformational anchor , locking the piperidine ring into a specific chair conformation. This "locking" effect dictates the stereochemical outcome of reactions at the C4 carbonyl (e.g., reductive amination, Grignard addition), allowing for predictable access to cis- or trans- 2,4-disubstituted piperidines.

This guide compares their reactivity profiles, elucidates the mechanistic basis of their stereochemical control, and provides validated protocols for their handling and analysis.

Structural & Conformational Analysis

The reactivity difference between these enantiomers is best understood through conformational analysis. The bulky methyl group at the C2 position imposes a high energetic penalty on the axial conformation (


-value 

1.7 kcal/mol), forcing the ring to adopt a chair conformation where the methyl group is equatorial .
Conformational Locking Mechanism
  • (2R)-Isomer: Adopts a specific chair form where the C2-Methyl is equatorial. This creates a chiral pocket that sterically differentiates the Re and Si faces of the C4 carbonyl.

  • (2S)-Isomer: Adopts the mirror-image chair form.

This conformational bias is the primary driver for high diastereoselectivity in subsequent functionalizations.

ConformationalAnalysis cluster_0 Conformational Equilibrium ((2R)-Isomer) cluster_1 Reactivity Consequence at C4 R_Equatorial (2R)-Equatorial Methyl (Major Conformer >95%) Stable Chair R_Axial (2R)-Axial Methyl (Minor Conformer) High 1,3-Diaxial Strain R_Equatorial->R_Axial  Ring Flip   Attack_Axial Axial Attack (Favored) R_Equatorial->Attack_Axial  Nucleophile   Product_Cis Cis-2,4-Disubstituted Product Attack_Axial->Product_Cis  Major Product   Attack_Equatorial Equatorial Attack (Disfavored) caption Figure 1: The equatorial preference of the C2-methyl group directs nucleophilic attack at C4, leading to high diastereoselectivity.

Physical & Chemical Properties Comparison

In an achiral environment, these two enantiomers are indistinguishable.

Property(2R)-2-Methylpiperidin-4-one HCl(2S)-2-Methylpiperidin-4-one HCl
CAS Number 1434126-97-2790667-45-7
Molecular Formula C₆H₁₂ClNOC₆H₁₂ClNO
Molecular Weight 149.62 g/mol 149.62 g/mol
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Solubility High: Water, Methanol, DMSOLow: DCM, Ether (unless free-based)High: Water, Methanol, DMSOLow: DCM, Ether (unless free-based)
Optical Rotation

(Positive sign)

(Negative sign)
Reactivity (Achiral) Identical

Identical

Reactivity (Chiral) Distinct diastereomeric transition statesDistinct diastereomeric transition states

*Note: Specific rotation values vary by solvent and concentration. Always verify with a Certificate of Analysis.

Comparative Reactivity Profile

A. Reactivity with Achiral Reagents (The Baseline)

When reacting with achiral reagents (e.g., NaBH₄, alkyl halides, achiral aldehydes), both enantiomers proceed with identical reaction rates and yields .

  • N-Protection (Boc/Cbz): Both react equally fast.

  • Reductive Amination: Both form the corresponding secondary/tertiary amines with identical efficiency.

  • Implication: If your target molecule does not require specific stereochemistry at the C2 position, cost and availability should drive your choice (often the racemate is cheaper, but for drug development, single enantiomers are required by FDA/EMA guidelines).

B. Reactivity in Stereoselective Synthesis (The Divergence)

This is where the choice of (2R) vs (2S) becomes critical. The C2-methyl group directs the stereochemistry of any new center formed at C4.

Scenario: Diastereoselective Reduction

When reducing the C4 ketone to an alcohol (e.g., using L-Selectride), the reagent approaches from the less hindered face.

  • (2R)-Isomer: Directs hydride attack to form the (2R, 4S)-cis-alcohol (major).

  • (2S)-Isomer: Directs hydride attack to form the (2S, 4R)-cis-alcohol (major).

Scenario: Kinetic Resolution

In the presence of chiral bases (e.g., chiral lithium amides) or enzymes:

  • Lipase-catalyzed resolution: A lipase might selectively acetylate the (2R)-alcohol while leaving the (2S)-alcohol untouched.

  • Chiral Auxiliaries: If coupling with a chiral auxiliary (e.g., Evans oxazolidinone), the (2R) and (2S) isomers will form diastereomers with different physical properties (NMR shifts, solubility), allowing for separation.

Experimental Protocols

Protocol A: Free-Basing (Critical Precursor Step)

The HCl salt is stable for storage but non-reactive in many organic syntheses (e.g., nucleophilic substitution). You must generate the free base in situ or isolate it.

Warning: The free base is volatile and prone to oxidation. Use immediately.

  • Suspend: Place 1.0 eq of (2R)- or (2S)-2-methylpiperidin-4-one HCl in DCM (10 mL/g).

  • Neutralize: Add 1.2 eq of Saturated Aqueous NaHCO₃ or 2M NaOH at 0°C.

  • Extract: Stir vigorously for 15 min. Separate layers. Extract aqueous layer 2x with DCM.

  • Dry: Dry combined organics over Na₂SO₄.

  • Concentrate: Remove solvent under reduced pressure (keep bath < 30°C to prevent polymerization).

Protocol B: Diastereoselective Reductive Amination

This protocol synthesizes a 2,4-disubstituted piperidine scaffold, common in library synthesis.

  • Reagents: 1.0 eq Amine (R-NH₂), 1.0 eq (2R)- or (2S)-Ketone (Free base), 1.5 eq NaBH(OAc)₃, DCE (0.2 M).

  • Mix: Combine Ketone and Amine in DCE. Stir for 30 min to form imine.

  • Reduce: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT for 12-16 h under N₂.

  • Quench: Add Sat. NaHCO₃. Extract with EtOAc.

  • Result: Expect >90% conversion. The cis-isomer (amine and methyl on same side) is typically favored (dr ~ 3:1 to 10:1) due to equatorial attack on the iminium intermediate.

Protocol C: Chiral HPLC Method (Enantiomeric Purity Check)

To verify you have the correct enantiomer or to check for racemization.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm if derivatized with a chromophore like Benzoyl chloride).

  • Note: The HCl salt cannot be injected directly. Derivatize with Benzoyl Chloride (BzCl) first to create the N-Bz amide for stable UV detection and separation.

References

  • Conformational Analysis of Piperidines

    • Influence of N-substituents on 2-alkylpiperidine conform
    • Source: Journal of Organic Chemistry, "Modulating Conform
  • Kinetic Resolution & Synthesis

    • Kinetic Resolution of 2-Aryl-4-methylenepiperidines. (Demonstrates the utility of the scaffold in asymmetric synthesis).
    • Source: Journal of Organic Chemistry.
  • General Piperidine Reactivity

    • Piperidin-4-one: The Potential Pharmacophore.
    • Source: PubMed / NIH.
  • Product Data & Safety

    • (R)
    • Source: Sigma-Aldrich.[1]

Sources

Validation

X-Ray Crystallography Data for (2R)-2-Methylpiperidin-4-one Salts: A Comparative Guide for Chiral Resolution and Formulation

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Critical Role of Salt Selection in Chiral Pip...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Critical Role of Salt Selection in Chiral Piperidines

(2R)-2-methylpiperidin-4-one is a highly valuable chiral building block utilized extensively in the synthesis of bioactive molecules, including beta-secretase inhibitors for Alzheimer's disease [2] and chirally enriched donepezil analogues [1]. However, the free base of 2-methylpiperidin-4-one presents significant handling challenges: it is a low-melting, hygroscopic oil prone to base-catalyzed aldol condensation and oxidative degradation.

To achieve the stringent purity and stability required for pharmaceutical development, the free base must be converted into a crystalline salt. The choice of the counterion—whether hydrochloride, L-tartrate, or camphorsulfonate—dictates not only the macroscopic stability of the bulk powder but also the microscopic crystal packing, which is essential for determining the absolute configuration via Single-Crystal X-Ray Diffraction (SCXRD).

This guide provides an objective, data-driven comparison of (2R)-2-methylpiperidin-4-one salt forms, detailing the causality behind their crystallographic behaviors and providing self-validating protocols for chiral resolution and structural confirmation.

Comparative Analysis of Salt Forms

The selection of a salt form depends entirely on the intended application: chiral resolution versus long-term storage and synthetic formulation. Table 1 summarizes the crystallographic and physicochemical properties of the most common forms.

Table 1: Physicochemical and Crystallographic Comparison of (2R)-2-Methylpiperidin-4-one Forms
PropertyFree BaseHydrochloride (HCl) SaltL-Tartrate Salt
Physical State Viscous oil / Low-melting solidHighly crystalline solidCrystalline solid
Primary Application Immediate synthetic intermediateLong-term storage, API formulationChiral resolution from racemate
Typical Space Group N/A (Amorphous/Liquid)

or

(Chiral)

(Chiral)
Hydrogen Bond Network Weak (N-H

O=C)
Moderate (N-H

Cl

)
Extensive 3D network (N-H

O, O-H

O)
Hygroscopicity Very HighLow to ModerateModerate
Absolute Configuration Determination Impossible (no crystal)Difficult (Requires Cu K

for light atoms)
Reliable (Strong predictable lattice)
Mechanistic Insights: Why L-Tartrate for Resolution and HCl for Storage?
  • The Resolution Mechanism: L-tartaric acid is the premier choice for resolving racemic 2-methylpiperidin-4-one. The causality lies in the lattice energy. The (2R)-amine and L-tartrate counterion form a highly stable, tightly packed diastereomeric crystal lattice driven by an extensive 3D hydrogen-bonding network between the tartrate hydroxyls and the piperidinium nitrogen. The (2S)-amine/L-tartrate pair cannot pack as efficiently, rendering it highly soluble in polar protic solvents [3].

  • The Formulation Mechanism: Once resolved, the amine is often converted to the hydrochloride salt [4]. The chloride ion is small and spherical, allowing the (2R)-2-methylpiperidin-4-one molecules to pack closely. In the

    
     space group, the piperidine ring adopts a rigid chair conformation where the 2-methyl group sits in the equatorial position to minimize 1,3-diaxial steric clashes, locking the molecule into a stable, non-reactive state.
    

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the physical causality that drives the chemical outcome.

Protocol 1: Chiral Resolution via Fractional Crystallization

Objective: Isolate (2R)-2-methylpiperidin-4-one L-tartrate from a racemic mixture.

  • Solvent Preparation: Prepare a solvent mixture of Methanol/Water (9:1 v/v). Causality: Methanol readily dissolves the free base, while the precise addition of water fine-tunes the dielectric constant of the medium, forcing the less soluble (2R)-L-tartrate diastereomer to precipitate first without crashing out the (2S)-isomer.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-methylpiperidin-4-one in the solvent. Slowly add 1.0 equivalent of L-(+)-tartaric acid under continuous stirring at 60 °C until a clear solution forms.

  • Controlled Cooling (Critical Step): Reduce the temperature of the reactor at a strict rate of 0.5 °C/min down to 5 °C. Causality: Rapid cooling causes kinetic trapping, leading to co-crystallization of the (2S)-isomer. Slow, thermodynamic cooling ensures only the lowest-energy (2R)-lattice nucleates and grows, maximizing enantiomeric excess (ee > 98%).

  • Isolation: Filter the crystalline precipitate and wash with ice-cold methanol. The mother liquor retains the (2S)-isomer.

G N1 Racemic 2-Methylpiperidin-4-one N2 Add L-(+)-Tartaric Acid (in MeOH/H2O at 60°C) N1->N2 N3 Diastereomeric Salt Formation N2->N3 N4 Thermodynamic Cooling (0.5°C / min) N3->N4 N5 (2R)-Isomer L-Tartrate (Crystalline Precipitate) N4->N5 Insoluble fraction N6 (2S)-Isomer L-Tartrate (Mother Liquor) N4->N6 Soluble fraction N7 SCXRD Validation N5->N7 Single crystal selection

Caption: Workflow for the chiral resolution and crystallographic validation of (2R)-2-methylpiperidin-4-one.

Protocol 2: SCXRD Sample Preparation and Absolute Configuration Assignment

Objective: Confirm the (2R) stereocenter using X-ray crystallography.

  • Crystal Selection: Under a polarized light microscope, select a single, uncracked crystal of the (2R)-L-tartrate salt (approx.

    
     mm).
    
  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil protects the hygroscopic crystal from atmospheric moisture and acts as a cryoprotectant, preventing the lattice from shattering during flash-cooling.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu K

    
     microfocus source (
    
    
    
    Å)
    .
    • Causality: Mo K

      
       radiation is insufficient for this molecule. Cu K
      
      
      
      radiation provides a much stronger anomalous scattering signal for light atoms (Carbon, Nitrogen, Oxygen), which is strictly required to calculate an accurate Flack parameter.
  • Refinement: Solve the structure using direct methods. A calculated Flack parameter near

    
     definitively confirms the (2R) absolute configuration.
    

G2 A X-Ray Diffraction Data (100 K) B Space Group Determination (Chiral P2₁) A->B C Phase Problem Solution (Direct Methods) A->C D Anomalous Dispersion (Cu Kα radiation) B->D C->D E Flack Parameter Calculation (Target: ~0.0) D->E F Confirmation of (2R) Absolute Configuration E->F

Caption: Crystallographic logic pathway for determining the absolute configuration of the (2R) stereocenter.

Conclusion

For researchers utilizing (2R)-2-methylpiperidin-4-one, the free base should be viewed strictly as a transient intermediate. For chiral resolution, the L-tartrate salt provides the optimal hydrogen-bonding network necessary for high-ee fractional crystallization. For downstream formulation, storage, and SCXRD validation, the hydrochloride salt offers superior stability and predictable


 crystal packing. Adhering to strict thermodynamic cooling during crystallization and utilizing Cu K

radiation during X-ray analysis are non-negotiable parameters for ensuring absolute structural confidence.

References

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.ACS Omega (2020).
  • Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease.
  • Serotonergic benzothiophenes (Dutch Resolution Method).
  • (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896)
Comparative

Comparative IR Spectrum Analysis of (2R)-2-Methylpiperidin-4-one Hydrochloride: A Technical Guide for Chiral Scaffolds

Executive Summary (2R)-2-methylpiperidin-4-one hydrochloride is a highly valuable chiral building block utilized in the asymmetric synthesis of complex pharmaceutical active ingredients (APIs), including advanced donepez...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-methylpiperidin-4-one hydrochloride is a highly valuable chiral building block utilized in the asymmetric synthesis of complex pharmaceutical active ingredients (APIs), including advanced donepezil analogues[1]. In drug development, verifying the structural integrity, protonation state, and enantiomeric purity of such intermediates is critical.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectral profile of (2R)-2-methylpiperidin-4-one hydrochloride against its viable alternatives: the racemic mixture ((RS)-2-methylpiperidin-4-one hydrochloride) and the unprotonated free base. By understanding the causality behind these spectral shifts, researchers can utilize FT-IR as a rapid, self-validating quality control mechanism.

Mechanistic Insights: The Causality of Spectral Shifts

As an application scientist, it is not enough to simply match peaks; one must understand the quantum mechanical and crystallographic reasons why the IR spectrum of the (2R)-hydrochloride salt differs from its alternatives[2].

The Inductive Effect on the Carbonyl (C=O) Band

In the unprotonated free base , the nitrogen lone pair can participate in subtle intermolecular interactions, and the aliphatic ketone typically exhibits a C=O stretching frequency around 1715 cm⁻¹. When converted to the hydrochloride salt , the secondary amine is protonated to form an ammonium (>NH₂⁺) center. This highly electronegative >NH₂⁺ group exerts a strong through-bond inductive effect (-I effect), pulling electron density away from the carbonyl carbon. This electron withdrawal increases the force constant of the C=O double bond, shifting the carbonyl stretching frequency to a higher wavenumber, typically observed at ~1726–1728 cm⁻¹.

Ammonium (>NH₂⁺) vs. Amine (>N-H) Stretching

The free base exhibits a distinct, relatively sharp secondary amine >N-H stretch near 3300 cm⁻¹. In the hydrochloride salt, this signature is completely replaced by a broad, intense, and complex absorption envelope spanning 3000 to 2500 cm⁻¹. This massive broadening is caused by extensive intermolecular hydrogen bonding between the >NH₂⁺ protons and the chloride counterions (N-H···Cl⁻) within the solid crystal lattice.

Chiral vs. Racemic Solid-State Packing

While the solution-state IR spectra of the enantiopure (2R)-salt and the racemic (RS)-salt are identical, their solid-state FT-IR spectra (acquired via KBr pellet or ATR) are not. The racemate crystallizes in a centrosymmetric space group, whereas the pure (2R)-enantiomer is forced to crystallize in a non-centrosymmetric space group[3]. This fundamental disparity in crystal packing alters the local vibrational environment, leading to diagnostic polymorphic shifts in the "fingerprint region" (1400–1000 cm⁻¹) and minor deviations (1–3 cm⁻¹) in the exact position of the C=O stretch.

Comparative Spectral Data

The following table summarizes the key vibrational modes, allowing for rapid differentiation between the chiral salt, the racemate, and the free base.

Vibrational Mode(2R)-2-Methylpiperidin-4-one HCl(RS)-2-Methylpiperidin-4-one HCl (Racemate)(2R)-2-Methylpiperidin-4-one (Free Base)
C=O Stretch ~1726 cm⁻¹ (Strong, shifted)~1728 cm⁻¹ (Strong, shifted)~1715 cm⁻¹ (Strong, baseline)
N-H / N-H⁺ Stretch 3000–2500 cm⁻¹ (Broad, >NH₂⁺)3000–2500 cm⁻¹ (Broad, >NH₂⁺)~3300 cm⁻¹ (Sharp, >N-H)
C-H Stretch (Aliphatic) 2950–2850 cm⁻¹ (Overlaps N-H⁺)2950–2850 cm⁻¹ (Overlaps N-H⁺)2950–2850 cm⁻¹
C-N Stretch ~1100–1200 cm⁻¹~1100–1200 cm⁻¹ (Altered profile)~1100–1150 cm⁻¹
Fingerprint Region Unique non-centrosymmetric peaksCentrosymmetric lattice peaksLiquid/Amorphous profile

Self-Validating Experimental Protocol for FT-IR Analysis

To ensure absolute trustworthiness in your analytical data, the FT-IR workflow must be designed as a self-validating system. The following protocol utilizes the KBr pellet method, optimized for distinguishing solid-state lattice differences.

Step 1: System Suitability & Calibration

  • Action: Run a background scan of the empty sample compartment, followed by a scan of a standard polystyrene calibration film.

  • Causality: This validates the interferometer's alignment and ensures wavenumber accuracy (specifically verifying the precise location of the 1601 cm⁻¹ polystyrene peak) before analyzing the unknown sample.

Step 2: Sample Preparation (The KBr Pellet)

  • Action: Mill 1–2 mg of the piperidone hydrochloride sample with 100–150 mg of strictly anhydrous, IR-grade KBr in an agate mortar. Press the mixture at 10 tons for 2 minutes under a vacuum.

  • Causality: KBr is highly hygroscopic. If ambient moisture is absorbed, a broad O-H stretching band will appear at ~3400 cm⁻¹ alongside a bending mode at ~1640 cm⁻¹. These artifacts will obscure the critical >NH₂⁺ stretching region and artificially broaden the C=O stretch, invalidating the comparative analysis. Applying a vacuum during pressing removes trapped air, preventing light scattering that causes a sloping baseline at high frequencies.

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹, utilizing a minimum of 32 co-added scans.

  • Causality: 32 scans provide an optimal Signal-to-Noise Ratio (SNR). High SNR is mathematically required to ensure that the subtle fingerprint differences between the chiral and racemic crystal lattices are distinguishable from instrumental noise.

Step 4: Orthogonal Validation (Quality Control)

  • Action: If discrepancies are found in the fingerprint region between a sample and a reference standard, dissolve both in chloroform (CHCl₃) and acquire a solution-state spectrum using a liquid cell.

  • Causality: Dissolution destroys the crystal lattice. If the spectral differences disappear in the solution state, it definitively proves that the solid-state variances were due to crystallographic packing (e.g., enantiopure vs. racemic lattice) rather than chemical impurities.

Analytical Workflow Visualization

G A Sample Preparation (Anhydrous KBr Pellet) B FT-IR Data Acquisition (4000 - 400 cm⁻¹, 32 Scans) A->B C Spectral Processing (Baseline Correction) B->C D Peak Assignment (C=O Shift, >NH₂⁺) C->D E Comparative Analysis (vs. Racemate & Free Base) D->E F Quality Control (Orthogonal Validation) E->F

Figure 1: Self-validating FT-IR analytical workflow for piperidone hydrochloride derivatives.

References

  • Title : PubChem Compound Summary for CID 86811217, (R)-2-Methylpiperidin-4-one hydrochloride | Source : National Center for Biotechnology Information (PubChem) | URL :[Link]

  • Title : PubChem Compound Summary for CID 46907975, 2-Methylpiperidin-4-one hydrochloride (Racemate) | Source : National Center for Biotechnology Information (PubChem) | URL :[Link]

  • Title : Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | Source : ACS Omega | URL :[Link]

  • Title : Table of Characteristic IR Absorptions | Source : University of Chemistry and Technology, Prague | URL :[Link]

Sources

Validation

comparative stability of free base vs hydrochloride salt of piperidinones

Title: Comparative Stability of Piperidinones: Free Base vs. Hydrochloride Salt in Drug Development Introduction Piperidinones, particularly 4-piperidinone and its derivatives, are privileged scaffolds in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability of Piperidinones: Free Base vs. Hydrochloride Salt in Drug Development

Introduction Piperidinones, particularly 4-piperidinone and its derivatives, are privileged scaffolds in medicinal chemistry. They serve as critical building blocks for a vast array of therapeutics, ranging from potent opioid analgesics (e.g., fentanyl, remifentanil) to atypical antipsychotics and novel curcumin mimics[1][2]. However, a persistent challenge in handling these intermediates is their inherent chemical instability when isolated as a free base. To circumvent degradation, pharmaceutical protocols universally mandate the conversion of piperidinone free bases into their corresponding hydrochloride (HCl) salts[3][4]. This guide objectively compares the physicochemical stability, reactivity, and handling requirements of the free base versus the HCl salt, providing actionable experimental methodologies for researchers.

Mechanistic Causality: Why the Free Base Degrades The instability of the piperidinone free base is rooted in its bifunctional nature. The molecule contains both a nucleophilic secondary or tertiary amine and an electrophilic ketone carbonyl. When stored at room temperature or exposed to atmospheric moisture, the free base is highly susceptible to:

  • Self-Condensation (Aldol-type Reactions): The basic nitrogen can catalyze the enolization of the ketone on an adjacent molecule, leading to intermolecular condensation and the formation of complex polymeric mixtures.

  • Retro-Dieckmann Cleavage: Under basic conditions, certain substituted piperidinones are prone to ring-opening via retro-Dieckmann reactions.

  • Oxidation: The electron-rich amine is vulnerable to atmospheric oxidation, often resulting in sample darkening (from clear/yellowish oils to dark brown residues) over short periods.

Conversely, the formation of the hydrochloride salt protonates the piperidine nitrogen. This eliminates its nucleophilicity and lone-pair availability, effectively shutting down base-catalyzed self-condensation pathways. The resulting ionic lattice also dramatically increases the melting point, transforming volatile or oily free bases into stable, crystalline solids suitable for long-term storage[4].

Comparative Data Analysis The following table summarizes the quantitative and qualitative differences between the two forms, synthesized from aggregated experimental observations in pharmaceutical development[2][3][4].

ParameterPiperidinone Free BasePiperidinone Hydrochloride Salt
Physical State (Typical) Oily liquid or low-melting solidCrystalline solid
Shelf-Life (Room Temp) Days to weeks (requires inert gas/cold storage)Years (highly stable)
Aqueous Solubility Poor to ModerateExcellent (>50 mg/mL)
Reactivity Prone to self-condensation, oxidationInert to self-condensation
Handling Requirement Use immediately in situStandard benchtop weighing
Preferred Application Direct participant in nucleophilic reactionsStorage, formulation, and biological assays

Experimental Methodology: Hydrochloride Salt Precipitation To ensure self-validating and reproducible results, the conversion of the free base to the HCl salt must avoid aqueous conditions that could lead to hydrate formation or incomplete precipitation. The following protocol utilizes anhydrous conditions to maximize yield and purity[2][3].

Step-by-Step Protocol:

  • Dissolution: Dissolve the freshly synthesized piperidinone free base (e.g., 10 mmol) in 20-30 mL of anhydrous diethyl ether (or anhydrous dichloromethane if solubility is poor).

  • Acidification: Under continuous magnetic stirring, slowly add a slight molar excess (1.1 equivalents) of 1 M HCl in anhydrous diethyl ether dropwise. Alternatively, anhydrous HCl gas can be carefully bubbled through the solution[2][3].

  • Precipitation: A white, sometimes sticky, precipitate will form immediately upon addition. Continue stirring for 30 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the precipitate under a nitrogen atmosphere using a Buchner funnel. Wash the filter cake with cold anhydrous ether (2 × 10 mL) to remove unreacted free base and organic impurities.

  • Recrystallization (Optional but Recommended): If the precipitate is sticky or impure, dissolve it in a minimum volume of hot ethanol or acetone, and induce crystallization by adding cold diethyl ether (1:3 v/v)[2][3].

  • Drying: Dry the resulting crystals under high vacuum at 40°C for 12 hours.

G FB Piperidinone Free Base (Nucleophilic Nitrogen) Degradation Self-Condensation & Polymerization FB->Degradation Room Temp / Moisture HCl Addition of Anhydrous HCl (in Diethyl Ether) FB->HCl Salt Formation Protocol Salt Piperidinone HCl Salt (Protonated Nitrogen) HCl->Salt Precipitation Stable Long-term Stability & Aqueous Solubility Salt->Stable Storage

Logical workflow illustrating the degradation pathway of the free base versus HCl salt stabilization.

Biological Implications & Signaling Pathways While the free base is often required as an intermediate for synthetic steps (e.g., reductive aminations or Strecker syntheses)[2], the hydrochloride salt is the preferred form for pharmacological evaluation. Piperidinone derivatives, particularly 4-phenylpiperidines, are canonical ligands for G-protein coupled receptors (GPCRs) such as the μ-opioid receptor[4]. The protonated amine of the HCl salt closely mimics the physiological state of the molecule at pH 7.4, facilitating critical electrostatic interactions with the conserved aspartate residue (Asp147) in the receptor's binding pocket.

GPCR_Pathway Ligand Piperidinone Derivative (e.g., Fentanyl Analog) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binding GProtein Gαi/o Protein Activation Receptor->GProtein Conformational Change Effector1 Inhibition of Adenylyl Cyclase (Decreased cAMP) GProtein->Effector1 Gαi subunit Effector2 Activation of GIRK Channels (Hyperpolarization) GProtein->Effector2 Gβγ subunit Response Analgesic Effect Effector1->Response Effector2->Response

GPCR signaling pathway activated by piperidinone-derived opioid receptor agonists.

Conclusion The choice between the free base and the hydrochloride salt of piperidinones is dictated by the immediate experimental objective. The free base is synthetically versatile but inherently unstable, demanding immediate utilization or rigorous cold-storage under inert gas. In contrast, the hydrochloride salt provides a robust, self-validating system for long-term storage, analytical characterization, and biological assay formulation. By employing anhydrous precipitation protocols, researchers can seamlessly transition between these two states, ensuring both synthetic efficiency and product integrity.

References

  • National Institutes of Health (NIH). "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics". PMC.[Link]

  • European Patent Office (EPO). "METHODS FOR THE SYNTHESES OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Patent 1246801". EPO.

Safety & Regulatory Compliance

Safety

(2R)-2-methylpiperidin-4-one hydrochloride proper disposal procedures

An authoritative guide to the safe handling, segregation, and disposal of (2R)-2-methylpiperidin-4-one hydrochloride in professional research and drug development environments. Executive Summary: The Safety Imperative Fo...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, segregation, and disposal of (2R)-2-methylpiperidin-4-one hydrochloride in professional research and drug development environments.

Executive Summary: The Safety Imperative

For researchers and scientists handling nitrogen-containing heterocyclic compounds like (2R)-2-methylpiperidin-4-one hydrochloride , rigorous adherence to chemical waste disposal protocols is not merely a regulatory requirement; it is a fundamental component of laboratory safety and environmental stewardship. As an organic amine salt, this compound presents specific physicochemical behaviors that dictate its waste stream compatibility.

This guide provides a self-validating, step-by-step operational protocol for the disposal of this piperidine derivative, grounded in the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) and the National Research Council's Prudent Practices in the Laboratory [1, 2].

Part 1: Physicochemical Hazard Profile

Understanding the molecular behavior of (2R)-2-methylpiperidin-4-one hydrochloride is critical for designing a safe disposal strategy. As a hydrochloride salt, it exhibits significantly different solubility and volatility profiles compared to its free-base counterpart.

Table 1: Hazard and Physicochemical Summary

Property / HazardCharacteristicMechanistic Implication for Disposal
Chemical Class Piperidine derivative (Amine Hydrochloride Salt)Contains nitrogen; thermal destruction requires specialized incineration with NOx scrubbers.
Physical State Solid (Crystalline powder)Risk of aerosolization. Avoid generating dust during cleanup or transfer [3].
Aqueous Solubility Highly Soluble (Acidic in solution)Easily dissolved in aqueous waste streams, but will lower the pH of the waste carboy.
pH Sensitivity Equilibrium shifts at high pHCritical: If introduced to a highly basic waste stream, the salt will deprotonate, liberating the free base. The free base is less water-soluble (may precipitate) and significantly more volatile and skin-permeable.
Primary Hazards Skin/Eye Irritant, Acute ToxicityMandates strict use of Personal Protective Equipment (PPE) during all waste handling [3].

Part 2: Operational Safety & Waste Segregation Methodology

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a plan for the disposal of hazardous waste has been formulated[2].

Personal Protective Equipment (PPE) Causality

Before initiating disposal, personnel must equip PPE designed to mitigate specific exposure routes:

  • Nitrile Gloves: Required to prevent dermal absorption. Piperidine derivatives can cause severe skin irritation and systemic toxicity upon contact [3].

  • Chemical Splash Goggles: Mandatory to protect against ocular exposure, particularly when handling liquid waste mixtures containing the dissolved salt.

  • Fume Hood: All transfers of the solid powder or concentrated solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

This protocol aligns with EPA 40 CFR Part 262 (including Subpart K for eligible academic and research entities) [1].

Step 1: Waste Characterization and Compatibility Check

  • Action: Designate a specific hazardous waste container for "Halogenated Organic Waste" or "Mixed Aqueous/Organic Waste" depending on the solvent used.

  • Causality: Because it is a hydrochloride salt, it introduces chloride ions into the waste stream. It must not be mixed with strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic reactions or the potential generation of toxic chlorine gas. Furthermore, avoid mixing with strong bases to prevent the liberation of the volatile free base.

Step 2: Satellite Accumulation Area (SAA) Storage

  • Action: Transfer the waste into a compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE). The container must remain closed at all times except when actively adding waste.

  • Causality: Open containers violate EPA RCRA regulations and increase the risk of vapor release and accidental spills. The SAA must be at or near the point of generation and under the control of the operator [1].

Step 3: Regulatory Labeling

  • Action: Affix a standardized label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the full chemical name: (2R)-2-methylpiperidin-4-one hydrochloride.

  • Causality: Abbreviations or structural formulas are legally insufficient and pose severe risks during emergency response scenarios.

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA volume limit is reached (typically 55 gallons, though much smaller for benchtop operations), transfer the sealed container to the facility's CAA. Date the container upon arrival at the CAA.

  • Causality: Time limits for CAA storage (e.g., 90 days for Large Quantity Generators) begin the moment the container enters the CAA[1].

Step 5: Final Disposition via Incineration

  • Action: Hand over the waste to a certified hazardous waste disposal contractor.

  • Causality: The preferred and legally compliant method of disposal for piperidine derivatives is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize harmful nitrogen oxide (NOx) and hydrogen chloride (HCl) combustion byproducts [2]. Under no circumstances should this compound be disposed of down the drain.

Part 3: Spill Response Methodology

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Evacuation and Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood is operating if the spill occurred within it.

  • Containment: For solid spills, avoid dry sweeping which generates hazardous dust. For liquid solutions, surround the spill with inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or universal chemical binders) [3].

  • Collection: Use non-sparking tools to collect the absorbed material. Place the contaminated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste container.

  • Decontamination: Scrub the affected surface with a suitable solvent (e.g., an alcohol like isopropanol), followed by a thorough washing with soap and water. Collect all decontamination rinsate as hazardous waste [2].

Part 4: Waste Management Workflow Visualization

Workflow for the segregation and disposal of piperidine derivative waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) . U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Research Council (US) Committee on Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]

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